molecular formula C17H17FN4S B1676268 DDP-225 free base anhydrous CAS No. 135991-48-9

DDP-225 free base anhydrous

Cat. No.: B1676268
CAS No.: 135991-48-9
M. Wt: 328.4 g/mol
InChI Key: FVIVKIGLBDRWNR-UHFFFAOYSA-N
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Description

DDP-225 free base anhydrous is a small molecule investigational compound with a molecular formula of C17H17FN4S and a molecular weight of 328.41 g/mol . It is characterized by a dual mechanism of action, functioning as both a noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist . This unique combination targets two key neurotransmitter systems involved in the control of the gastrointestinal system, making DDP-225 a compound of significant interest for research in functional gastrointestinal diseases . Its profile has led to its investigation for potential applications in conditions such as irritable bowel syndrome (IBS-d) and diarrhea, as well as in areas of neurology including Alzheimer's disease and depression . The free base anhydrous form, with a CAS number of 99487-25-9, offers researchers the fundamental structure of the active compound for in vitro and pharmacological studies . This product is intended for non-human research use only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVKIGLBDRWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159615
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99487-25-9, 135991-48-9
Record name DDP-225 free base anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDP-225 FREE BASE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-225, a novel thienopyrimidine derivative, has garnered significant interest within the pharmaceutical landscape for its dual mechanism of action as a noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile positions it as a promising candidate for the treatment of various disorders, including those related to the gastrointestinal system.[1] The development of a successful drug product hinges on a comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the core chemical properties of DDP-225 in its free base anhydrous form, offering field-proven insights and detailed experimental protocols for its characterization.

This document is structured to provide not just a list of properties, but a causal understanding behind the experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.

Molecular Identity and Structure

A fundamental starting point in the characterization of any API is the unambiguous confirmation of its molecular identity and structure.

Chemical Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[3]

Molecular Formula: C₁₇H₁₇FN₄S[3]

Molecular Weight: 328.41 g/mol [3]

CAS Number: 135991-48-9 (for the free base)[2]

It is crucial to distinguish the free base anhydrous form from its salt and hydrated forms, such as the monohydrochloride (CAS: 99487-26-0) and the monohydrochloride monohydrate (CAS: 476148-82-0), as these different forms will exhibit distinct physicochemical properties.[2]

Physicochemical Properties: A Cornerstone of Drug Development

The physicochemical properties of DDP-225 free base anhydrous are critical determinants of its biopharmaceutical behavior, influencing everything from formulation development to in vivo performance. The following sections detail the key parameters and the methodologies for their determination.

Physical State and Appearance

The physical state and appearance of the API should be the first parameters assessed. While specific data for this compound is not publicly available, it is expected to be a crystalline or amorphous solid. The color and any observable morphology should be carefully documented.

Melting Point

The melting point is a critical indicator of purity for crystalline solids. A sharp melting point range is indicative of high purity, while a broad range can suggest the presence of impurities or a mixture of polymorphic forms.

Table 1: Predicted and Required Experimental Data for this compound

PropertyPredicted/Known ValueExperimental Protocol
Melting Point (°C) Data not availableUSP <791> Capillary Method
pKa Data not availablePotentiometric Titration
LogP XlogP: 3.5 (Predicted)OECD 107 Shake Flask Method
Aqueous Solubility Data not availableKinetic Solubility Assay

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <791>.

Objective: To determine the melting range of this compound.

Materials:

  • This compound, finely powdered and dried.

  • Capillary tubes (thin-walled, sealed at one end).

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Silicone oil (for oil bath apparatus).

Procedure:

  • Sample Preparation: Introduce a small amount of the finely powdered DDP-225 into a capillary tube to a height of 2-4 mm. Pack the sample tightly by tapping the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block or oil bath of the melting point apparatus.

  • Heating: Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute.

  • Record Temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid particle melts.

  • Reporting: The melting range is reported as T₁ to T₂. The experiment should be performed in triplicate to ensure reproducibility.

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample and the heating medium.

Dissociation Constant (pKa)

The pKa value(s) of a drug substance are critical for understanding its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability, and ultimately, its absorption. Given the presence of the piperazine moiety, DDP-225 is expected to have at least one basic pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the ionizable group(s) in this compound.

Materials:

  • This compound.

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Potassium chloride (KCl) for maintaining constant ionic strength.

  • Deionized, degassed water.

  • Calibrated pH meter and electrode.

  • Automatic titrator or manual titration setup.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of DDP-225 in a mixture of water and a co-solvent (if necessary for solubility) with a known ionic strength (adjusted with KCl).

  • Titration: Titrate the solution with the standardized HCl solution, recording the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Causality: Potentiometric titration is a robust method for pKa determination as it directly measures the change in hydrogen ion concentration as the ionizable groups are protonated or deprotonated.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's ability to cross cell membranes and its potential for oral absorption. A predicted XlogP of 3.5 for DDP-225 suggests it is a moderately lipophilic compound.

Experimental Protocol: LogP Determination (Shake Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 107.

Objective: To experimentally determine the n-octanol/water partition coefficient of this compound.

Materials:

  • This compound.

  • n-Octanol (reagent grade, pre-saturated with water).

  • Water (reagent grade, pre-saturated with n-octanol).

  • Centrifuge.

  • Shaker or vortex mixer.

  • Validated analytical method for quantifying DDP-225 (e.g., HPLC-UV).

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and water for 24 hours and allow them to separate to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of DDP-225 in n-octanol.

  • Partitioning: In a suitable vessel, combine a known volume of the DDP-225 stock solution with a known volume of the water phase.

  • Equilibration: Shake the vessel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the n-octanol and water phases and determine the concentration of DDP-225 in each phase using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of DDP-225 in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Causality: The shake flask method is a direct measure of the partitioning behavior of a compound between a lipophilic and a hydrophilic phase, providing a reliable indication of its lipophilicity.

Solubility

Solubility is a critical factor for drug absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. The solubility of DDP-225 should be determined in various media relevant to the physiological environment and formulation development.

Table 2: Proposed Solvents for Solubility Profiling of this compound

Solvent SystemRationale
Water Baseline aqueous solubility.
pH Buffers (e.g., 1.2, 4.5, 6.8, 7.4) To assess the effect of pH on solubility, mimicking the gastrointestinal tract.
Ethanol A common co-solvent in formulations.
Propylene Glycol A common vehicle for oral and injectable formulations.
Dimethyl Sulfoxide (DMSO) A common solvent for in vitro assays.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound.

  • DMSO (for stock solution).

  • A range of solvents (as listed in Table 2).

  • 96-well microplates.

  • Plate shaker.

  • Plate reader with UV-Vis capabilities or HPLC-UV system.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of DDP-225 in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microplate.

  • Solvent Addition: Add the desired solvent to each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Shaking: Seal the plate and shake at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to reach equilibrium.

  • Precipitate Removal: Centrifuge the plate to pellet any undissolved solid.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved DDP-225 using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).

  • Solubility Determination: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Causality: The kinetic solubility assay provides a high-throughput method to assess the solubility of a compound under conditions that mimic early drug discovery experiments, where compounds are often introduced from a DMSO stock.

Stability Profile

Understanding the stability of this compound under various conditions is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies should be conducted in accordance with the International Council for Harmonisation (ICH) Guideline Q1A.

Table 3: Recommended Stability Testing Conditions for this compound

ConditionTemperatureHumidityDuration
Long-term 25°C ± 2°C60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months

Experimental Protocol: Solid-State Stability Study

Objective: To evaluate the stability of this compound in the solid state under various temperature and humidity conditions.

Materials:

  • This compound.

  • Stability chambers with controlled temperature and humidity.

  • Appropriate containers that are inert and impermeable to moisture.

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

Procedure:

  • Sample Preparation: Place a known quantity of DDP-225 into the appropriate containers.

  • Storage: Place the samples in the stability chambers under the conditions specified in Table 3.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term testing).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Any change in color or physical state.

    • Assay: Quantification of the amount of DDP-225 remaining.

    • Degradation Products: Identification and quantification of any impurities that have formed.

  • Data Evaluation: Analyze the data to determine the rate of degradation and establish a retest period or shelf life.

Causality: A stability-indicating analytical method is crucial for these studies as it must be able to separate the intact API from any potential degradation products, ensuring an accurate assessment of stability.

Visualization of Key Concepts

To aid in the understanding of the experimental workflows and the compound's mechanism of action, the following diagrams are provided.

G cluster_physchem Physicochemical Characterization Workflow API DDP-225 Free Base Anhydrous MP Melting Point (USP <791>) API->MP pKa pKa (Potentiometric Titration) API->pKa LogP LogP (OECD 107) API->LogP Sol Solubility (Kinetic Assay) API->Sol Stab Stability (ICH Q1A) API->Stab G cluster_NE Noradrenaline Reuptake Inhibition cluster_5HT3 5-HT3 Receptor Antagonism DDP225 DDP-225 NET Noradrenaline Transporter (NET) DDP225->NET HT3R 5-HT3 Receptor DDP225->HT3R NE Increased Synaptic Noradrenaline NET->NE Inhibition Postsynaptic_NE Postsynaptic Adrenergic Receptor Activation NE->Postsynaptic_NE Leads to Signal Reduced Nausea, Vomiting, and GI Motility HT3R->Signal Antagonism by DDP-225 blocks signaling Serotonin Serotonin (5-HT) Serotonin->HT3R Binds to

Caption: Dual mechanism of action of DDP-225.

Conclusion

A thorough understanding of the core chemical properties of this compound is not merely an academic exercise but a critical necessity for its successful development into a safe and effective therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the essential physicochemical and stability data required to inform formulation strategies, predict in vivo behavior, and ensure regulatory compliance. By adhering to these self-validating systems and understanding the causality behind each experimental choice, researchers and drug development professionals can confidently advance the development of DDP-225 and unlock its full therapeutic potential.

References

  • Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound - gsrs. FDA Global Substance Registration System. [Link]

  • Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl) - PubChem. National Center for Biotechnology Information. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

  • General Chapters: <791> pH. The United States Pharmacopeial Convention. [Link]

  • This compound. FDA Global Substance Registration System - Chinese Translation. [Link]

Sources

An In-depth Technical Guide to DDP-225: Identity, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Clarifying the Identity of DDP-225

It is imperative to begin this guide by addressing a common point of confusion. While the nomenclature may appear similar to compounds in other therapeutic classes, DDP-225 is not a dipeptidyl peptidase IV (DPP-IV) inhibitor.[1][2][3][4][5] Scientific literature and chemical databases definitively identify DDP-225 as a potent dual-action compound functioning as both a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[6][7] This guide will focus exclusively on the correct chemical identity, mechanism, and clinical investigation of DDP-225. A separate compound, TSL-225, has been identified as a dipeptide inhibitor of DPP-IV.[1]

Executive Summary

DDP-225 is an investigational small molecule that has been primarily developed for functional gastrointestinal disorders, most notably irritable bowel syndrome with diarrhea (IBS-d).[6][8] Its therapeutic hypothesis is rooted in a novel dual mechanism of action that simultaneously modulates two key neurotransmitter pathways integral to gastrointestinal control: noradrenaline and serotonin.[6] This technical guide provides a comprehensive overview of DDP-225, including its chemical properties, a detailed exploration of its pharmacology, and a summary of its clinical development. The information is intended for researchers, clinicians, and professionals in the field of drug development.

Chemical and Physical Properties

The foundational identity of any therapeutic candidate lies in its chemical structure and associated properties. DDP-225, also known as MCI-225, is a thienopyrimidine derivative.[7]

PropertyValueSource
Compound Name DDP-225 Free Base AnhydrousFDA GSRS[9][10]
Systematic Name 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidinePubChem[6]
CAS Number 99487-25-9FDA GSRS[9][10]
Molecular Formula C₁₇H₁₇FN₄SFDA GSRS[10]
Molecular Weight 328.41 g/mol FDA GSRS[10]
Synonyms MCI-225, 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazinePubChem[6]

Note: DDP-225 has also been studied as a monohydrochloride monohydrate salt (CAS No. 476148-82-0) and an anhydrous hydrochloride salt (CAS No. 99487-26-0).[6][7]

Pharmacology: A Dual-Mechanism Approach

The innovative aspect of DDP-225 lies in its ability to target two distinct but synergistic pathways that regulate gut function. This dual-action profile offers the potential to address multiple symptoms of IBS-d, such as visceral hypersensitivity, abnormal motility, and loose stool consistency.[6][8]

Mechanism 1: Noradrenaline Reuptake Inhibition

Noradrenaline is a critical neurotransmitter in the enteric nervous system and the central nervous system pathways that modulate pain perception. By inhibiting the reuptake of noradrenaline at the synaptic cleft, DDP-225 increases its availability, leading to several downstream effects:

  • Analgesic Effect: Increased noradrenergic signaling in the spinal cord can dampen visceral pain signals originating from the gut.

  • Motility Modulation: Noradrenaline can reduce colonic motility, which is often accelerated in patients with IBS-d.

Mechanism 2: Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel that is extensively expressed on enteric neurons. Its activation by serotonin is known to promote nausea, bloating, and visceral pain. DDP-225 acts as an antagonist at this receptor, blocking the effects of serotonin and resulting in:

  • Reduced Nausea and Vomiting: This is a classic effect of 5-HT3 antagonists. DDP-225 has been investigated for chronic functional vomiting.[11]

  • Slowing of Colonic Transit: Antagonism of 5-HT3 receptors in the gut slows intestinal transit time, which can help alleviate diarrhea.

  • Decreased Visceral Hypersensitivity: By blocking 5-HT3 receptors on sensory nerves, DDP-225 can reduce the perception of pain from the gut.

Visualizing the Dual-Signaling Pathway

The following diagram illustrates the synergistic action of DDP-225 on both noradrenergic and serotonergic pathways in the context of the gut-brain axis.

DDP225_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_5HT3 Enteric Neuron NA_Vesicle Noradrenaline (NA) Vesicles NET Noradrenaline Transporter (NET) NA_Vesicle->NET NA Release Adrenergic_Receptor Adrenergic Receptor NET->Adrenergic_Receptor NA Binding node_effect1 node_effect1 Adrenergic_Receptor->node_effect1 Modulates Pain & Reduces Motility Serotonin Serotonin (5-HT) Receptor_5HT3 5-HT3 Receptor Serotonin->Receptor_5HT3 5-HT Binding node_effect2 node_effect2 Receptor_5HT3->node_effect2 Prevents Nausea, Pain & Diarrhea DDP225 DDP-225 DDP225->NET Inhibits Reuptake DDP225->Receptor_5HT3 Antagonizes (Blocks)

Caption: Dual mechanism of DDP-225: NET inhibition and 5-HT3 receptor antagonism.

Clinical Development and Experimental Protocols

DDP-225 has undergone Phase II clinical trials, primarily for IBS-d and chronic functional vomiting.[6][8][11][12] These studies provide a framework for a robust experimental protocol to evaluate the efficacy and safety of DDP-225.

Example Phase II Clinical Trial Protocol: IBS-d

This protocol is a synthesized example based on publicly available trial designs for DDP-225.[12]

Objective: To assess the efficacy, safety, and pharmacodynamics of DDP-225 in female patients with diarrhea-predominant irritable bowel syndrome.

Methodology:

  • Screening Phase (2 weeks):

    • Recruit female patients aged 18-65 with a diagnosis of IBS-d according to Rome III criteria.

    • Patients maintain a daily electronic diary to establish baseline symptom severity (pain, stool frequency, stool consistency).

    • Conduct baseline laboratory tests, ECG, and physical examination.

  • Randomization:

    • Eligible patients are randomized in a double-blind fashion to one of several arms: Placebo, DDP-225 Low Dose, DDP-225 High Dose.

  • Treatment Phase (8 weeks):

    • Patients self-administer the assigned study medication orally once daily.[12]

    • Continue daily diary entries for primary and secondary endpoints.

    • Clinic visits occur every two weeks for safety assessments and compliance checks.[12]

  • Primary Efficacy Endpoint:

    • Percentage of "weekly responders," defined as patients reporting a significant improvement in both abdominal pain and stool consistency for the same week.

  • Secondary Endpoints:

    • Change from baseline in individual symptom scores (pain, bloating, urgency).

    • Change in GI transit time, assessed via a validated motility test at baseline and end of treatment.

    • Safety and tolerability, assessed by adverse event reporting, lab tests, and ECGs.

  • Follow-up (1 week):

    • Final safety evaluations are conducted one week after the last dose of study medication.[12]

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_arms Treatment Arms start Patient Recruitment (IBS-d Diagnosis) screening Screening & Baseline (2 Weeks) start->screening randomization Randomization (Double-Blind) screening->randomization placebo Placebo randomization->placebo Arm 1 low_dose DDP-225 Low Dose randomization->low_dose Arm 2 high_dose DDP-225 High Dose randomization->high_dose Arm 3 treatment Treatment Period (8 Weeks) - Daily Dosing - Symptom Diaries followup Follow-Up (1 Week) Final Safety Checks treatment->followup end Data Analysis (Efficacy & Safety) followup->end

Caption: A typical workflow for a Phase II clinical trial of DDP-225 in IBS-d.

Conclusion

DDP-225 represents a targeted therapeutic strategy for functional gastrointestinal disorders by uniquely combining noradrenaline reuptake inhibition with 5-HT3 receptor antagonism. Its CAS number for the free base anhydrous form is 99487-25-9.[9][10] While its clinical development has focused on conditions like IBS-d, the dual mechanism suggests a broader potential for disorders characterized by visceral hypersensitivity and dysmotility. Further research and clinical trials are necessary to fully elucidate its therapeutic role and safety profile. This guide provides a foundational understanding for scientific professionals engaged in the ongoing exploration of novel treatments for complex gastrointestinal diseases.

References

  • Ddp-225 | C17H20ClFN4OS | CID 6918194 . PubChem, National Center for Biotechnology Information. [Link]

  • A potent dipeptide inhibitor of dipeptidyl peptidase IV . PubMed, National Library of Medicine. [Link]

  • This compound . FDA Global Substance Registration System (GSRS). [Link]

  • This compound Details . FDA Global Substance Registration System (GSRS). [Link]

  • Dynogen Initiates Phase II Trial of Ddp225 for Treatment of Patients with Diarrhea-Predominant Irritable Bowel Syndrome . Pappas Capital. [Link]

  • List of Dipeptidyl peptidase 4 inhibitors . Drugs.com. [Link]

  • DPP-IV Inhibitors . Johns Hopkins Diabetes Guide. [Link]

  • DDP-225 ANHYDROUS . FDA Global Substance Registration System (GSRS). [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors . PubMed, National Library of Medicine. [Link]

  • DDP-225 . FDA Global Substance Registration System (GSRS). [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors . StatPearls, National Center for Biotechnology Information. [Link]

  • 12 Weeks Treatment With DDP225 or Placebo in Patients With Chronic Functional Vomiting . ClinicalTrials.gov, National Library of Medicine. [Link]

  • 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS . ClinicalTrials.gov, National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to DDP-225: Molecular Properties, Dual-Action Mechanism, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDP-225, also known as MCI-225, is an investigational small molecule therapeutic notable for its innovative dual mechanism of action. It functions as both a norepinephrine (noradrenaline) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile positions DDP-225 as a promising candidate for treating complex multifactorial disorders, particularly those involving the gastrointestinal (GI) system and central nervous system. It has been primarily investigated for diarrhea-predominant irritable bowel syndrome (IBS-d) and has advanced to Phase II clinical trials.[1][3] This guide provides a comprehensive overview of the core molecular properties of DDP-225 free base anhydrous, elucidates its synergistic mechanism, and details authoritative experimental protocols for its characterization.

Core Molecular Properties: this compound

The foundational form of the compound, this compound, is the parent molecule from which salt and hydrate forms are derived. Accurate characterization begins with these core attributes.

Chemical Identity and Molecular Weight

The precise molecular weight of the active moiety is critical for accurate molarity calculations in experimental settings, including solution preparation for in vitro assays and dosing calculations for in vivo studies.

  • Systematic Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[4]

  • Molecular Formula: C₁₇H₁₇FN₄S[5]

  • Molecular Weight: 328.41 g/mol [5]

  • CAS Number: 99487-25-9[4]

Structural Representation

The thienopyrimidine core, substituted with a fluorophenyl and a piperazinyl group, defines the molecule's interaction with its biological targets.

DDP225_Structure cluster_thienopyrimidine Thieno[2,3-d]pyrimidine Core cluster_substituents Substituent Groups N1 N C2 C N1->C2 N3 N C2->N3 Piperazinyl Piperazinyl C2->Piperazinyl @C2 C4 C N3->C4 C4a C C4->C4a Fluorophenyl 2-Fluorophenyl C4->Fluorophenyl @C4 C5 C C4a->C5 C7a C C4a->C7a C6 C C5->C6 S7 S C6->S7 Methyl Methyl C6->Methyl @C6 S7->C7a C7a->N1

Caption: Logical structure of this compound.

Common Variants of DDP-225

For research and development, DDP-225 is often prepared in salt and/or hydrate forms to improve stability and solubility. It is imperative for researchers to use the correct molecular weight corresponding to the specific form of the compound being used.

Compound FormMolecular FormulaMolecular Weight ( g/mol )Notes
Free Base Anhydrous C₁₇H₁₇FN₄S328.41 The active moiety.[5][6]
Anhydrous Hydrochloride C₁₇H₁₇FN₄S.HCl364.87The hydrochloride salt form.[2][6]
Monohydrochloride Monohydrate C₁₇H₁₇FN₄S.HCl.H₂O382.89A common, stable crystalline form.[7]

Dual Mechanism of Action: A Synergistic Rationale

DDP-225's therapeutic potential stems from its ability to simultaneously modulate two distinct and critical pathways in neurotransmission, particularly within the gut-brain axis.[1]

Norepinephrine Reuptake Inhibition

DDP-225 inhibits the norepinephrine transporter (NET), a protein responsible for clearing norepinephrine from the synaptic cleft.[8] By blocking this transporter, DDP-225 increases the synaptic concentration and duration of action of norepinephrine. In the context of GI disorders, elevated norepinephrine can modulate gut motility and visceral pain perception.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel expressed on enteric neurons and in the central nervous system.[9][10] Its activation by serotonin mediates signals for nausea, vomiting, and visceral pain.[9] As a competitive antagonist, DDP-225 blocks this receptor, thereby inhibiting these pro-nociceptive and emetic pathways. This mechanism is shared by established anti-emetic drugs like ondansetron and granisetron.[9]

Integrated Pathway Diagram

The combination of these two mechanisms represents a novel approach to treating conditions like IBS-d, where both abnormal gut motility and visceral hypersensitivity are key symptoms.[1]

DDP225_MoA cluster_NET Noradrenergic Synapse cluster_5HT3 Serotonergic Synapse DDP225 DDP-225 NET Norepinephrine Transporter (NET) DDP225->NET Inhibits HT3R 5-HT3 Receptor DDP225->HT3R Antagonizes NE_Synapse Synaptic Norepinephrine (Increased) NE_Synapse->NET Reuptake Postsynaptic Postsynaptic Neuron NE_Synapse->Postsynaptic Signal Presynaptic Presynaptic Neuron Presynaptic->NE_Synapse Release Nausea_Signal Nausea / Pain Signal (Blocked) HT3R->Nausea_Signal Serotonin Serotonin (5-HT) Serotonin->HT3R Binding Enteric_Neuron Enteric Neuron

Caption: Dual mechanism of action of DDP-225.

Methodologies for Pharmacological Characterization

To ensure scientific integrity, the characterization of DDP-225's activity at its targets must follow robust, self-validating protocols. Below are representative, field-proven methodologies for determining its potency at the human norepinephrine transporter and the 5-HT3 receptor.

Protocol 1: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol determines the potency of DDP-225 in inhibiting norepinephrine uptake into cells endogenously or recombinantly expressing the human NET. The method measures the uptake of a radiolabeled substrate, [³H]-Norepinephrine.

Objective: To determine the IC₅₀ value of DDP-225 at the human NET.

Materials:

  • Cell line expressing human NET (e.g., SK-N-BE(2)C or transfected HEK293 cells).[11][12]

  • [³H]-Norepinephrine.

  • Krebs-Ringer-HEPES (KRH) assay buffer.[12]

  • Desipramine (as a positive control/reference compound).

  • Poly-D-lysine coated 24-well plates.

  • Scintillation counter and cocktail.

Step-by-Step Methodology:

  • Cell Plating: Seed hNET-expressing cells onto poly-D-lysine coated 24-well plates to achieve a confluent monolayer on the day of the assay.

  • Preparation of Compounds: Prepare a stock solution of DDP-225 in a suitable solvent (e.g., DMSO). Perform serial dilutions in KRH buffer to create a range of test concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Prepare similar dilutions for the reference inhibitor, desipramine.

  • Assay Initiation:

    • Aspirate the culture medium from the cell monolayers and wash twice with KRH buffer.

    • Add the diluted DDP-225 or control compounds to the wells and pre-incubate for 10-15 minutes at room temperature.[13]

  • Substrate Addition: Initiate the uptake reaction by adding KRH buffer containing [³H]-Norepinephrine at a concentration near its Kₘ value (e.g., ~400 nM for SK-N-BE(2)C cells).[12]

  • Incubation: Incubate the plate for a defined period within the linear range of uptake (e.g., 10-15 minutes) at the appropriate temperature (e.g., room temperature or 37°C).[12][13]

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer to remove extracellular radioligand.[13]

    • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[13]

  • Quantification and Data Analysis:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of desipramine.

    • Calculate the percent inhibition for each DDP-225 concentration relative to the vehicle control.

    • Plot percent inhibition against the log concentration of DDP-225 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

NET_Assay_Workflow Start Plate hNET-expressing cells Wash1 Wash cells with KRH Buffer Start->Wash1 Preincubation Pre-incubate with DDP-225 or Controls (10-15 min) Wash1->Preincubation Uptake Add [3H]-Norepinephrine (Initiate Uptake) Preincubation->Uptake Incubate Incubate (10-15 min) Uptake->Incubate Terminate Terminate with ice-cold KRH Buffer Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Quantify Quantify Radioactivity (Scintillation Counting) Lyse->Quantify Analyze Calculate % Inhibition Determine IC50 Quantify->Analyze End Result Analyze->End

Sources

An In-Depth Technical Guide to the Pharmacology of DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacology of DDP-225 free base anhydrous, a novel investigational drug with a unique dual mechanism of action. Drawing upon available preclinical and clinical data, this document elucidates the compound's mechanism of action, pharmacokinetic profile, and clinical potential, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to DDP-225

DDP-225, also known as MCI-225, is a small molecule belonging to the thienopyrimidine class of compounds.[1] It has been investigated for its therapeutic potential in gastrointestinal disorders, particularly irritable bowel syndrome with diarrhea (IBS-D), as well as for other conditions such as Alzheimer's disease and depression.[2] The core of its pharmacological activity lies in its ability to simultaneously modulate two key neurotransmitter systems involved in the regulation of gut function and visceral sensation.

Chemical Identity:

Identifier Value
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine
Molecular Formula C17H17FN4S
CAS Number (Free Base) 135991-48-9
Molecular Weight 328.41 g/mol

Dual Mechanism of Action: A Synergistic Approach

DDP-225 exerts its pharmacological effects through a dual mechanism of action: selective norepinephrine reuptake inhibition and serotonin 5-HT3 receptor antagonism.[2] This combination of activities represents a novel therapeutic strategy for conditions characterized by visceral hypersensitivity and altered gut motility, such as IBS-D.

Norepinephrine Reuptake Inhibition

DDP-225 acts as a potent inhibitor of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By blocking NET, DDP-225 increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. In the context of gastrointestinal function, norepinephrine plays a crucial role in modulating intestinal motility and secretion, and in the central nervous system, it is involved in pain perception.

The enhanced noradrenergic signaling resulting from DDP-225 administration is thought to contribute to its therapeutic effects in IBS-D by:

  • Reducing intestinal transit speed: Increased norepinephrine can lead to a decrease in propulsive contractions of the colon.

  • Modulating visceral pain: Norepinephrine is a key neurotransmitter in the descending inhibitory pain pathways in the spinal cord, and its increased availability can dampen the perception of visceral pain.

Figure 1: Mechanism of Norepinephrine Reuptake Inhibition by DDP-225.
Serotonin 5-HT3 Receptor Antagonism

In addition to its effects on norepinephrine, DDP-225 is a potent antagonist of the serotonin 5-HT3 receptor.[2] 5-HT3 receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract.[3] Activation of these receptors by serotonin (5-HT) is known to play a significant role in the pathophysiology of IBS-D, contributing to:

  • Increased gut motility and secretion: Stimulation of 5-HT3 receptors on enteric neurons can lead to increased colonic transit and fluid secretion.

  • Visceral hypersensitivity: 5-HT3 receptors are involved in the transmission of nociceptive signals from the gut to the central nervous system.

By blocking the 5-HT3 receptor, DDP-225 is expected to alleviate the symptoms of IBS-D by:

  • Slowing colonic transit: Antagonism of 5-HT3 receptors can reduce the prokinetic effects of serotonin in the gut.

  • Reducing visceral pain: By blocking the transmission of pain signals, DDP-225 can decrease the abdominal pain and discomfort associated with IBS-D.

Figure 2: Mechanism of 5-HT3 Receptor Antagonism by DDP-225.

Clinical Pharmacology and Efficacy

Phase II Clinical Trial in IBS-D

A Phase IIa, randomized, double-blind, placebo-controlled clinical trial (NCT00230581) was conducted to evaluate the safety, tolerability, and efficacy of DDP-225 in female patients with IBS-D.[4][5] The study enrolled 88 female patients aged 18 to 65 with a history of IBS-D for at least six months.[4] Participants were treated for 8 weeks with either DDP-225 or a placebo.[4]

The trial demonstrated clinical proof-of-concept for DDP-225 in this patient population.[6] The primary endpoint, the relief of abdominal pain or discomfort associated with IBS-D, showed a statistically significant improvement in the DDP-225 treated group compared to placebo.[6][7]

While the full, peer-reviewed publication of the detailed results is not yet available, the positive outcome of this Phase IIa study suggests that the dual mechanism of action of DDP-225 translates into clinical benefit for patients with IBS-D.

Experimental Protocols

While specific, detailed experimental protocols for DDP-225 are not publicly available, standard assays would be employed to characterize its pharmacological profile.

Receptor Binding Assays

To determine the binding affinity of DDP-225 for the human norepinephrine transporter (hNET) and the human 5-HT3 receptor, competitive radioligand binding assays would be performed.

hNET Binding Assay Protocol:

  • Preparation of Membranes: Membranes from cells stably expressing hNET are prepared.

  • Radioligand: A specific radioligand for hNET, such as [3H]nisoxetine, is used.

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of DDP-225.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of DDP-225 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

5-HT3 Receptor Binding Assay Protocol:

  • Preparation of Membranes: Membranes from cells or tissues expressing the 5-HT3 receptor are prepared.

  • Radioligand: A specific radioligand for the 5-HT3 receptor, such as [3H]granisetron, is used.

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of DDP-225.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 and Ki values are calculated as described for the hNET assay.

Figure 3: General Workflow for Receptor Binding Assays.
Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of DDP-225, in vivo pharmacokinetic studies in animal models (e.g., rats, dogs) and subsequently in humans are necessary.

Typical Pharmacokinetic Study Protocol (in vivo):

  • Dosing: DDP-225 is administered to the study subjects (e.g., orally or intravenously).

  • Sample Collection: Blood samples are collected at various time points after dosing. Urine and feces may also be collected.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of DDP-225 and its potential metabolites in plasma, urine, and feces is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Absorption: Bioavailability (F), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax).

    • Distribution: Volume of distribution (Vd).

    • Metabolism: Identification of major metabolites.

    • Excretion: Elimination half-life (t1/2), clearance (CL), and routes of excretion.

Synthesis of this compound

The synthesis of DDP-225, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine, involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the piperazinyl and fluorophenyl substituents. While a specific detailed protocol for the anhydrous free base is proprietary, the general synthesis of thieno[2,3-d]pyrimidine derivatives is well-documented in the chemical literature. These syntheses often start from a substituted thiophene precursor.

Conclusion and Future Directions

DDP-225 is a promising drug candidate with a novel dual mechanism of action that addresses key pathophysiological features of IBS-D. The positive results from the Phase IIa clinical trial provide a strong rationale for its further development. Future research should focus on:

  • Publication of Detailed Clinical Trial Data: The full publication of the Phase IIa trial results, including detailed efficacy and safety data, is crucial for a comprehensive evaluation of DDP-225's clinical potential.

  • Quantitative Pharmacological Characterization: Detailed in vitro studies to determine the binding affinities (Ki) and functional potencies of DDP-225 at the norepinephrine transporter and 5-HT3 receptor are needed to fully understand its pharmacological profile.

  • Comprehensive Pharmacokinetic and Metabolism Studies: In-depth ADME studies in humans are required to optimize dosing regimens and to assess the potential for drug-drug interactions.

  • Further Clinical Development: Larger, well-controlled Phase III clinical trials are necessary to confirm the efficacy and safety of DDP-225 in a broader IBS-D patient population.

The unique pharmacological profile of DDP-225 positions it as a potentially valuable therapeutic option for patients with IBS-D and possibly other functional gastrointestinal disorders. Continued research and development will be essential to fully elucidate its clinical utility.

References

  • ClinicalTrials.gov. (2007, October 15). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. Retrieved from [Link]

  • Dynogen Pharmaceuticals, Inc. (2008, May 20). Dynogen presents results of its positive Phase 2 IBS-d study with DDP225. Pappas Capital. Retrieved from [Link]

  • Dynogen Pharmaceuticals, Inc. (2005, October 31). Dynogen Initiates Phase II Trial of Ddp225 for Treatment of Patients with Diarrhea-Predominant Irritable Bowel Syndrome. Pappas Capital. Retrieved from [Link]

  • Dynogen Pharmaceuticals, Inc. (2007, December 17). Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study. BioSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. In ClinicalTrials.gov. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-. In PubChem. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride. In PubChem. Retrieved January 6, 2026, from [Link]

  • Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 receptor - the relationship between structure and function. Molecular and Cellular Biochemistry, 305(1-2), 29-39.
  • Hoyer, D., Hannon, J. P., & Martin, G. R. (2002). Molecular, pharmacological and functional diversity of 5-HT receptors. Pharmacology Biochemistry and Behavior, 71(4), 533-554.
  • Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression.
  • Gobbi, G., & Blier, P. (2005). Serotonin-norepinephrine reuptake inhibitors: a new class of antidepressants.
  • El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1645-1663.
  • National Center for Biotechnology Information. (n.d.). Ddp-225. In PubChem. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics. In StatPearls. Retrieved January 6, 2026, from [Link]

  • ClinicalTrials.gov. (2007, October 15). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Pain Research, 10, 2099-2103.
  • National Center for Biotechnology Information. (n.d.). Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. European Journal of Pharmacology, 343(2-3), 195-201.
  • National Center for Biotechnology Information. (n.d.). 5-HT3 Receptors. Current Pharmaceutical Design, 13(25), 2637-2648.

Sources

DDP-225 Free Base Anhydrous: A Technical Guide to a Dual-Acting Investigational Drug

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DDP-225 is an investigational small molecule that has garnered interest within the pharmaceutical research community for its novel dual mechanism of action. As a potent noradrenaline (norepinephrine) reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist, DDP-225 presents a unique therapeutic approach for conditions involving dysregulation of both noradrenergic and serotonergic pathways.[1] This technical guide provides a comprehensive overview of DDP-225 free base anhydrous, including its chemical properties, synthesis, mechanism of action, analytical considerations, and a review of its preclinical and clinical development, with a focus on its investigation for Irritable Bowel Syndrome with Diarrhea (IBS-d).

Chemical and Physical Properties

This compound is the uncharged, non-hydrated form of the active pharmaceutical ingredient. A thorough understanding of its physicochemical properties is fundamental for its development, formulation, and analytical characterization.

PropertyValueSource
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidinePubChem[1]
Molecular Formula C17H17FN4SGSRS[2]
Molecular Weight 328.41 g/mol GSRS[2]
CAS Number 135991-48-9MedKoo Biosciences[3]
Appearance To be determinedMedKoo Biosciences[3]
Stereochemistry AchiralGSRS[2]

Note: DDP-225 has also been studied as a monohydrochloride salt (CAS: 99487-26-0) and a monohydrochloride monohydrate (CAS: 476148-82-0).[3] The properties of the free base are crucial for understanding the intrinsic characteristics of the molecule before salt formation.

Synthesis and Purification

The synthesis of DDP-225 involves the construction of the core thieno[2,3-d]pyrimidine scaffold followed by the introduction of the piperazinyl and fluorophenyl moieties. While specific, detailed protocols for the synthesis of DDP-225 are proprietary, the general approach can be inferred from patents filed for related compounds. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

DDP-225 Synthesis Workflow A Starting Materials: 2-amino-5-methylthiophene-3-carbonitrile B Intermediate 1: Thiourea derivative A->B Reaction with isothiocyanate C Intermediate 2: 2-mercapto-thieno[2,3-d]pyrimidine B->C Cyclization D Intermediate 3: 2-(methylthio)-thieno[2,3-d]pyrimidine C->D Alkylation (e.g., MeI) E Intermediate 4: 4-chloro-thieno[2,3-d]pyrimidine D->E Chlorination (e.g., POCl3) F Intermediate 5: 4-(2-fluorophenyl)-thieno[2,3-d]pyrimidine E->F Suzuki Coupling with (2-fluorophenyl)boronic acid G Final Intermediate: 2-chloro-4-(2-fluorophenyl)-thieno[2,3-d]pyrimidine F->G Chlorination H DDP-225 Free Base G->H Nucleophilic substitution with Piperazine I Purification (e.g., Column Chromatography) H->I J Final Product: This compound I->J

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical)
  • Thiourea Formation: React 2-amino-5-methylthiophene-3-carbonitrile with a suitable isothiocyanate to form the corresponding thiourea derivative.

  • Cyclization: Induce intramolecular cyclization of the thiourea derivative, often under basic conditions, to form the 2-mercapto-thieno[2,3-d]pyrimidine intermediate.

  • Alkylation: Alkylate the thiol group with an agent such as methyl iodide to form the 2-(methylthio) intermediate. This serves as a protecting group and activates the position for subsequent reactions.

  • Chlorination: Treat the 2-(methylthio) intermediate with a chlorinating agent like phosphorus oxychloride (POCl3) to introduce a chlorine atom at the 4-position of the pyrimidine ring.

  • Suzuki Coupling: Perform a Suzuki coupling reaction between the 4-chloro intermediate and (2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base to introduce the 2-fluorophenyl group.

  • Second Chlorination: Convert the 2-(methylthio) group to a chloro group.

  • Piperazine Introduction: React the 2-chloro intermediate with an excess of piperazine. The piperazine acts as a nucleophile, displacing the chlorine atom to form DDP-225.

  • Purification: The crude DDP-225 free base is then purified using standard techniques such as column chromatography on silica gel to yield the pure anhydrous product. The choice of solvent system for chromatography would be optimized to ensure efficient separation from any unreacted starting materials or byproducts.

Mechanism of Action: A Dual-Pronged Approach

DDP-225's therapeutic potential lies in its ability to simultaneously modulate two key neurotransmitter systems implicated in gastrointestinal function and sensation: the noradrenergic and serotonergic systems.[1]

  • Noradrenaline Reuptake Inhibition: DDP-225 blocks the norepinephrine transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft. This leads to an increased concentration of noradrenaline in the synapse, enhancing noradrenergic signaling. In the context of the gastrointestinal tract, noradrenaline is known to have an inhibitory effect on gut motility and secretion, which can be beneficial in conditions such as diarrhea.

  • 5-HT3 Receptor Antagonism: DDP-225 acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. In the gastrointestinal tract, 5-HT3 receptors are involved in the regulation of visceral pain, nausea, and colonic transit. By blocking these receptors, DDP-225 can potentially alleviate abdominal pain and reduce gut motility.

This dual mechanism represents a novel strategy for treating disorders like IBS-d, where both abnormal gut motility and visceral hypersensitivity are key pathological features.[1]

Signaling Pathway Diagram

DDP-225 Mechanism of Action cluster_0 Noradrenergic Synapse cluster_1 Serotonergic Synapse (GI Tract) NA_Neuron Presynaptic Noradrenergic Neuron NET Norepinephrine Transporter (NET) NA_Postsynaptic Postsynaptic Neuron NA Noradrenaline NET->NA Reuptake Adrenergic_R Adrenergic Receptor NA->Adrenergic_R Binding Adrenergic_R->NA_Postsynaptic Signal Transduction HT_Neuron Enterochromaffin Cell/ Presynaptic Neuron HT Serotonin (5-HT) HT_Neuron->HT Release HT_Postsynaptic Afferent Nerve Fiber HT3_R 5-HT3 Receptor HT3_R->HT_Postsynaptic Depolarization & Signal to CNS (Pain, Motility) HT->HT3_R Binding DDP225 DDP-225 DDP225->NET Inhibits DDP225->HT3_R Antagonizes

Caption: Dual mechanism of action of DDP-225.

Analytical Characterization

A robust analytical workflow is essential to ensure the identity, purity, and quality of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Proposed Analytical Workflow

DDP-225 Analytical Workflow cluster_identity Identity cluster_purity Purity cluster_assay Assay Start DDP-225 Free Base Anhydrous Sample Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity Assay Potency/Assay Start->Assay NMR 1H and 13C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS HPLC High-Performance Liquid Chromatography (HPLC) Purity->HPLC TLC Thin-Layer Chromatography (TLC) Purity->TLC qNMR Quantitative NMR (qNMR) Assay->qNMR HPLCAssay HPLC with Reference Standard Assay->HPLCAssay End Certificate of Analysis NMR->End MS->End HPLC->End TLC->End qNMR->End HPLCAssay->End

Caption: A typical analytical workflow for the characterization of DDP-225.

Experimental Protocols (Representative)

High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% trifluoroacetic acid or formic acid). The specific gradient would be optimized to achieve good resolution of DDP-225 from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of DDP-225 (likely in the range of 254-280 nm).

  • Analysis: The purity is determined by the area percentage of the DDP-225 peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which DDP-225 is soluble, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Analysis: The 1H and 13C NMR spectra should be consistent with the structure of 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine. The chemical shifts, coupling constants, and integration of the peaks would be used to confirm the presence of all structural motifs.

Pharmacological Evaluation: In Vitro Assays

The dual mechanism of action of DDP-225 is confirmed through specific in vitro assays that quantify its interaction with the norepinephrine transporter and the 5-HT3 receptor.

Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of DDP-225 to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter (NET). A common method involves the use of a radiolabeled substrate.

Step-by-Step Methodology:

  • Cell Culture: Utilize a cell line that endogenously or recombinantly expresses the human NET (e.g., SK-N-BE(2)C cells).[4]

  • Compound Preparation: Prepare a series of dilutions of DDP-225 in an appropriate assay buffer.

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of DDP-225 or a vehicle control.

    • Add a fixed concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine) to each well.

    • Incubate for a defined period to allow for norepinephrine uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of DDP-225 that inhibits 50% of the specific norepinephrine uptake (IC50 value).

5-HT3 Receptor Binding Assay

This assay determines the affinity of DDP-225 for the 5-HT3 receptor. A competitive binding assay using a radiolabeled ligand is a standard approach.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[5]

  • Compound Preparation: Prepare serial dilutions of DDP-225.

  • Assay Procedure:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-granisetron), and varying concentrations of DDP-225.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of DDP-225 that displaces 50% of the radioligand binding (IC50 value). This can be converted to an inhibition constant (Ki) to represent the binding affinity.

Clinical Development for IBS-d

DDP-225 has been investigated in clinical trials for the treatment of irritable bowel syndrome with diarrhea (IBS-d).

Phase II Clinical Trial

Dynogen Pharmaceuticals conducted a Phase II, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of DDP-225 in patients with IBS-d.[6]

  • Study Design: The trial enrolled patients diagnosed with IBS-d who were treated with DDP-225 or a placebo.[6]

  • Primary Endpoint: The primary endpoint was the relief of abdominal pain or discomfort associated with IBS-d.[6]

  • Results: In December 2007, Dynogen announced that the trial had met its primary endpoint, demonstrating statistically significant results for the relief of abdominal pain or discomfort.[6] The positive results were later presented at the Digestive Disease Week 2008 scientific meeting.[7]

While the top-line results were positive, detailed quantitative data from this study are not widely available in the public domain. Further clinical development would be necessary to fully establish the therapeutic profile of DDP-225.

Conclusion

This compound is a promising investigational drug with a unique dual mechanism of action as a noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist. Its chemical properties and synthesis are based on the well-established thieno[2,3-d]pyrimidine scaffold. The pharmacological rationale for its use in IBS-d is strong, and early clinical data have been encouraging. Further research and development will be crucial to fully elucidate its therapeutic potential and to bring this novel compound to patients in need of new treatment options.

References

  • PubChem. Ddp-225 | C17H20ClFN4OS | CID 6918194. Available from: [Link]

  • Pappas Capital. Dynogen presents results of its positive Phase 2 IBS-d study with DDP225. Available from: [Link]

  • Reaction Biology. 5-HT3 Biochemical Binding Assay Service. Available from: [Link]

  • BioSpace. Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study. Available from: [Link]

  • Global Substance Registration System. This compound. Available from: [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 638–645.
  • BioSpace. Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study. Available from: [Link]

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Navigating the Molecular Maze: A Technical Guide to Target Identification and Deconvolution for DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DDP-225, a thienopyrimidine analog, is a dual-action compound known to function as both a noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile positions it as a compound of interest for a range of neurological and gastrointestinal disorders.[2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the target identification and deconvolution of DDP-225 in its free base anhydrous form. We will move beyond the known primary targets to delineate a multi-pronged strategy for confirming on-target engagement, identifying potential off-targets, and elucidating the compound's complete mechanism of action. This guide emphasizes the integration of both classical and contemporary methodologies, from affinity-based biochemical approaches to label-free, in-cellulo techniques, providing both the strategic rationale and detailed, actionable protocols.

Introduction to DDP-225 and the Imperative for Comprehensive Target Identification

DDP-225 (also known as MCI-225) has shown therapeutic potential in conditions such as Irritable Bowel Syndrome with Diarrhea (IBS-d) by simultaneously modulating two key pathways in the gastrointestinal system.[2] While its primary targets, the Norepinephrine Transporter (NET) and the 5-HT3 receptor, are established, a thorough understanding of its complete target profile is paramount for advancing it through the drug development pipeline.[2]

Comprehensive target identification is a cornerstone of modern drug discovery for several critical reasons:

  • Mechanism of Action (MoA) Elucidation: A complete target profile provides a full picture of how DDP-225 exerts its therapeutic effects.

  • Off-Target Liability Assessment: Identifying unintended binding partners is crucial for predicting and mitigating potential adverse effects and toxicity.[3][4]

  • Drug Repurposing: Uncovering novel targets can open avenues for new therapeutic applications.

  • Informed Lead Optimization: Understanding the structure-activity relationship (SAR) across both on-targets and off-targets allows for more precise chemical modifications to enhance efficacy and selectivity.

This guide outlines a logical, multi-step workflow for the comprehensive target deconvolution of DDP-225 free base anhydrous, beginning with the synthesis of essential chemical tools and progressing through target validation and unbiased discovery.

Foundational Strategy: Synthesis of a DDP-225 Chemical Probe

To directly investigate the binding partners of DDP-225, the synthesis of a chemical probe is an essential first step for many affinity-based methods. This involves chemically modifying the DDP-225 molecule to incorporate a linker and a reporter tag (e.g., biotin) or a photoreactive group for covalent cross-linking.[5][6]

Causality Behind Probe Design: The critical challenge is to modify the DDP-225 structure without significantly diminishing its binding affinity for its native targets.[7] Structure-activity relationship (SAR) data is invaluable here. The ideal attachment point for the linker should be at a position on the molecule that is solvent-exposed and not critical for target interaction.[7] The piperazine moiety is a common starting point for such modifications.

Mandatory Visualization: Chemical Probe Design Logic

cluster_0 Probe Design Principles DDP-225_Core DDP-225 Core Scaffold SAR_Analysis SAR Data Analysis (Identify non-critical modification sites) DDP-225_Core->SAR_Analysis informs Linker_Attachment Attach Linker Arm (e.g., PEG spacer) SAR_Analysis->Linker_Attachment guides Functional_Group Incorporate Functional Group (Biotin, Photo-affinity Label) Linker_Attachment->Functional_Group enables Final_Probe Functional DDP-225 Probe Functional_Group->Final_Probe yields

Caption: Logical workflow for designing a DDP-225 chemical probe.

On-Target Validation: Confirming Engagement with NET and 5-HT3R

Before embarking on a search for novel targets, it is crucial to quantitatively confirm that this compound engages its known targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[8] These are typically competitive assays where the ability of unlabeled DDP-225 to displace a known, high-affinity radioligand is measured.[8]

Experimental Protocol: Competitive Radioligand Binding for NET

  • Membrane Preparation: Utilize cell membranes prepared from a cell line (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET).[9][10]

  • Assay Setup: In a 96-well plate, combine the hNET-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]nisoxetine), and serially diluted concentrations of this compound.[9][11]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at an appropriate temperature).[9][11]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.[9][10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the concentration of DDP-225. Use non-linear regression to determine the IC50 value (the concentration of DDP-225 that inhibits 50% of radioligand binding).[9] Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

A similar protocol would be employed for the 5-HT3 receptor, using membranes from cells expressing the human 5-HT3 receptor and a specific radioligand like [³H]-GR65630.[12][13]

Data Presentation: Expected Binding Affinity Data

TargetRadioligandDDP-225 ParameterExpected Value Range
Norepinephrine Transporter (NET)[³H]nisoxetineKi10 - 500 nM
5-HT3 Receptor[³H]-GR65630Ki1 - 100 nM
Cellular Thermal Shift Assay (CETSA)

While binding assays are powerful, they are typically performed on isolated membranes. CETSA offers the significant advantage of confirming target engagement within the complex milieu of an intact, living cell, without requiring any modification to the drug molecule.[14][15][16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][17]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells (e.g., a neuroblastoma line endogenously expressing NET) with this compound or a vehicle control for a defined period.

  • Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.[14]

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein (e.g., NET) remaining at each temperature using Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the DDP-225-treated samples compared to the vehicle control provides direct evidence of target engagement in the cellular environment.[17]

Mandatory Visualization: CETSA Workflow

Treat_Cells 1. Treat intact cells with DDP-225 or Vehicle Heat_Gradient 2. Heat cell aliquots across a temperature gradient Treat_Cells->Heat_Gradient Lyse_Cells 3. Lyse cells (e.g., freeze-thaw) Heat_Gradient->Lyse_Cells Separate 4. Centrifuge to separate soluble vs. aggregated proteins Lyse_Cells->Separate Analyze 5. Analyze soluble fraction (Western Blot / Mass Spec) Separate->Analyze Plot_Curve 6. Plot melting curves and observe thermal shift Analyze->Plot_Curve

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Target Discovery: Identifying Novel and Off-Target Interactions

A thorough investigation requires moving beyond the known targets to explore the broader interactome of DDP-225. This is crucial for identifying potential off-targets that could contribute to either efficacy or toxicity.

Affinity Chromatography Coupled with Mass Spectrometry (Aff-MS)

This is a classic and direct biochemical method for identifying proteins that physically interact with a small molecule.[18][19] It uses the DDP-225 chemical probe synthesized in Section 2.

Experimental Protocol: Photo-Affinity Pulldown

  • Probe Immobilization: Covalently attach the DDP-225-biotin probe to streptavidin-coated magnetic beads.

  • Lysate Incubation: Prepare a protein lysate from a relevant cell line or tissue. Incubate the lysate with the DDP-225-probe-coated beads. To identify specific binders, include a control where the lysate is pre-incubated with an excess of free, unmodified DDP-225 to outcompete specific interactions.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.[18]

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the probe-treated sample but are absent or reduced in the competitor-treated control. Identify the proteins using mass spectrometry (e.g., LC-MS/MS).[6]

Mandatory Visualization: Affinity Chromatography Workflow

Lysate Cell Lysate (Proteome) Incubation Incubation Lysate->Incubation Beads DDP-225 Probe Immobilized on Bead Beads->Incubation Wash Wash (Remove Non-specific Binders) Incubation->Wash Elution Elution (Isolate Specific Binders) Wash->Elution MS LC-MS/MS (Protein ID) Elution->MS

Caption: Workflow for affinity chromatography-mass spectrometry (Aff-MS).

Broad-Spectrum Profiling Panels

For an efficient and comprehensive assessment of off-target liabilities, leveraging specialized screening services is a field-proven strategy. These services maintain large panels of purified proteins and associated assays.

  • Kinome Profiling: Since many drugs unintentionally interact with protein kinases, screening DDP-225 against a broad kinase panel (e.g., >300 kinases) is a critical step in safety pharmacology.[][21] Service providers like Eurofins Discovery or AssayQuant offer panels that can determine the IC50 of a compound against hundreds of kinases in a single screen, providing a detailed map of its kinase selectivity.[22][23]

  • GPCRome Screening: Given that one of DDP-225's primary targets is a GPCR-related ion channel, assessing its activity across a wide range of G-protein coupled receptors is logical.[3][24] Companies offer screening panels that can test for agonist or antagonist activity at hundreds of GPCRs, which can uncover unexpected signaling activities.[25]

Conclusion: Synthesizing a Holistic Target Profile

The effective target identification of this compound requires a multi-faceted approach that integrates hypothesis-driven validation with unbiased discovery. By first confirming engagement with NET and the 5-HT3 receptor using robust methods like radioligand binding and CETSA, researchers can establish a firm baseline. Subsequently, employing powerful discovery tools such as affinity chromatography-mass spectrometry and broad-spectrum screening panels provides the comprehensive overview necessary to fully understand the compound's mechanism of action and predict potential clinical liabilities. The synthesis of these disparate datasets will yield a high-confidence, holistic target profile, enabling informed decisions for the future development of DDP-225.

References

  • Key principles for designing and selecting effective chemical probes. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 6, 2026, from [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from [Link]

  • Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. (n.d.). DiVA. Retrieved January 6, 2026, from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]

  • Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. (2011). Annual Reviews. Retrieved January 6, 2026, from [Link]

  • 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. (2020). PubMed. Retrieved January 6, 2026, from [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019). PubMed - NIH. Retrieved January 6, 2026, from [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 6, 2026, from [Link]

  • Target Identification Using Chemical Probes. (n.d.). Centre for Medicines Discovery. Retrieved January 6, 2026, from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 6, 2026, from [Link]

  • Drug target deconvolution by chemical proteomics. (2011). PubMed. Retrieved January 6, 2026, from [Link]

  • Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. (2011). PubMed. Retrieved January 6, 2026, from [Link]

  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved January 6, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 6, 2026, from [Link]

  • 5-HT3 Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]

  • Chemistry-based functional proteomics for drug target deconvolution. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 6, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 6, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 6, 2026, from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved January 6, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 6, 2026, from [Link]

  • Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved January 6, 2026, from [Link]

  • Conformational transitions of the serotonin 5-HT3 receptor. (2019). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). Gsrs. Retrieved January 6, 2026, from [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Ddp-225. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved January 6, 2026, from [Link]

  • Receptor Binding Assay - Part 1. (2017). YouTube. Retrieved January 6, 2026, from [Link]

  • New ligand-target interactions detected by parallel GPCRome screening. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

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An In-Depth Technical Guide to the Binding Profile of DDP-225 (MCI-225) Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the binding profile of DDP-225, a novel psychoactive compound also known as MCI-225. DDP-225 is a thienopyrimidine analog that has been investigated for its therapeutic potential in a range of central nervous system and gastrointestinal disorders, including depression, Alzheimer's disease, and irritable bowel syndrome with diarrhea (IBS-D). This document will delve into the molecular pharmacology of DDP-225, elucidating its primary and secondary binding targets, and provide detailed, field-proven methodologies for its characterization.

Introduction: The Dual-Action Mechanism of DDP-225

DDP-225 is distinguished by its dual mechanism of action, functioning as both a potent norepinephrine reuptake inhibitor and a high-affinity serotonin 5-HT3 receptor antagonist.[1] This unique pharmacological profile suggests a synergistic potential for treating complex disorders with multifactorial etiologies. By inhibiting the norepinephrine transporter (NET), DDP-225 increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal. Concurrently, its antagonism of the 5-HT3 receptor, a ligand-gated ion channel, is known to modulate nausea, vomiting, and visceral pain perception.

The anhydrous free base of DDP-225, with the chemical formula C17H17FN4S and a molecular weight of 328.4 g/mol , is the focus of this guide. Understanding its specific binding characteristics is paramount for preclinical and clinical development, enabling a rational approach to dose selection, target engagement validation, and safety assessment.

Core Binding Profile of DDP-225

The therapeutic efficacy of DDP-225 is intrinsically linked to its affinity for its primary molecular targets. While extensive proprietary data likely exists, publicly available information, primarily from preclinical studies and pharmacological databases, allows for the construction of a core binding profile.

TargetActionAffinity (Ki)Reference
Serotonin 5-HT3 ReceptorAntagonist< 100 nM[1]
Norepinephrine Transporter (NET)InhibitorData not publicly available

Expert Insight: The sub-100 nanomolar affinity for the 5-HT3 receptor positions DDP-225 as a potent antagonist at this target, comparable to other clinically utilized "setron" class drugs. The lack of publicly available, precise Ki or IC50 values for norepinephrine transporter inhibition is a significant gap in the current understanding of this compound. However, its classification as a selective noradrenaline reuptake inhibitor in multiple studies implies that its affinity for NET is pharmacologically relevant and likely in a similar nanomolar range.

Characterizing the Binding Profile: Experimental Protocols

To fully elucidate the binding profile of DDP-225, a series of in vitro assays are essential. The following protocols are presented as self-validating systems, incorporating appropriate controls and data analysis methodologies to ensure scientific rigor.

Radioligand Binding Assay for the Human 5-HT3 Receptor

This protocol determines the binding affinity (Ki) of DDP-225 for the human 5-HT3 receptor through competitive displacement of a radiolabeled antagonist.

Methodology:

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human 5-HT3A receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

      • 25 µL of [3H]-Granisetron (a high-affinity 5-HT3 receptor antagonist) at a final concentration near its Kd (e.g., 0.5 nM).

      • 25 µL of DDP-225 free base anhydrous at various concentrations (e.g., 10 pM to 100 µM) or vehicle (for total binding) or a saturating concentration of a known 5-HT3 antagonist like ondansetron (10 µM) for non-specific binding.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the DDP-225 concentration.

    • Determine the IC50 value (the concentration of DDP-225 that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells provide a clean background for expressing a single receptor subtype, avoiding the confounding presence of other receptors found in native tissues.

  • [3H]-Granisetron: This radioligand is a well-characterized, high-affinity antagonist for the 5-HT3 receptor, ensuring a robust and reproducible assay window.

  • Cheng-Prusoff Equation: This allows for the conversion of the experimentally determined IC50 value to the more intrinsic and ligand-independent Ki value.

Diagram of the 5-HT3 Receptor Binding Assay Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293-h5HT3A Culture prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Combine Membranes, [3H]-Granisetron & DDP-225 prep4->assay1 assay2 Incubation (60 min, RT) assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow for 5-HT3 Receptor Radioligand Binding Assay.

Norepinephrine Transporter (NET) Inhibition Assay

This protocol measures the functional potency (IC50) of DDP-225 in inhibiting the reuptake of norepinephrine into cells expressing the human NET.

Methodology:

  • Cell Culture:

    • Culture SK-N-BE(2)C cells, which endogenously express the human NET, or a recombinant cell line such as HEK293-hNET.

    • Seed the cells in a 96-well plate and grow to confluence.

  • Norepinephrine Uptake Assay:

    • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound (e.g., 10 pM to 100 µM) or vehicle or a known NET inhibitor like desipramine (10 µM) for non-specific uptake.

    • Initiate norepinephrine uptake by adding a mixture of [3H]-Norepinephrine (final concentration near its Km, e.g., 250 nM) and unlabeled norepinephrine.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 1% SDS or 0.1 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific norepinephrine uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the DDP-225 concentration.

    • Determine the IC50 value using non-linear regression analysis.

Expert Insight on Causality:

  • Functional Assay: Unlike a binding assay, this protocol measures the direct functional consequence of DDP-225 interacting with the transporter, providing a more physiologically relevant measure of its potency as an inhibitor.

  • [3H]-Norepinephrine: Using the endogenous substrate as the radiotracer ensures that the assay is measuring the inhibition of the natural transport process.

  • Short Incubation Time: A brief incubation period for uptake ensures that the measurement reflects the initial rate of transport and is not confounded by metabolism or efflux of the radiotracer.

Diagram of the NET Inhibition Assay Workflow:

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_prep1 Culture SK-N-BE(2)C or HEK293-hNET cells cell_prep2 Seed in 96-well plate cell_prep1->cell_prep2 assay_step1 Wash cells with KRH buffer cell_prep2->assay_step1 assay_step2 Pre-incubate with DDP-225 assay_step1->assay_step2 assay_step3 Add [3H]-Norepinephrine assay_step2->assay_step3 assay_step4 Incubate (10 min, 37°C) assay_step3->assay_step4 assay_step5 Terminate and Wash assay_step4->assay_step5 assay_step6 Lyse cells assay_step5->assay_step6 assay_step7 Scintillation Counting assay_step6->assay_step7 analysis_step1 Calculate Specific Uptake assay_step7->analysis_step1 analysis_step2 Plot % Inhibition vs. [DDP-225] analysis_step1->analysis_step2 analysis_step3 Determine IC50 analysis_step2->analysis_step3

Caption: Workflow for Norepinephrine Transporter (NET) Inhibition Assay.

Broader Selectivity Profiling

To fully comprehend the therapeutic window and potential off-target effects of DDP-225, a broader selectivity screen is imperative. This typically involves screening the compound against a panel of receptors, ion channels, transporters, and enzymes at a fixed concentration (e.g., 1 or 10 µM). Targets showing significant inhibition (>50%) would then be subjected to full dose-response curve analysis to determine their respective Ki or IC50 values.

Recommended Target Panel:

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT)

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

  • Adrenergic Receptors: α1, α2, β1, β2

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Histamine Receptors: H1, H2

  • Muscarinic Receptors: M1, M2, M3, M4, M5

  • Key Ion Channels: hERG, Nav1.5, Cav1.2

Diagram of the Selectivity Profiling Logic:

G DDP225 DDP-225 Screening Broad Receptor Screen (e.g., 10 µM) DDP225->Screening PrimaryTargets Primary Targets: - 5-HT3 Receptor - Norepinephrine Transporter Screening->PrimaryTargets >50% Inhibition OffTargets Potential Off-Targets: - Other GPCRs - Ion Channels - Transporters Screening->OffTargets >50% Inhibition DoseResponse Full Dose-Response (Ki / IC50 Determination) PrimaryTargets->DoseResponse OffTargets->DoseResponse BindingProfile Comprehensive Binding Profile DoseResponse->BindingProfile

Caption: Logical Flow for Comprehensive Binding Profile Determination.

Conclusion and Future Directions

DDP-225 (MCI-225) presents a compelling pharmacological profile with its dual action on the norepinephrine transporter and the 5-HT3 receptor. The available data indicates high affinity for the 5-HT3 receptor. A comprehensive understanding of its binding profile, particularly the precise affinity for the norepinephrine transporter and its broader selectivity, is crucial for its continued development. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to fully characterize the binding profile of this compound, thereby enabling informed decisions in the drug development process. Further studies should focus on obtaining precise Ki values for both primary targets and conducting a wide selectivity screen to build a complete and actionable pharmacological profile.

References

  • This compound. GSRS. [Link]

  • MCI-225. BioHippo. [Link]

  • The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism. PubMed. [Link]

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In Vitro Pharmacology of DDP-225 Free Base Anhydrous: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to DDP-225

DDP-225 is a thienopyrimidine analog that has been investigated for its therapeutic potential in various conditions, including irritable bowel syndrome.[1] Its pharmacological activity is attributed to a dual mechanism of action: the inhibition of the norepinephrine transporter (NET) and the antagonism of the 5-HT3 receptor.[1] The anhydrous free base form of DDP-225 is the active pharmaceutical ingredient, and its in vitro characterization is a critical step in understanding its therapeutic potential and off-target liabilities.

Mechanism of Action: A Dual Approach

The therapeutic rationale for a dual-acting compound like DDP-225 lies in its ability to modulate two distinct signaling pathways implicated in various physiological and pathological processes.

  • Norepinephrine Reuptake Inhibition: By blocking the norepinephrine transporter (NET), DDP-225 increases the synaptic concentration of norepinephrine, a key neurotransmitter in the central and peripheral nervous systems. This modulation can influence mood, attention, and gastrointestinal motility.

  • 5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, gut motility, and anxiety. Antagonism of this receptor by DDP-225 can mitigate nausea and vomiting and may have anxiolytic effects.[1]

The following diagram illustrates the dual mechanism of action of DDP-225.

DDP225_Mechanism cluster_NET Presynaptic Norepinephrine Terminal cluster_5HT3 Postsynaptic Neuron DDP225 DDP-225 NET Norepinephrine Transporter (NET) DDP225->NET Inhibits HT3R 5-HT3 Receptor DDP225->HT3R Antagonizes NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Ion_channel Cation Channel HT3R->Ion_channel Opens Serotonin Serotonin (5-HT) Serotonin->HT3R Binds

Caption: Dual mechanism of action of DDP-225.

In Vitro Pharmacological Profiling Strategy

A comprehensive in vitro pharmacological evaluation of DDP-225 involves two primary lines of investigation for each of its targets:

  • Binding Affinity Assessment: To quantify the direct interaction of DDP-225 with the norepinephrine transporter and the 5-HT3 receptor.

  • Functional Potency Determination: To measure the ability of DDP-225 to inhibit the function of its targets.

The following workflow outlines the key experimental stages.

InVitro_Workflow start DDP-225 Free Base Anhydrous target_ID Target Identification (NET & 5-HT3 Receptor) start->target_ID assay_dev Assay Development target_ID->assay_dev binding_assays Binding Affinity Assays (Ki determination) assay_dev->binding_assays functional_assays Functional Potency Assays (IC50 determination) assay_dev->functional_assays data_analysis Data Analysis & Interpretation binding_assays->data_analysis functional_assays->data_analysis report Comprehensive Pharmacological Profile data_analysis->report

Caption: Experimental workflow for in vitro profiling.

Characterization at the Norepinephrine Transporter (NET)

The primary in vitro assay to determine the affinity of DDP-225 for the norepinephrine transporter is a competitive radioligand binding assay.

Radioligand Binding Assay for NET

Principle: This assay measures the ability of DDP-225 to compete with a radiolabeled ligand that has a high and specific affinity for the norepinephrine transporter. The concentration of DDP-225 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.

Key Reagents and Materials:

Reagent/MaterialRecommended ChoiceRationale
Cell Line HEK-293 or CHO cells stably expressing human NET (hNET)These cell lines provide a consistent and high-level expression of the target transporter, ensuring a robust assay window.
Radioligand [³H]NisoxetineA well-characterized and selective radioligand for the norepinephrine transporter.
Non-specific Binding Control Desipramine (10 µM)A high concentration of a known NET inhibitor to saturate all specific binding sites, allowing for the determination of non-specific binding.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4Provides a stable physiological environment for the binding reaction.
Filtration System Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvesterTo separate bound from free radioligand.
Detection Liquid scintillation counterTo quantify the amount of bound radioligand.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK-293-hNET or CHO-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (at a concentration close to its Kd, typically 1-5 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of DDP-225 (typically a 10-point dilution series), 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the DDP-225 concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Characterization at the 5-HT3 Receptor

The functional antagonism of the 5-HT3 receptor by DDP-225 can be effectively measured using a cell-based calcium flux assay.

Calcium Flux Assay for 5-HT3 Receptor

Principle: The 5-HT3 receptor is a ligand-gated ion channel that, upon activation by an agonist (e.g., serotonin), allows the influx of cations, including calcium, into the cell. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. As an antagonist, DDP-225 will inhibit the agonist-induced calcium influx in a concentration-dependent manner.

Key Reagents and Materials:

Reagent/MaterialRecommended ChoiceRationale
Cell Line Cell lines endogenously or recombinantly expressing the human 5-HT3 receptor (e.g., HT-29, SH-SY5Y, or HEK-293-h5-HT3R)Provides a cellular context to measure the functional consequences of receptor antagonism.
Agonist Serotonin (5-HT) or a selective 5-HT3 agonist (e.g., m-chlorophenylbiguanide)To stimulate the 5-HT3 receptor and induce a calcium response.
Fluorescent Dye Fluo-4 AM or similar calcium-sensitive dyeA cell-permeant dye that exhibits a significant increase in fluorescence upon binding to intracellular calcium.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESMaintains physiological conditions during the assay.
Instrumentation Fluorescence plate reader with kinetic read capabilities and automated injectorsTo measure the rapid changes in fluorescence over time following agonist addition.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate the chosen cell line in black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for approximately 60 minutes to allow the dye to enter the cells and be de-esterified.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of DDP-225 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the automated injector to add a pre-determined concentration of the 5-HT3 agonist (typically the EC80 concentration) to all wells.

    • Immediately begin kinetic fluorescence readings for 1-2 minutes to capture the agonist-induced calcium transient.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated as the maximum fluorescence signal minus the baseline fluorescence.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the DDP-225 concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Data Presentation and Interpretation

The results of the in vitro pharmacological profiling of DDP-225 should be summarized in a clear and concise manner to facilitate interpretation and comparison with other compounds.

Table 1: In Vitro Pharmacological Profile of DDP-225 (Illustrative)

TargetAssay TypeCell LineRadioligand/AgonistParameterValue
Norepinephrine Transporter (NET) Radioligand BindingHEK-293-hNET[³H]NisoxetineKiTo be determined
5-HT3 Receptor Calcium FluxHEK-293-h5-HT3RSerotoninIC50To be determined

Note: The values in this table are placeholders and need to be experimentally determined.

Conclusion

This technical guide has outlined a robust and scientifically sound approach for the in vitro pharmacological characterization of this compound. By employing the detailed protocols for radioligand binding and functional assays, researchers can generate the critical data needed to define the affinity and potency of DDP-225 at the norepinephrine transporter and the 5-HT3 receptor. This information is fundamental for advancing our understanding of this dual-acting compound and for guiding its further development. The principles and methodologies described herein are also broadly applicable to the in vitro profiling of other novel chemical entities targeting these important pharmacological pathways.

References

  • Eguchi J, et al. The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism. Pharmacology Biochemistry and Behavior. 2001;68(4):677-683.
  • Barnes NM, et al. The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology. 2009;56(1):273-284.
  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-HT3 receptors. [Link]

  • PubMed. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. [Link]

  • PubMed. The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism. [Link]

  • ResearchGate. pharmacological profile of MCI-225 on the central nervous system : its antidepressant activity. [Link]

  • Frontiers in Pharmacology. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. [Link]

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Methodological & Application

Application Notes & Protocols for DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DDP225-FBA-202601 Version: 1.0 Prepared by: Gemini Senior Application Scientist For: Researchers, scientists, and drug development professionals

Section 1: Introduction and Scientific Background

DDP-225, also known as MCI-225, is a thienopyrimidine analog investigated for its potential therapeutic applications.[1] Contrary to potential associations with other compound classes, DDP-225 is not a prolylcarboxypeptidase (PRCP) inhibitor. The scientific literature and chemical databases definitively characterize DDP-225 as a small molecule with a dual mechanism of action: it functions as both a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[2][3]

This unique pharmacological profile gives it the potential to modulate key neurotransmitter systems that regulate gastrointestinal function and mood.[2] As such, DDP-225 has been investigated for its utility in treating conditions such as irritable bowel syndrome (IBS), diarrhea, depression, and Alzheimer's disease.[2]

This document provides a comprehensive guide for the proper handling, storage, and experimental use of DDP-225 in its free base anhydrous form. The protocols herein are designed to ensure data integrity, experimental reproducibility, and laboratory safety.

Section 2: Compound Specifications and Properties

The free base anhydrous form of DDP-225 is essential for experiments where the presence of water or salt counter-ions could interfere with results. Its properties are summarized below.

PropertyValueSource
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[2]
Molecular Formula C₁₇H₁₇FN₄S[4][5]
Molecular Weight 328.41 g/mol [4]
Appearance To be determined by user (typically a solid)N/A
Purity >98% (typical, refer to Certificate of Analysis)[1]
Stereochemistry Achiral[4]
CAS Number (Free Base) 135991-48-9[1]

Section 3: Mechanism of Action

DDP-225 exerts its biological effects through two distinct and synergistic mechanisms targeting key neurotransmitter pathways.

  • Noradrenaline (NA) Reuptake Inhibition: DDP-225 inhibits the presynaptic noradrenaline transporter (NET). By blocking NET, it increases the concentration and prolongs the duration of noradrenaline in the synaptic cleft, enhancing noradrenergic signaling.

  • Serotonin 5-HT3 Receptor Antagonism: DDP-225 acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, it inhibits the rapid, excitatory effects of serotonin in both the central and peripheral nervous systems, particularly in the gastrointestinal tract.[2][3]

This dual activity represents a novel approach for conditions like IBS, where both neurotransmitter systems are implicated in visceral hypersensitivity and motility.[2]

DDP225_MoA cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron NA_Vesicle NA Vesicles NA_Synapse Noradrenaline (NA) NA_Vesicle->NA_Synapse Release NET Noradrenaline Transporter (NET) NA_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NA_Synapse->Adrenergic_Receptor Binds HT3_Receptor 5-HT3 Receptor DDP225 DDP-225 DDP225->NET Inhibits DDP225->HT3_Receptor Antagonizes Serotonin Serotonin (5-HT) Serotonin->HT3_Receptor Binds

Figure 1: Dual mechanism of action of DDP-225.

Section 4: Protocol for Handling and Storage of Anhydrous Compound

The term "anhydrous" signifies that the compound contains no water.[6] The presence of atmospheric moisture can compromise the integrity of the material, affecting its mass and reactivity. Strict anhydrous techniques are therefore mandatory.[7]

4.1 Materials and Equipment

  • DDP-225 free base anhydrous solid

  • Inert gas (Argon or Nitrogen) source with regulator

  • Schlenk line or glove box

  • Oven-dried (≥125°C for at least 4 hours) glassware (vials, flasks) with septa.[7][8]

  • Dry, sealed syringes and needles

  • Anhydrous solvents (e.g., DMSO, Ethanol) from a sealed commercial source[6]

  • Desiccator for storage[6]

4.2 Procedure for Aliquoting and Stock Solution Preparation

Causality: This procedure is designed to prevent the hygroscopic compound from absorbing atmospheric water during weighing and dissolution, which would alter its effective concentration.

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas or in a desiccator.[7]

  • Inert Atmosphere: Perform all manipulations under a positive pressure of inert gas (Argon or Nitrogen), either within a glovebox or using a Schlenk line.

  • Equilibration: Before opening, allow the main container of DDP-225 to equilibrate to the ambient temperature of the glovebox or lab bench for at least 30 minutes. This prevents condensation of moisture onto the cold powder.

  • Weighing: Tare an oven-dried vial on an analytical balance. Under inert atmosphere, quickly transfer the desired amount of DDP-225 solid to the vial and seal it immediately. Record the precise weight.

  • Dissolution: Using a dry syringe, transfer the required volume of anhydrous solvent into the sealed vial containing the DDP-225 powder.[9]

  • Solubilization: Mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

  • Storage: Seal the stock solution vial with a septum and wrap with Parafilm. Store desiccated at the recommended temperature. For short-term storage (days to weeks), 0-4°C is suitable; for long-term storage (months to years), -20°C is recommended.[1] Keep protected from light.[1]

Section 5: Experimental Workflow and Protocols

The following section details a representative workflow for characterizing the activity of DDP-225 in vitro.

DDP225_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Anhydrous DDP-225 Stock (Protocol 4.2) A1 Create serial dilution of DDP-225 P1->A1 P2 Culture HEK293 cells expressing NET or 5-HT3 receptors A2 Incubate cells/membranes with DDP-225 dilutions and radioligand P2->A2 P3 Prepare Assay Buffers & Radiolabeled Ligands ([3H]-Nisoxetine or [3H]-Granisetron) P3->A2 A1->A2 A3 Separate bound and free radioligand (Filtration) A2->A3 D1 Quantify bound radioactivity (Scintillation Counting) A3->D1 D2 Plot data as % Inhibition vs. [DDP-225] D1->D2 D3 Calculate IC50 value (Non-linear regression) D2->D3

Figure 2: General workflow for in vitro characterization of DDP-225.

5.1 Protocol: Competitive Radioligand Binding Assay for NET Affinity

Trustworthiness: This protocol establishes a self-validating system. It includes controls for total binding (no inhibitor), non-specific binding (excess known inhibitor), and a dilution series of the test compound to generate a dose-response curve, ensuring the results are robust and interpretable.

5.1.1 Objective To determine the binding affinity (IC₅₀) of DDP-225 for the human noradrenaline transporter (NET) using a competitive binding assay with a known radiolabeled NET ligand, such as [³H]-Nisoxetine.

5.1.2 Materials

  • DDP-225 stock solution in anhydrous DMSO.

  • Cell membranes prepared from HEK293 cells stably expressing human NET.

  • [³H]-Nisoxetine (Radioligand).

  • Desipramine (for non-specific binding control).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-treated with polyethylenimine).

  • Scintillation fluid and scintillation counter.

5.1.3 Experimental Procedure

  • Compound Dilution: Prepare a serial dilution of the DDP-225 stock solution in Assay Buffer to achieve final concentrations ranging from, for example, 1 pM to 100 µM.

  • Assay Plate Setup: To designated wells of a 96-well plate, add:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of Desipramine (e.g., 100 µM final concentration).

    • DDP-225 Competition: 25 µL of each DDP-225 serial dilution.

  • Radioligand Addition: Add 25 µL of [³H]-Nisoxetine (at a final concentration near its K_d) to all wells.

  • Reaction Initiation: Add 50 µL of the NET-expressing cell membrane preparation to all wells to initiate the binding reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

5.1.4 Data Analysis

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

  • Convert the CPM values for the DDP-225 wells into a percentage of maximal specific binding.

  • Plot the percentage of specific binding against the logarithm of the DDP-225 concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value, which is the concentration of DDP-225 that inhibits 50% of the specific radioligand binding.

References

  • PubChem. (n.d.). Ddp-225. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Anhydrous. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2018). How to store, use, and preserve anhydrous compounds. r/chemhelp. Retrieved from [Link]

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Preparation of DDP-225 Free Base Anhydrous Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DDP-225, also known as MCI-225, is a thienopyrimidine analog investigated for its dual mechanism of action as a noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1] Its therapeutic potential is being explored in various conditions, including irritable bowel syndrome.[1] As a lipophilic molecule, the free base form of DDP-225 presents a challenge in preparing aqueous solutions for in vitro and in vivo studies. This document provides a detailed protocol for the preparation of a DDP-225 free base anhydrous stock solution, intended for researchers, scientists, and drug development professionals. The focus is on ensuring the integrity and stability of the compound by employing appropriate handling techniques for a poorly soluble, anhydrous substance.

The DDP-225 free base is a distinct entity from its salt forms, such as the hydrochloride or hydrochloride hydrate, and requires specific handling to maintain its anhydrous state and ensure accurate concentration in stock solutions. The molecular formula for the free base is C₁₇H₁₇FN₄S, with a molecular weight of 328.41 g/mol .[2]

Core Principles and Considerations

The successful preparation of an anhydrous stock solution of a poorly soluble compound like DDP-225 hinges on several key principles:

  • Solvent Selection: The choice of solvent is critical. Anhydrous dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its high dissolving power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays. While some sources indicate DDP-225 free base is soluble in DMSO, the exact concentration is not widely published. Therefore, a practical approach to determine the maximum achievable concentration is necessary.

  • Maintaining Anhydrous Conditions: Water is a common contaminant that can affect the stability and solubility of certain compounds. The use of anhydrous solvents and proper handling techniques to minimize exposure to atmospheric moisture is paramount.

  • Energy Input for Dissolution: For poorly soluble compounds, mechanical energy in the form of vortexing and sonication can significantly aid in the dissolution process by breaking down particle agglomerates and increasing the interaction between the compound and the solvent.

  • Stability and Storage: Once in solution, the stability of DDP-225 is a key consideration. Stock solutions should be stored under conditions that minimize degradation, which typically involves protection from light, storage at low temperatures, and minimizing freeze-thaw cycles.

Materials and Equipment

Materials:
  • This compound powder (CAS: 135991-48-9)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, disposable syringes and needles

  • Low-retention microcentrifuge tubes

Equipment:
  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

Experimental Protocol: Preparation of a 10 mM DDP-225 Anhydrous Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. If a higher concentration is desired, a solubility test should be performed first to determine the maximum achievable concentration.

Step 1: Pre-preparation and Weighing

1.1. Prepare the Workspace: Work in a clean, dry area, preferably a fume hood, to minimize exposure to moisture and ensure proper ventilation. 1.2. Equilibrate DDP-225: Allow the vial of DDP-225 free base powder to come to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. 1.3. Weighing: Tare a sterile, amber glass vial on the analytical balance. Carefully weigh the desired amount of DDP-225 powder. For 1 mL of a 10 mM stock solution, you will need:

  • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 328.41 g/mol * (1000 mg / 1 g) = 3.28 mg
Step 2: Dissolution

2.1. Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the DDP-225 powder. For the example above, add 1 mL of anhydrous DMSO. 2.2. Initial Mixing: Immediately cap the vial and vortex vigorously for 1-2 minutes. 2.3. Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator bath can be at room temperature. 2.4. Visual Inspection: After sonication, visually inspect the solution against a light source. A properly dissolved stock solution should be clear and free of any visible particulates. 2.5. Repeat if Necessary: If undissolved particles remain, repeat the vortexing and sonication steps. Gentle warming of the solution (to 37°C) can be attempted, but care must be taken as heat can potentially degrade the compound. The stability of DDP-225 to heat is not well-documented.

Step 3: Aliquoting and Storage

3.1. Aliquoting: To avoid repeated freeze-thaw cycles of the main stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes or amber glass vials. 3.2. Inert Gas Purge: Before sealing the aliquots, gently flush the headspace of each vial with an inert gas (argon or nitrogen) to displace air and moisture. 3.3. Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 2-8°C may be acceptable, but -20°C is generally preferred to maintain stability. Protect from light by using amber vials and storing them in a dark box.

Data Summary and Visualization

Quantitative Data Summary
ParameterValueUnit
Compound NameThis compound-
CAS Number135991-48-9-
Molecular FormulaC₁₇H₁₇FN₄S-
Molecular Weight328.41 g/mol
Recommended SolventAnhydrous DMSO-
Example Stock Concentration10mM
Mass for 1 mL of 10 mM Stock3.28mg
Recommended Storage Temp.-20°C or -80°C°C
Experimental Workflow Diagram

DDP225_Stock_Prep weigh Weigh DDP-225 Free Base add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex (1-2 min) add_solvent->vortex sonicate Sonicate (10-15 min) vortex->sonicate inspect Visual Inspection sonicate->inspect inspect->vortex aliquot Aliquot into Single-Use Vials inspect->aliquot Clear Solution purge Purge with Inert Gas aliquot->purge store Store at -20°C or -80°C purge->store

Caption: Workflow for preparing DDP-225 anhydrous stock solution.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps to ensure the quality of the stock solution:

  • Visual Inspection: The clarity of the solution after dissolution is a primary indicator of success. Any visible particulates suggest that the compound is not fully dissolved, and further dissolution efforts are needed or the concentration is above its solubility limit in that solvent.

  • Use of Vehicle Controls in Experiments: When using the DDP-225 stock solution in biological assays, a "vehicle control" (the same concentration of DMSO used to dilute the DDP-225) must be included. This ensures that any observed effects are due to the compound itself and not the solvent.

  • Consistency Across Experiments: A properly prepared and stored stock solution should yield consistent results across multiple experiments. Variability in results may indicate issues with stock solution stability or preparation.

Expert Insights and Causality

  • Why Anhydrous DMSO? DDP-225 free base is a lipophilic molecule, making it poorly soluble in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving many such compounds. Using the anhydrous form is crucial because water can act as a nucleophile and potentially hydrolyze susceptible functional groups on the DDP-225 molecule over time, especially during storage.

  • The Role of Sonication: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy that helps to break apart powder aggregates and enhance the dissolution of the compound, a process that simple vortexing may not achieve for poorly soluble substances.

  • Importance of Aliquoting: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause the compound to precipitate out of solution, leading to inaccurate concentrations in subsequent experiments. Aliquoting into single-use volumes mitigates this risk.

Conclusion

This application note provides a comprehensive and reliable protocol for the preparation of this compound stock solutions. By adhering to the principles of using an appropriate anhydrous solvent, ensuring complete dissolution, and employing proper storage techniques, researchers can prepare stable and accurate stock solutions for their experimental needs. Given the limited publicly available solubility data, it is recommended to perform small-scale solubility tests if concentrations higher than 10 mM are required.

References

  • PubChem. Ddp-225. National Center for Biotechnology Information. [Link]

  • GSRS. This compound. Global Substance Registration System. [Link]

  • Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

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Application Notes and Protocols for In Vivo Dosing of DDP-225 Free Base Anhydrous in Mice

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing of DDP-225 free base anhydrous in mouse models. This document outlines the critical considerations for formulation, administration, and study design, grounded in established scientific principles and best practices for animal welfare.

Introduction to DDP-225

DDP-225 is a selective noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] Its dual mechanism of action makes it a compound of interest for investigating its therapeutic potential in various conditions, including gastrointestinal disorders like irritable bowel syndrome with diarrhea (IBS-D).[1] The anhydrous free base form of DDP-225 (Molecular Formula: C₁₇H₁₇FN₄S, Molecular Weight: 328.41 g/mol ) presents specific formulation challenges that must be addressed to ensure accurate and reproducible in vivo dosing.[3][4]

Mechanism of Action Overview:

The therapeutic rationale for DDP-225 lies in its ability to modulate two key neurotransmitter systems. By inhibiting the reuptake of noradrenaline, it can influence gastrointestinal motility and visceral sensitivity. Simultaneously, its antagonism of the 5-HT3 receptor is a well-established mechanism for reducing nausea, vomiting, and visceral pain.

Pre-Dosing Considerations and Ethical Guidelines

All animal experiments must be conducted in accordance with institutional, national, and international guidelines for animal welfare.[5][6][7] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[6] Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all study designs.[5][6] The ARRIVE guidelines provide a framework for reporting in vivo experiments to ensure transparency and reproducibility.[8] Humane endpoints should be clearly defined in the study protocol to minimize animal suffering.[9]

Formulation of this compound for In Vivo Dosing

The anhydrous free base form of DDP-225 is likely to have low aqueous solubility, a common challenge for in vivo studies of small molecules. Therefore, a suitable vehicle must be chosen to create a stable and homogenous formulation for accurate dosing.

Vehicle Selection and Preparation

The selection of an appropriate vehicle is critical for achieving consistent drug exposure. A multi-component vehicle system is often necessary for compounds with poor solubility. A commonly used and generally well-tolerated vehicle for oral and intraperitoneal administration in mice is a mixture of a solubilizing agent, a surfactant, and an aqueous carrier.

Recommended Vehicle Composition:

ComponentPurposePercentage (v/v)
Dimethyl sulfoxide (DMSO)Solubilizing agent10%
Tween® 80 or Kolliphor® ELSurfactant/Emulsifier10%
Sterile Saline (0.9% NaCl) or PBSAqueous carrier80%

Rationale for Vehicle Choice: This vehicle composition is a standard and effective choice for many poorly soluble compounds in early-stage in vivo studies.[10] DMSO is a powerful solvent, while the surfactant helps to maintain the compound in suspension or emulsion upon dilution in the aqueous carrier, preventing precipitation.

Step-by-Step Formulation Protocol
  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Initial Solubilization: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of DMSO to the DDP-225 powder. Vortex or sonicate until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Addition of Surfactant: Add the corresponding volume of Tween® 80 or Kolliphor® EL to the DMSO-drug solution. Mix thoroughly by vortexing.

  • Final Dilution: Gradually add the sterile saline or PBS to the mixture while continuously vortexing to form a stable suspension or emulsion. It is crucial to add the aqueous phase slowly to prevent the compound from precipitating.

  • Final Formulation: The resulting formulation should be a homogenous, milky-white suspension or a clear microemulsion. Visually inspect for any large aggregates or precipitation.

Important Note: The final formulation should be prepared fresh daily and stored at room temperature, protected from light, for the duration of the dosing procedure. Vortex the formulation immediately before each administration to ensure homogeneity.

In Vivo Dosing Procedures in Mice

The choice of administration route depends on the specific scientific question, the desired pharmacokinetic profile, and the properties of the compound. Given that DDP-225 has been investigated as an orally-active compound, oral gavage is a clinically relevant route.[1] Intraperitoneal injection is another common route for preclinical studies to achieve systemic exposure.

Oral Gavage (PO)

Oral gavage ensures the direct delivery of a precise volume of the formulation into the stomach.[11][12]

Materials:

  • Flexible or stainless steel feeding needles with a rounded tip (18-20 gauge for adult mice).[11]

  • Appropriately sized syringes (e.g., 1 mL).

  • Animal scale for accurate body weight measurement.

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[13][14]

  • Gavage Needle Measurement: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.[11][12]

  • Needle Insertion: With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.[11][15] The mouse should swallow the tube as it is advanced.

  • Substance Administration: Once the needle is in the correct position (there should be no resistance), slowly administer the DDP-225 formulation.[14]

  • Needle Removal: Gently and slowly withdraw the needle in the same path it was inserted.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.[12]

Dosing Volume: The recommended maximum oral gavage volume for mice is 10 mL/kg of body weight.[11][15]

Intraperitoneal (IP) Injection

IP injection is a common route for administering substances to achieve rapid systemic absorption.

Materials:

  • Sterile syringes (e.g., 1 mL).

  • Sterile needles (25-27 gauge).[13][16]

  • 70% ethanol for disinfecting the injection site.

Protocol:

  • Animal Restraint: Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[13][16][17]

  • Site Preparation: Disinfect the injection site with a 70% ethanol wipe.[13][17]

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[13]

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.[17]

  • Substance Injection: If aspiration is clear, inject the DDP-225 formulation smoothly.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, bleeding, or abdominal swelling.

Dosing Volume: The recommended maximum IP injection volume for mice is 10 mL/kg of body weight.[16][18]

Study Design Recommendations

Dose Range Selection

In the absence of published in vivo data for DDP-225 in mice, a dose-range finding study is recommended. A suggested starting dose range could be 1 to 30 mg/kg. This range is a common starting point for novel small molecules in discovery research. The final dose selection should be based on efficacy, tolerability, and pharmacokinetic data.

Pharmacokinetic (PK) Study

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DDP-225 in mice.[19][20][21][22]

Example PK Study Design:

ParameterRecommendation
Animals Male C57BL/6 or CD-1 mice, 8-10 weeks old
Groups Group 1: Vehicle control (PO/IP)Group 2: DDP-225, 10 mg/kg (PO)Group 3: DDP-225, 1 mg/kg (IV - if feasible for bioavailability calculation)
Time Points Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Samples Blood (plasma) collection at each time point
Analysis LC-MS/MS for quantification of DDP-225 in plasma

This study will provide essential data on key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo dosing study with DDP-225.

DDP225_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase A This compound B Vehicle Preparation A->B C Formulation B->C D Animal Acclimatization & Grouping C->D E Dosing (PO or IP) D->E F Observation & Monitoring E->F G Sample Collection (Blood/Tissues) F->G H Pharmacokinetic Analysis G->H I Pharmacodynamic/Efficacy Readouts G->I

Caption: Experimental workflow for in vivo studies of DDP-225 in mice.

Conclusion

This guide provides a detailed framework for the in vivo dosing of this compound in mice. By adhering to these protocols and recommendations, researchers can ensure the generation of high-quality, reproducible data while upholding the highest standards of animal welfare. Careful attention to formulation, administration technique, and study design is paramount for the successful evaluation of DDP-225 in preclinical models.

References

  • PubChem. Ddp-225 | C17H20ClFN4OS | CID 6918194. [Link]

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  • Protocols.io. Intraperitoneal Injection in an Adult Mouse V.1. [Link]

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Introduction: The Analytical Imperative for DDP-225

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of DDP-225 Free Base Anhydrous using a validated High-Performance Liquid Chromatography (HPLC) method.

DDP-225, also known as MCI-225, is a thienopyrimidine analog with a dual mechanism of action as a selective noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist.[1][2] Its therapeutic potential in treating functional gastrointestinal disorders necessitates the development of robust and reliable analytical methods to ensure the quality, purity, and potency of the active pharmaceutical ingredient (API).[2] The accurate quantification of DDP-225 is a critical step in drug development, from initial synthesis and formulation to stability testing and final product release.

This application note provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. The methodology is grounded in fundamental chromatographic principles and adheres to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4] This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just a protocol, but a framework for understanding the causality behind the experimental choices.

Method Rationale and Chromatographic Strategy

The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte. This compound (Molecular Formula: C₁₇H₁₇FN₄S; Molecular Weight: 328.41 g/mol ) is a heterocyclic organic molecule with significant hydrophobic character, owing to its fluorophenyl and thienopyrimidine ring systems.[5] This makes it an ideal candidate for separation by reversed-phase chromatography.

1.1. The Choice of Reversed-Phase HPLC (RP-HPLC) RP-HPLC is the predominant mode of liquid chromatography, utilized in over 80% of analytical separations.[6] It employs a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase.[7] In this system, DDP-225 will partition between the mobile and stationary phases. Its hydrophobic nature causes a strong interaction with the C18 stationary phase, allowing for its retention and separation from more polar impurities.[8][9] Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases the mobile phase polarity and displaces the analyte from the column.

1.2. Detection Strategy: UV Spectrophotometry The conjugated ring systems within the DDP-225 structure act as chromophores, absorbing light in the ultraviolet (UV) region. This intrinsic property allows for sensitive and specific detection using a UV spectrophotometric detector without the need for derivatization. The initial method development would involve scanning a dilute solution of DDP-225 to determine its wavelength of maximum absorbance (λmax), ensuring optimal signal response for quantification.

Materials and Instrumentation

Category Item Specification
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, UV/Vis detector
Data AcquisitionChromatographic Data System (CDS)
Analytical Balance0.01 mg readability
pH MeterCalibrated
Reagents & Solvents DDP-225 Reference StandardFree Base Anhydrous, >99% purity
Acetonitrile (ACN)HPLC Grade or higher
Methanol (MeOH)HPLC Grade or higher
WaterHPLC Grade or Type I Ultrapure
Phosphoric Acid (H₃PO₄)ACS Grade or higher
Potassium Dihydrogen PhosphateACS Grade or higher
Consumables HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle size
Syringe Filters0.45 µm PVDF or PTFE
Volumetric GlasswareClass A
HPLC Vials2 mL, amber glass with caps

Detailed Analytical Protocol

This section outlines the step-by-step procedures for sample preparation and HPLC analysis. Adherence to these protocols is critical for achieving accurate and reproducible results.

3.1. Mobile Phase Preparation

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase A: The prepared 20 mM potassium phosphate buffer, pH 3.0.

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser before use.

3.2. Standard Solution Preparation Due to the anhydrous nature of the material, minimize exposure to atmospheric moisture. Use of a glovebox with a dry atmosphere is recommended for weighing.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of DDP-225 reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL amber volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This solution is used for routine analysis and system suitability checks.

3.3. Sample Preparation

  • Accurately weigh an amount of this compound sample equivalent to about 25 mg of DDP-225 into a 50 mL amber volumetric flask.

  • Add approximately 40 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Pipette 5.0 mL of this solution into a 50 mL amber volumetric flask and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[10] Discard the first 1-2 mL of the filtrate.

Chromatographic Conditions & System Suitability

Ensuring the analytical system is fit for purpose is a prerequisite for any analysis.[11] The following conditions and system suitability test (SST) criteria, based on USP General Chapter <621>, must be met before proceeding with sample analysis.[3][12]

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 40% B to 70% B; 10-12 min: 70% B to 40% B; 12-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength UV at 254 nm (or determined λmax)

| Run Time | 15 minutes |

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Procedure Five replicate injections of the Working Standard Solution (50 µg/mL)
Peak Area %RSD ≤ 2.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor (T) 0.8 – 1.8

| Theoretical Plates (N) | ≥ 2000 |

Analytical Workflow for DDP-225 Analysis

The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final result generation.

DDP225_Workflow prep_mobile_phase 1. Prepare Mobile Phase (Buffer & ACN) system_setup 3. System Setup & Equilibration (Prime pumps, set conditions, equilibrate for 30 min) prep_mobile_phase->system_setup prep_solutions 2. Prepare Standards & Samples (Stock, Working, and Sample Solutions) sst 4. Perform System Suitability Test (SST) (Inject Working Standard 5x) prep_solutions->sst system_setup->sst sst_check 5. Verify SST Criteria (Check RSD, Tailing, Plates) sst->sst_check sst_check->system_setup Fail (Troubleshoot) analysis 6. Run Analytical Sequence (Blank, Standards, Samples) sst_check->analysis Pass data_acq 7. Acquire Chromatographic Data analysis->data_acq data_proc 8. Process Data & Generate Results (Integrate peaks, perform calculations) data_acq->data_proc report 9. Final Report Generation data_proc->report

Caption: Workflow diagram for the HPLC analysis of DDP-225.

Method Validation Framework (ICH Q2(R2))

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[13] The following protocols are based on the ICH Q2(R2) guideline to establish the method's trustworthiness and scientific integrity.[4][14]

5.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol: Inject the diluent (blank) and a placebo sample (if analyzing a formulation). No significant peaks should be observed at the retention time of DDP-225.

5.2. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Protocol: Prepare at least five concentration levels of DDP-225 from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

5.3. Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a placebo with known amounts of DDP-225 at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six individual preparations of the DDP-225 sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5.5. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by injecting six preparations at this concentration and confirming that the precision (%RSD) is acceptable (e.g., ≤ 10%).

Table 3: Method Validation Summary and Acceptance Criteria

Validation Parameter Protocol Summary Acceptance Criteria
Specificity Inject Blank and Placebo No interference at DDP-225 retention time
Linearity 5 levels, 50-150% of nominal conc. Correlation Coefficient (r²) ≥ 0.999
Range 80-120% of nominal conc. Method provides acceptable linearity, accuracy, and precision within this range
Accuracy Spike recovery at 3 levels (80, 100, 120%) Mean Recovery: 98.0 - 102.0%
Precision (Repeatability) 6 sample preparations, same day %RSD ≤ 2.0%
Precision (Intermediate) Repeatability on different day/analyst %RSD ≤ 2.0%

| LOQ | Signal-to-Noise ratio of 10:1 | Precision at LOQ concentration ≤ 10% |

Data Calculation

The concentration of DDP-225 in the sample preparation is determined using the calibration curve generated from the analysis of the working standards. The final percentage purity or assay value is calculated using the following formula:

Assay (%) = (C_spl / C_std) * (A_spl / A_std) * P

Where:

  • A_spl = Peak area of DDP-225 in the sample chromatogram

  • A_std = Average peak area of DDP-225 in the working standard chromatograms

  • C_spl = Concentration of the sample solution (e.g., in mg/mL)

  • C_std = Concentration of the working standard solution (e.g., in µg/mL)

  • P = Purity of the DDP-225 reference standard (e.g., 99.8%)

Conclusion

This application note details a selective, linear, accurate, and precise RP-HPLC method for the quantitative determination of this compound. The provided protocols for sample preparation, chromatographic analysis, and method validation are grounded in established scientific principles and regulatory guidelines. By explaining the rationale behind key decisions, this guide serves not only as a standard operating procedure but also as an educational tool for scientists in the pharmaceutical industry. Proper implementation of this method will ensure reliable data for the quality control and development of DDP-225.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • United States Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

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  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

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Application Note: A Comprehensive Guide to the Storage and Handling of DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed set of application notes and protocols for the safe and effective storage and handling of DDP-225 free base anhydrous. It is intended for researchers, scientists, and drug development professionals who work with this compound. The guide emphasizes best practices derived from the compound's known physicochemical properties, aiming to ensure sample integrity, experimental reproducibility, and operator safety. Protocols cover receipt, storage, weighing, solution preparation, and emergency procedures, with a focus on the scientific rationale behind each recommendation.

Compound Identification and Critical Clarification

Before proceeding, it is crucial to establish the precise identity of DDP-225. The designation "DDP-225" is predominantly associated in scientific and commercial literature with the thienopyrimidine analog 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine . This compound, also known as MCI-225, is a selective noradrenaline reuptake inhibitor and serotonin 5-HT3 receptor antagonist that has been investigated for conditions like irritable bowel syndrome (IBS).[1][2]

It is imperative not to confuse this compound with inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a class of antidiabetic drugs.[3][4][5] While a dipeptide known as TSL-225 has been identified as a DPP-IV inhibitor, the common identifier "DDP-225" refers to the thienopyrimidine structure.[6] All protocols and recommendations within this guide pertain exclusively to the thienopyrimidine compound, this compound.

Key Chemical Identifiers

A summary of the key properties for this compound is provided below for unambiguous identification.

PropertyValueSource(s)
Systematic Name 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[7][8]
Molecular Formula C₁₇H₁₇FN₄S[7][8]
Molecular Weight 328.41 g/mol [7]
CAS Number 135991-48-9[2]
Appearance To be determined (typically a solid powder)[2]

Physicochemical Properties and Stability Profile

Understanding the stability of this compound is fundamental to its proper handling. The "anhydrous" designation signifies that the material is supplied with minimal water content. This state is often critical for chemical reactivity, accurate weighing for concentration calculations, and preventing degradation via hydrolysis.

  • Thermal Stability: The compound is considered stable enough for shipment at ambient temperatures for several weeks.[2] This indicates a reasonable degree of thermal stability for short durations. However, for long-term preservation of purity and activity, controlled, colder temperatures are required.

  • Hygroscopicity: As an anhydrous solid, DDP-225 is susceptible to moisture absorption from the atmosphere. Water absorption can lead to inaccurate concentration calculations and may serve as a medium for hydrolytic degradation pathways, compromising sample integrity.

  • Light Sensitivity: While specific photostability data is not widely available, it is best practice for complex organic molecules to be protected from light. The recommendation to store the compound in the dark suggests potential light sensitivity.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not available. Therefore, this compound must be treated as a substance of unknown toxicity. All handling should occur with appropriate engineering controls and a robust selection of PPE.

General Hazard Statement

This compound is for research use only and is not for human or veterinary use.[2] The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous upon inhalation, ingestion, or skin contact.

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling DDP-225 powder or its solutions:

  • Engineering Controls: A certified chemical fume hood is required when weighing the powder or preparing solutions to prevent inhalation of airborne particles.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are required. Double-gloving is recommended when handling the solid. Check for breakthrough times if extensive work with solutions in organic solvents is planned.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If weighing outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

PPE_Workflow start Handling DDP-225? fume_hood Is a chemical fume hood available? start->fume_hood use_hood Perform all operations in fume hood fume_hood->use_hood Yes no_hood STOP! Consult EHS. Respirator may be required. fume_hood->no_hood No weighing_solid Weighing Solid Powder? ppe_full Mandatory PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat weighing_solid->ppe_full Yes ppe_solution Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing_solid->ppe_solution No (Handling Solutions) use_hood->weighing_solid Solution_Prep_Workflow start Prepare Stock Solution weigh Weigh DDP-225 Powder (Protocol 5.1) start->weigh calculate Calculate Solvent Volume for Target Concentration weigh->calculate add_solvent Add weighed solid to vial, then add calculated solvent volume calculate->add_solvent mix Cap vial and vortex add_solvent->mix check_sol Is compound fully dissolved? mix->check_sol sonicate Sonicate in water bath for 5-10 minutes check_sol->sonicate No final_check Visually inspect for particulates check_sol->final_check Yes sonicate->final_check store Store solution at -20°C (long-term) or 4°C (short-term). Protect from light. final_check->store

Figure 2. Step-by-step workflow for preparing a DDP-225 stock solution.

Spill and Waste Management

Spill Response Protocol

In the event of a spill of solid DDP-225, follow this general protocol.

  • Evacuate: Alert others in the immediate area and restrict access.

  • Assess: Ensure the spill is manageable and does not pose an immediate fire or respiratory hazard. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Control: Wearing appropriate PPE (including double gloves), gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with 70% ethanol or another suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials according to your institution's chemical waste guidelines.

Spill_Response spill Solid Chemical Spill Occurs assess Is spill large or airborne? spill->assess evacuate Evacuate Area Call EHS assess->evacuate Yes don_ppe Restrict Area Don Full PPE assess->don_ppe No (Small/Contained) cover Gently cover spill with inert absorbent don_ppe->cover collect Carefully sweep material into labeled waste container cover->collect clean Decontaminate spill area with appropriate solvent collect->clean dispose Dispose of all materials as hazardous waste clean->dispose

Figure 3. Decision workflow for responding to a solid DDP-225 spill.
Waste Disposal

All solid waste (unused powder, contaminated PPE, weigh boats) and liquid waste (unused solutions, cleaning solvents) containing DDP-225 must be disposed of as chemical hazardous waste. Follow all local, state, and federal regulations, and adhere to your institution's specific waste disposal protocols. Do not dispose of DDP-225 down the drain or in regular trash.

References

  • PubChem. (n.d.). Ddp-225. National Center for Biotechnology Information. Retrieved from [Link]

  • Ishii, T., Igarashi, T., Umezawa, Y., Ohtake, A., & Koiso, Y. (1998). A potent dipeptide inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 8(12), 1537–1540. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

  • Chembase.cn. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DDP-225 ANHYDROUS. U.S. Food and Drug Administration. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Retrieved from [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

  • Avogaro, A., & Crepaldi, G. (2007). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. Journal of Endocrinological Investigation, 30(7), 600–606. Retrieved from [Link]

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Application Notes & Protocols for the Safe Handling of DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides guidance for laboratory professionals on the safe handling of DDP-225 free base anhydrous based on its known pharmacological activity and general principles for potent compound safety. It is not a substitute for a manufacturer-provided, compound-specific Safety Data Sheet (SDS), which must be reviewed and followed before any handling occurs. All laboratory activities must be preceded by a formal risk assessment and performed in compliance with institutional and national safety regulations.

Introduction and Scientific Context

DDP-225 is an investigational small molecule developed for its dual-mechanism action as a selective noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] Its potent biological activity, demonstrated in clinical trials for conditions such as irritable bowel syndrome (IBS), necessitates stringent safety protocols to prevent occupational exposure.[1] Accidental inhalation, ingestion, or dermal absorption could lead to unintended pharmacological effects in researchers.

This guide addresses the specific challenges associated with the free base anhydrous form of DDP-225. Anhydrous materials are highly hygroscopic and require controlled environments to maintain their integrity. Free base compounds can have different reactivity, solubility, and handling characteristics compared to their salt forms. These application notes provide a comprehensive framework for risk mitigation.

Hazard Identification and Risk Assessment

As a potent pharmaceutical compound, DDP-225 must be handled as a hazardous substance.[3][4] The primary risks are associated with its pharmacological activity and the potential for airborne dust generation from the powdered form.

2.1 Pharmacological Hazards The dual-action mechanism of DDP-225 presents the following potential risks upon accidental exposure:

  • Noradrenaline Reuptake Inhibition: May cause cardiovascular effects (e.g., increased heart rate, blood pressure), central nervous system stimulation (e.g., anxiety, insomnia), or other sympathomimetic effects.

  • 5-HT3 Antagonism: May lead to gastrointestinal effects (e.g., constipation) and potential central nervous system effects like headache or dizziness.[1]

2.2 Physicochemical Hazards

  • Anhydrous Nature: The compound is sensitive to moisture. Handling in a non-controlled atmosphere can compromise sample integrity and alter its physical properties.

  • Dust Explosion: While unlikely in small research quantities, fine organic powders carry a risk of dust explosion if dispersed in air in sufficient concentration near an ignition source.

2.3 Exposure Control Bands A formal Occupational Exposure Limit (OEL) for DDP-225 is not publicly established. Therefore, a risk-based approach using exposure control banding is required. Given its high potency, DDP-225 should be handled under conditions appropriate for the most stringent control bands, typically requiring high levels of containment.[3][4]

Property Identifier Source
Chemical Name 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidinePubChem[1]
Molecular Formula C17H17FN4SGSRS[5]
Molecular Weight 328.41 g/mol GSRS[5]
CAS Number (Free Base) 135991-48-9MedKoo[2]
Form Solid, Powder (Assumed)-
Appearance To be determinedMedKoo[2]

Table 1: Physicochemical Properties of this compound.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective safety relies on a multi-layered strategy known as the Hierarchy of Controls. This approach prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).[4]

cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Target Compound) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedures & Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE

Caption: Hierarchy of Controls Workflow.

3.1 Engineering Controls (Primary Barrier) Engineering controls are designed to isolate the operator from the hazard.[6][7]

  • Primary Containment: All manipulations of DDP-225 powder (weighing, aliquoting, dissolution) must be performed within a certified containment device. Options include:

    • Powder Containment Hood / Ventilated Balance Enclosure (VBE): Provides sufficient protection for handling milligram quantities.

    • Glovebox / Isolator: Required for handling larger quantities or for procedures with a high potential for aerosol generation.[7]

  • Ventilation: The containment device must be connected to a dedicated exhaust system with HEPA filtration to capture any particulate matter. The laboratory itself should have negative pressure relative to adjacent non-lab areas.

3.2 Administrative Controls

  • Designated Areas: Clearly mark and restrict access to areas where DDP-225 is stored and handled.

  • Standard Operating Procedures (SOPs): All personnel must be trained on this document and compound-specific SOPs before beginning work.

  • Training: Training must cover the specific hazards of DDP-225, proper use of containment equipment, emergency procedures, and waste disposal.

3.3 Personal Protective Equipment (PPE) PPE is the final barrier and must not be used as the primary means of protection.[8]

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves. Protects against incidental skin contact. Double-gloving allows for safe removal of the outer contaminated layer.[9]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Mandatory to protect eyes from airborne particles.
Body Protection Disposable, back-tying lab coat over personal clothing. Disposable sleeves are recommended. Prevents contamination of personal clothing. A disposable coat can be safely removed and discarded after handling.

| Respiratory Protection | A NIOSH-approved N95 respirator or higher should be worn when working outside of a containment device (e.g., during transport or emergency spill cleanup). | Protects against inhalation of airborne particles.[8] |

Table 2: Required Personal Protective Equipment.

Protocols for Safe Handling

4.1 Protocol for Weighing this compound Powder

  • Preparation:

    • Ensure the Ventilated Balance Enclosure (VBE) or glovebox is certified and functioning correctly.

    • Don all required PPE (double gloves, lab coat, safety glasses).

    • Decontaminate the interior surfaces of the VBE with 70% ethanol and allow to dry.

    • Place all necessary equipment (analytical balance, weigh paper/boats, spatulas, vials) inside the VBE before starting. Use anti-static equipment where possible.

  • Handling:

    • Retrieve the DDP-225 container from its designated storage location (see Section 5.0).

    • Carefully open the container inside the VBE to minimize air disturbance.

    • Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper. Avoid any rapid movements that could generate dust.

    • Once the desired weight is achieved, securely close the primary DDP-225 container.

  • Post-Weighing:

    • Carefully transfer the weighed powder into a secondary, tared container (e.g., a vial).

    • Wipe the spatula, weigh paper, and any other surfaces with a disposable wipe moistened with 70% ethanol to decontaminate.

    • Dispose of all contaminated disposables (wipes, outer gloves, weigh paper) into a designated hazardous waste bag located inside the VBE.

    • Remove the final sample container and the primary DDP-225 container, wiping their exteriors before removal from the VBE.

4.2 Protocol for Solubilization

  • Preparation:

    • This procedure must also be performed within a VBE or chemical fume hood.

    • Select a solvent in which DDP-225 free base is known to be soluble. Note: This must be determined experimentally or from supplier data.

    • Have the weighed DDP-225 in a sealed vial as prepared in Protocol 4.1.

  • Procedure:

    • Uncap the vial containing the DDP-225 powder.

    • Using a calibrated pipette, slowly add the required volume of solvent to the vial. Direct the solvent stream down the side of the vial to avoid splashing the powder.

    • Securely cap the vial.

    • Mix by gentle vortexing or inversion until the solid is fully dissolved. Avoid sonication unless necessary, as it can generate aerosols if the vial is not perfectly sealed.

Storage and Waste Management

5.1 Storage

  • Environment: Store this compound in a tightly sealed container inside a desiccator to protect it from moisture.[2]

  • Temperature: Store at the recommended temperature, which is typically 0-4°C for short-term and -20°C for long-term storage.[2]

  • Location: The desiccator must be kept in a designated, locked, and clearly labeled storage area (e.g., a refrigerator or freezer) with restricted access.

5.2 Waste Disposal

  • Solid Waste: All contaminated solid waste (gloves, wipes, weigh boats) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of DDP-225 must be collected in a compatible, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]

  • Decontamination: All non-disposable equipment (spatulas, glassware) must be decontaminated. A validated cleaning procedure should be developed, which may involve rinsing with the solvent used for solubilization followed by a wash with detergent and water.

Emergency Procedures

cluster_1 Emergency Response Workflow Exposure Exposure Event (Spill / Contact) Evacuate Evacuate Immediate Area Alert Others Exposure->Evacuate FirstAid Administer First Aid (See Table 3) Evacuate->FirstAid Assess Assess Spill Severity Evacuate->Assess Medical Seek Medical Attention (Bring SDS) FirstAid->Medical SmallSpill Small Spill: Cleanup per SOP Assess->SmallSpill Minor LargeSpill Large Spill: Contact EHS Assess->LargeSpill Major Report Report Incident SmallSpill->Report LargeSpill->Report

Caption: Emergency Response Decision Flowchart.

Exposure Type First Aid Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10]
Eye Contact Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Small Spill (Solid) Cover carefully with a damp absorbent material to prevent dust from becoming airborne. Gently sweep the material into a designated waste container and decontaminate the area.[8]
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Table 3: Emergency First Aid and Spill Response.

References

  • Ddp-225 | C17H20ClFN4OS | CID 6918194. PubChem, National Center for Biotechnology Information. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS - Integrated Project Services, LLC. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. ChargePoint Technology. [Link]

  • Potent compound safety in the laboratory. TKS Publisher. [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. (Pii). [Link]

  • DDP-225. FDA Global Substance Registration System (GSRS). [Link]

  • This compound. FDA Global Substance Registration System (GSRS). [Link]

  • DDP-225 ANHYDROUS. FDA Global Substance Registration System (GSRS). [Link]

  • No closed toed shoes, No long pants, No goggles, No lab coat Then No Lab Work! Anslyn Lab, The University of Texas at Austin. [Link]

  • Bases - Hydroxides. Division of Research Safety, University of Illinois. [Link]

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Application Notes and Protocols for DDP-225 Free Base Anhydrous in 5-HT3 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-HT3 Receptor and the Role of DDP-225

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, stands unique among serotonin receptors. Unlike its G-protein-coupled counterparts, the 5-HT3 receptor is a cation-selective channel that mediates rapid neuronal depolarization and excitation in both the central and peripheral nervous systems.[1][2] This function implicates it in a variety of physiological and pathophysiological processes, including emesis, irritable bowel syndrome (IBS), and neuropsychiatric disorders. Consequently, the 5-HT3 receptor is a critical target for drug discovery and development.

DDP-225 is a novel investigational compound with a dual mechanism of action, functioning as both a noradrenaline reuptake inhibitor and a potent 5-HT3 receptor antagonist.[3] This unique pharmacological profile makes it a compelling candidate for therapeutic applications where modulation of both serotonergic and noradrenergic pathways is beneficial. To rigorously characterize the interaction of DDP-225 with its target, a robust and reproducible binding assay is paramount.

These application notes provide a comprehensive guide for researchers utilizing DDP-225 free base anhydrous for 5-HT3 receptor binding assays. We will delve into the rationale behind the use of the free base anhydrous form, provide detailed protocols for both traditional radioligand binding assays and modern Scintillation Proximity Assays (SPA), and offer insights into data analysis and interpretation.

Physicochemical Properties and Handling of this compound

The selection of the appropriate form of a compound is a critical first step in any quantitative biological assay. DDP-225 is available in various forms, including as a hydrochloride (HCl) salt and as a free base. For the purpose of precise binding affinity determination, the use of the free base anhydrous form is highly recommended.

Why Use the Free Base Anhydrous Form?

  • Accurate Molecular Weight: The anhydrous free base form has a precise molecular weight that is not influenced by the presence of counter-ions (like HCl) or water molecules (hydrates).[4][5] This allows for highly accurate calculation of molar concentrations, which is fundamental for the determination of binding constants such as Ki.

  • Consistency: Batches of hydrated salts can have varying degrees of hydration, leading to inconsistencies in the actual concentration of the active compound if not properly characterized. The anhydrous form eliminates this variability.

  • Solubility Considerations: While salts are often more water-soluble, the free base may be more soluble in organic solvents like DMSO, which are typically used for preparing stock solutions of small molecule inhibitors.

Table 1: Physicochemical Properties of DDP-225 Forms

PropertyThis compoundDDP-225 Hydrochloride (Anhydrous)
Molecular Formula C₁₇H₁₇FN₄S[5]C₁₇H₁₈ClFN₄S[4]
Molecular Weight 328.41 g/mol [5]364.87 g/mol [4]

Handling and Storage of Anhydrous Compounds:

Anhydrous compounds are hygroscopic and can readily absorb moisture from the atmosphere. To maintain the integrity of this compound:

  • Storage: Store in a tightly sealed container in a desiccator at the recommended temperature, typically -20°C for long-term storage.[4]

  • Handling: When weighing the compound, do so in a controlled environment with low humidity, or work quickly to minimize exposure to air. Allow the container to equilibrate to room temperature before opening to prevent condensation.

Understanding the 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a pentameric ligand-gated ion channel. The binding of serotonin (5-HT) to the extracellular domain of the receptor induces a conformational change that opens a central pore, allowing the influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability).[2] This influx leads to membrane depolarization and an excitatory postsynaptic potential.

5-HT3_Receptor_Signaling_Pathway 5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5-HT3_Receptor Binds Cation_Influx Na+, K+, Ca2+ Influx 5-HT3_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation / Neurotransmitter Release Depolarization->Neuronal_Excitation

Figure 1: Simplified signaling pathway of the 5-HT3 receptor.

Experimental Protocols for 5-HT3 Receptor Binding Assay

The following protocols are designed to determine the binding affinity (Ki) of DDP-225 for the 5-HT3 receptor through competitive displacement of a known radioligand.

PART 1: Preparation of Reagents and Receptor Source

1.1. Preparation of DDP-225 Stock Solution:

  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound.

  • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Prepare serial dilutions of the DDP-225 stock solution in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid interference with receptor binding.

1.2. Receptor Source: Cell Membrane Preparation:

Membranes from cells recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells) are a reliable source.[6]

  • Culture cells to a high density and harvest by centrifugation.

  • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[7]

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

  • Resuspend the membrane pellet in the assay buffer.

  • Determine the protein concentration using a standard method such as the BCA assay.

  • Store the membrane preparation in aliquots at -80°C.

PART 2: Protocol for Traditional Filtration Binding Assay

This method relies on the physical separation of the receptor-bound radioligand from the free radioligand by rapid filtration.

2.1. Materials:

  • Radioligand: [³H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., 10 µM Granisetron).

  • 96-well plates, GF/B or GF/C glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

2.2. Assay Procedure:

  • In a 96-well plate, add the following components in order:

    • Assay Buffer

    • DDP-225 at various concentrations (for competition curve) or buffer/non-specific antagonist (for controls).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • 5-HT3 receptor-containing membranes (e.g., 10-20 µg protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

Filtration_Binding_Assay_Workflow Filtration Binding Assay Workflow Start Start Plate_Setup Plate Setup: Add Buffer, DDP-225, Radioligand, Membranes Start->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filters Washing->Drying Scintillation_Counting Add Scintillation Fluid & Quantify Radioactivity Drying->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a traditional filtration-based binding assay.

PART 3: Protocol for Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it ideal for high-throughput screening.[8] The principle relies on the fact that only radioligands bound to receptors immobilized on SPA beads are close enough to the scintillant within the beads to generate a detectable light signal.

3.1. Materials:

  • Radioligand: [³H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads are suitable for capturing glycosylated membrane receptors.[9]

  • Assay Buffer: As per the filtration assay.

  • Non-specific Binding Control: As per the filtration assay.

  • 96- or 384-well microplates suitable for SPA.

  • A microplate scintillation counter.

3.2. Assay Procedure:

  • In a suitable microplate, add the following components:

    • Assay Buffer

    • DDP-225 at various concentrations.

    • Radioligand at a fixed concentration.

    • 5-HT3 receptor-containing membranes.

    • WGA-coated SPA beads.

  • Seal the plate and incubate at room temperature for a sufficient time to allow both receptor-ligand binding and capture of the membranes by the SPA beads (typically 2-4 hours, may require optimization).

  • Allow the beads to settle.

  • Measure the light output from each well using a microplate scintillation counter.

SPA_Workflow Scintillation Proximity Assay (SPA) Workflow Start Start Mix_Reagents Mix in Plate: Buffer, DDP-225, Radioligand, Membranes, SPA Beads Start->Mix_Reagents Incubate_Seal Seal Plate & Incubate (2-4 hours) Mix_Reagents->Incubate_Seal Settle_Beads Allow Beads to Settle Incubate_Seal->Settle_Beads Measure_Signal Measure Light Output (Microplate Counter) Settle_Beads->Measure_Signal Data_Analysis Data Analysis (IC50 -> Ki) Measure_Signal->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a Scintillation Proximity Assay (SPA).

Data Analysis and Interpretation

1. Calculation of Specific Binding:

For each concentration of DDP-225, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding

2. Determination of IC50:

Plot the percentage of specific binding against the logarithm of the DDP-225 concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of DDP-225 that inhibits 50% of the specific binding of the radioligand).

3. Calculation of Ki (Inhibition Constant):

The Ki value, which represents the binding affinity of the competing ligand (DDP-225), can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value provides a standardized measure of the affinity of DDP-225 for the 5-HT3 receptor, allowing for comparison across different experiments and with other compounds.

Table 2: Example Data Analysis Summary

ParameterDescriptionTypical Value (Example)
Radioligand [³H]Granisetron-
Radioligand [L] Concentration used in assay1 nM
Radioligand Kd Dissociation constant0.5 nM
DDP-225 IC50 Determined from competition curve15 nM
DDP-225 Ki Calculated binding affinity5 nM

Conclusion and Future Directions

These application notes provide a robust framework for the characterization of DDP-225 binding to the 5-HT3 receptor using its free base anhydrous form. The detailed protocols for both filtration and scintillation proximity assays offer flexibility for various laboratory setups and throughput needs. Accurate determination of the Ki value is a critical step in the preclinical development of DDP-225, providing essential data on its potency and selectivity at its intended target. Further studies could involve kinetic binding assays to determine the association and dissociation rates of DDP-225, providing a more complete picture of its interaction with the 5-HT3 receptor.

References

  • ResearchGate. (n.d.). Schematic diagram showing the major 5-HT receptors signalling pathways. Retrieved from [Link]

  • El-Merahbi, R., et al. (2015). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT3 receptor. Retrieved from [Link]

  • PubChem. (n.d.). Ddp-225. Retrieved from [Link]

  • Lummis, S. C. R. (2012). 5-HT3 Receptors. Journal of Biological Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-HT3 receptor topology and sequence. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • PubMed. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression, Biochemistry, and Stabilization with Camel Antibodies of Membrane Proteins: Case Study of the Mouse 5-HT3 Receptor. Retrieved from [Link]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • FDA. (n.d.). This compound. Retrieved from [Link]

  • Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 receptor - the relationship between structure and function. Molecular and Cellular Biochemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors. Retrieved from [Link]

  • Barbet, J., & Huclier-Markai, S. (2019). Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies. Pharmaceutical Statistics. Retrieved from [Link]

  • MDPI. (2023). Effects of Serotonin, Granisetron, and Temozolomide Alone or in Combination on Neuroblastoma and Glial Cell Lines. Retrieved from [Link]

  • PubMed. (2022). Label-free LC-MS based assay to characterize small molecule compound binding to cells. PubMed. Retrieved from [Link]

  • MDPI. (2024). Corundum Particles as Trypsin Carrier for Efficient Protein Digestion. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Photoinduced Lattice Oxygen Spillover on Ru/BaTiO3 for Efficient and Stable Photothermal Dry Reforming of Methane. Retrieved from [Link]

  • Wikipedia. (n.d.). Caffeine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DDP-225 free base anhydrous. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Given the limited publicly available solubility data for this compound, this resource provides a first-principles approach to systematically addressing and overcoming these issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having difficulty dissolving this compound in aqueous buffers. Why is this happening?

A1: DDP-225, in its free base form, is a weakly basic compound with a molecular structure that is largely non-polar. This inherent hydrophobicity is the primary reason for its poor solubility in neutral aqueous solutions. The principle of "like dissolves like" governs solubility, and the non-polar regions of the DDP-225 molecule are not readily solvated by polar water molecules. Furthermore, the anhydrous form may have a more stable crystal lattice structure compared to a hydrated form, which can further hinder dissolution.[1][2]

It's important to distinguish between the free base and salt forms (e.g., DDP-225 HCl). Salt forms of basic compounds are generally more soluble in aqueous solutions than their corresponding free bases.[3][4] If you are working with the free base, you will likely need to employ specific strategies to achieve the desired concentration in an aqueous medium.

Q2: What is the fundamental difference between the free base and the HCl salt of DDP-225 in terms of solubility?

A2: The key difference lies in the ionizability of the molecule. DDP-225 contains basic nitrogen atoms that can be protonated.

  • This compound: This is the neutral form of the molecule. Its solubility in water is very low and is referred to as its intrinsic solubility.

  • DDP-225 HCl (Hydrochloride Salt): In this form, one of the basic nitrogen atoms in the piperazine ring is protonated, forming a positively charged ion, with chloride as the counter-ion. This ionization significantly increases the polarity of the molecule, making it much more amenable to dissolving in polar solvents like water.

The relationship between the free base and its salt form in solution is pH-dependent. At acidic pH values (below the pKa of the basic group), the protonated (salt) form will predominate, leading to higher solubility.[4][5][6] Conversely, at higher pH values (above the pKa), the neutral (free base) form will be more prevalent, and you may observe precipitation if the concentration exceeds the intrinsic solubility of the free base.[4][6]

Q3: How can I systematically determine the solubility of this compound in my desired solvent?

A3: A systematic approach is crucial when working with a compound with unknown solubility characteristics. The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.[4][6]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of your chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is critical to ensure that the solution is saturated and in equilibrium with the solid drug.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample at high speed.

  • Sampling and Dilution: Carefully collect a precise volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method.

  • Quantification: Analyze the concentration of DDP-225 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated supernatant to determine the thermodynamic solubility.

This process should be repeated for each solvent or buffer system of interest.

Q4: My experiment requires DDP-225 to be in a solution at a concentration higher than its intrinsic aqueous solubility. What are my options?

A4: Several formulation strategies can be employed to increase the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound.[7][8][9] The choice of method will depend on your specific experimental requirements.

Troubleshooting Workflow for Enhancing DDP-225 Solubility

Caption: Troubleshooting workflow for DDP-225 solubility.

Quantitative Data Summary for Common Solubilization Strategies

StrategyTypical Solvents/ExcipientsConcentration RangeKey Considerations
Co-solvents DMSO, DMF, EthanolStock: 10-100 mMFinal concentration of organic solvent should be non-toxic to the experimental system (often <1%).
pH Adjustment Citrate buffer, Acetate bufferpH 3-6The resulting pH must be compatible with the biological assay or downstream application.
Cyclodextrins β-cyclodextrin, HP-β-CD1-10% (w/v)Can alter the free drug concentration; may have its own biological effects.
Surfactants Tween® 80, Polysorbate 200.1-2% (v/v)Can interfere with certain cellular assays or protein interactions.
Q5: I have prepared a stock solution of DDP-225 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue known as "crashing out" and occurs when the concentration of the drug in the final aqueous solution exceeds its kinetic solubility limit. The DMSO keeps the drug solubilized in the stock, but upon high dilution into an aqueous environment, the solvating power of the DMSO is lost, and the hydrophobic drug molecules aggregate and precipitate.

Protocol to Avoid Precipitation from DMSO Stock

  • Minimize DMSO Volume: Use the highest possible concentration for your DMSO stock solution to minimize the volume added to the aqueous medium. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.

  • Vortexing During Addition: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to disperse the drug molecules before they have a chance to aggregate.

  • Pre-warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C for cell culture) can sometimes increase the kinetic solubility and prevent precipitation.[10]

  • Incorporate a Surfactant or Protein: If compatible with your experiment, the presence of a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80) or protein (e.g., fetal bovine serum in cell culture media) in the aqueous phase can help to stabilize the diluted compound and prevent precipitation.[3]

Visualizing the Dissolution Process

G cluster_0 High Concentration Stock cluster_1 Dilution into Aqueous Buffer cluster_2 Final Solution State Stock DDP-225 in 100% DMSO Dilution Vortexing/Stirring Stock->Dilution Success Clear Solution (DDP-225 Solubilized) Dilution->Success Proper Technique Failure Precipitate Forms (DDP-225 'Crashes Out') Dilution->Failure Poor Mixing/ High Concentration

Caption: Process of diluting a DMSO stock into an aqueous buffer.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubChem. (n.d.). Ddp-225. Retrieved January 6, 2026, from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 6, 2026, from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved January 6, 2026, from [Link]

  • Pharmaceutical Technology. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 6, 2026, from [Link]

  • gsrs. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved January 6, 2026, from [Link]

  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. Retrieved January 6, 2026, from [Link]

  • ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved January 6, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved January 6, 2026, from [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025, August 7). Solubility-pH profiles of a free base and its salt: Sibutramine as a case study. Retrieved January 6, 2026, from [Link]

  • chem.sis.nlm.nih.gov. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • PMC - NIH. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved January 6, 2026, from [Link]

Sources

DDP-225 Free Base Anhydrous: Technical Support and Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DDP-225 free base anhydrous. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of DDP-225 in solution. As a molecule with a thienopyrimidine core and a piperazine moiety, its stability is influenced by a range of factors that are critical to control for reliable and reproducible experimental outcomes.[1][2][3] This document provides troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for short-term use?

For immediate use in experiments, it is recommended to use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water.

Q2: How should I store stock solutions of DDP-225?

Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed, and for longer-term storage, flushing the headspace with an inert gas like argon or nitrogen is advisable to minimize exposure to oxygen and moisture.

Q3: I see a precipitate forming in my DDP-225 solution upon storage. What could be the cause?

Precipitation can occur due to several reasons:

  • Supersaturation: The initial concentration may be too high for the solvent, especially at lower storage temperatures.

  • Degradation: Some degradation products may be less soluble than the parent compound.

  • Interaction with CO₂: The free base form of DDP-225, containing a basic piperazine nitrogen, can react with atmospheric carbon dioxide to form a less soluble carbonate salt.

Q4: What are the visible signs of DDP-225 degradation in solution?

Besides precipitation, a noticeable color change in the solution (e.g., turning yellow or brown) can be an indicator of degradation. However, the absence of a color change does not guarantee stability. The most reliable way to assess stability is through analytical methods like HPLC.[4]

Q5: Can I use aqueous buffers to dissolve DDP-225 free base?

It is generally not recommended to dissolve the free base in aqueous buffers for storage due to the high risk of hydrolysis and pH-mediated degradation. If an aqueous solution is required for an experiment, it should be prepared fresh from a concentrated stock in an organic solvent and used immediately. The pH of the final solution will significantly impact stability.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues with this compound in solution.

Problem 1: Rapid Degradation Observed in Solution

You've prepared a solution of DDP-225, and subsequent analysis by HPLC shows a rapid decrease in the parent peak area with the appearance of new peaks, even with short-term storage.

A Problem: Rapid Degradation of DDP-225 B Step 1: Review Solvent Choice A->B C Is the solvent protic (e.g., methanol, ethanol, water)? B->C D Switch to an anhydrous aprotic solvent (e.g., DMSO, DMF). C->D Yes E Step 2: Evaluate pH of the Microenvironment C->E No N Solution Stabilized D->N F Is the solution acidic or basic? E->F G If possible, maintain a neutral pH. Avoid acidic conditions that can protonate the piperazine ring and catalyze degradation. F->G Yes H Step 3: Check for Oxidants F->H No G->N I Was the solution exposed to air for extended periods? H->I J Degas the solvent and store the solution under an inert atmosphere (N2 or Ar). I->J Yes K Step 4: Assess Temperature and Light Exposure I->K No J->N L Was the solution stored at room temperature or exposed to light? K->L M Store at -20°C or below and protect from light using amber vials. L->M Yes L->N No M->N

Caption: Troubleshooting workflow for rapid DDP-225 degradation.

DDP-225's structure contains two key moieties susceptible to degradation: the thienopyrimidine core and the piperazine ring.[1][2] The piperazine ring, in particular, is prone to several degradation pathways.

  • Hydrolysis and pH Effects: The piperazine ring contains basic nitrogen atoms. In the presence of protic solvents or acidic contaminants, these nitrogens can become protonated. This can initiate SN2 reactions leading to ring-opening.[5]

  • Oxidation: Both the piperazine and the electron-rich thienopyrimidine rings can be susceptible to oxidation.[6][7] This can be accelerated by exposure to atmospheric oxygen. Common oxidative degradation products of the piperazine ring include N-oxides, and ring cleavage can lead to the formation of species like ethylenediamine and formylpiperazine.[6][8]

  • Photodegradation: The piperazine ring is known to be a fragile site for cleavage during photocatalysis.[9] Exposure to UV or even ambient light can initiate photo-oxidation, leading to products such as 1,2,3,6-tetrahydropyrazine or nitro- and nitrosopiperazine derivatives in the presence of nitrogen oxides.[10][11][12]

cluster_hydrolysis Hydrolysis / pH-Mediated cluster_oxidation Oxidation cluster_photodegradation Photodegradation DDP225 DDP-225 Free Base Protonated_Piperazine Protonated Piperazine Intermediate DDP225->Protonated_Piperazine Acidic Conditions N_Oxide Piperazine N-Oxide DDP225->N_Oxide O2, Peroxides Thiophene_Oxide Thiophene S-Oxide DDP225->Thiophene_Oxide O2, Peroxides Oxidative_Cleavage Oxidative Ring Cleavage Products (e.g., Formylpiperazine derivative) DDP225->Oxidative_Cleavage O2, Radicals Photo_Oxidized Photo-oxidized Products (e.g., Tetrahydropyrazine derivative) DDP225->Photo_Oxidized UV/Visible Light Ring_Opened Ring-Opened Products Protonated_Piperazine->Ring_Opened SN2 Reaction

Caption: Potential degradation pathways of DDP-225.

Problem 2: Inconsistent Results in Biological Assays

You observe variability in the results of your biological assays using DDP-225 solutions prepared at different times, suggesting a change in the effective concentration of the active compound.

  • Verify Stock Solution Integrity:

    • Always use a freshly thawed aliquot of your stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.

    • Periodically re-qualify your stock solution concentration using HPLC with a freshly prepared standard.

  • Assess Stability in Assay Media:

    • DDP-225 may be unstable in your aqueous assay buffer. To test this, incubate a DDP-225 solution in the assay medium under the same conditions as your experiment (time, temperature, light exposure) but without the biological components.

    • Analyze the incubated solution by HPLC at different time points to determine the rate of degradation in the assay medium.

  • Solvent Effects:

    • Ensure that the final concentration of the organic solvent (e.g., DMSO) from your stock solution is low enough to not affect the biological assay and does not cause precipitation of DDP-225 in the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of DDP-225.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Allow the DDP-225 powder container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of DDP-225 powder in a clean, dry weighing boat.

  • Transfer the powder to a volumetric flask.

  • Add a portion of the anhydrous DMSO to dissolve the powder completely. Gentle vortexing may be applied.

  • Once dissolved, bring the solution to the final volume with anhydrous DMSO.

  • Flush the headspace of the volumetric flask with inert gas.

  • Aliquot the stock solution into smaller volume amber vials.

  • Flush the headspace of each vial with inert gas before sealing tightly.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: A Guide to Forced Degradation Studies for DDP-225

Forced degradation studies are essential for understanding the degradation profile of a compound.[4] This protocol provides a basic framework.

Objective: To identify the primary degradation pathways of DDP-225 under various stress conditions.

Materials:

  • DDP-225 stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a UV or MS detector[4]

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: For each condition, mix the DDP-225 stock solution with the stressor in a suitable ratio. A typical starting point is a 1:1 ratio.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

    • If available, use LC-MS to identify the mass of the degradation products to help elucidate their structures.[13]

Data Summary

The following table provides a qualitative summary of solvent suitability for this compound based on general chemical principles.

Solvent ClassExample SolventsSuitability for Stock Solutions (Long-term, <-20°C)Suitability for Working Solutions (Short-term, RT)Rationale
Aprotic Polar DMSO, DMF, AcetonitrileHigh High Low reactivity, good solvating power. Anhydrous grades are essential.
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate Moderate Lower risk of proton-related degradation. Ensure peroxide-free THF.
Protic Polar Methanol, EthanolLow Low Risk of protonating the piperazine ring, leading to degradation.
Aqueous Buffers PBS, TrisVery Low Very Low (use immediately) High risk of hydrolysis and pH-dependent degradation.

References

  • Benchchem.
  • Gupta, M., da Silva, E. F., & Svendsen, H. F. (2023). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2025).
  • ResearchGate. Degradation of piperazine by UV light in the presence of air. Conditions.
  • ResearchGate. (2020).
  • National Institutes of Health (NIH). (2020).
  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • National Center for Biotechnology Information (NCBI). (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • ACS Publications. (2020).
  • MDPI. (2023).
  • Figshare. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • ResearchGate. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • Sigma-Aldrich. (2013). Degradation of piperazine by Paracoccus sp.
  • World Journal of Pharmaceutical Research. (2025).
  • ACS Publications. (2023).
  • National Center for Biotechnology Information (NCBI). (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • ResearchGate. (2017). (PDF)
  • ResearchGate. (2006). (PDF)
  • PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
  • National Center for Biotechnology Information (NCBI). (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
  • National Center for Biotechnology Information (NCBI). (2017).
  • ResearchGate. (2010). (PDF) Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents.
  • PubChem. Ddp-225.
  • ResearchGate.
  • Gsrs. This compound.
  • ResearchGate. (2025).
  • Frontiers. (2025). Stability study of common vasoactive drugs diluted in five types of solutions.
  • National Center for Biotechnology Information (NCBI). (2025). Stability study of common vasoactive drugs diluted in five types of solutions.
  • Google Patents. (2007).
  • ResearchGate. (2014). Separation, identification and quantitation of degradants of topotecan and its related impurities in topotecan injection by RP-HPLC and LC-MS.
  • Google Patents. (2021).
  • Wikipedia. Actinium-225.
  • Asian Journal of Pharmaceutical Analysis. (2011). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS.
  • Department of Energy. (2018). The Journey of Actinium-225: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope.
  • National Institutes of Health (NIH). (2010).
  • ProDoktorov. ProDoktorov – a patient review site about doctors No. 1 in Russia.
  • National Isotope Development Center. Multiple Production Methods Underway to Provide Actinium-225.
  • National Center for Biotechnology Information (NCBI). (2017).

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Technical Support Center: DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for DDP-225 free base anhydrous. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and preparation of this compound. We will delve into the scientific principles governing its solubility and provide robust, field-proven protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issue researchers face with this compound: its reluctance to dissolve.

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: This is the most frequently encountered issue and is entirely expected due to the chemical nature of the compound. DDP-225 is a weak base, containing a piperazine functional group. In its "free base" form, this group is neutral (deprotonated), rendering the molecule less polar and thus poorly soluble in water and neutral aqueous solutions.[1][2]

To achieve solubility in an aqueous medium, the basic piperazine nitrogen must be protonated by adding an acid. This converts the free base into its corresponding salt form (e.g., hydrochloride salt), which is ionized and readily dissolves in water. The solubility of such compounds is therefore highly pH-dependent.[3]

Q2: What is the fundamental difference between DDP-225 "free base" and its "hydrochloride (HCl) salt" form?

A: The difference lies in the protonation state of the piperazine amine group:

  • DDP-225 Free Base: The amine is in its neutral, deprotonated state. This form is typically more soluble in organic solvents and less soluble in water.[2]

  • DDP-225 Hydrochloride Salt: The amine has been protonated by reacting it with hydrochloric acid, forming an ammonium chloride salt. This ionic form is significantly more soluble in aqueous solutions but often less soluble in non-polar organic solvents.[1]

Pharmaceutical companies often develop weakly basic drugs as salts to improve their stability and aqueous solubility.[3]

Q3: What solvents are recommended for dissolving this compound?

A: The choice of solvent depends entirely on the requirements of your downstream experiment. A summary is provided in the table below.

Solvent ClassRecommended SolventsExpected Solubility of Free BaseUse Case / Rationale
Organic Solvents DMSO, DMF, EthanolHighIdeal for creating high-concentration stock solutions for long-term storage or for experiments where a small volume of organic solvent will be diluted into a larger aqueous volume.
Aqueous Buffers PBS, Tris, SalineVery Low (at neutral pH)Not recommended for direct dissolution. The compound will likely remain as a suspension.
Acidified Aqueous Water or buffer + HClHighRequired for aqueous solutions. Acidification protonates the free base into its soluble salt form. This is the standard method for preparing aqueous working solutions.

Part 2: Troubleshooting Dissolution Workflow

If you are facing issues, this workflow provides a logical sequence of steps to diagnose and solve the problem.

G start Start: DDP-225 free base powder will not dissolve solvent_q What is your desired final solvent? start->solvent_q organic_path Organic (e.g., for stock solution) solvent_q->organic_path Organic aqueous_path Aqueous (e.g., for cell-based assay) solvent_q->aqueous_path Aqueous try_dmso Action: Try dissolving in DMSO or absolute Ethanol. Use vortexing and gentle warming (37°C). organic_path->try_dmso organic_dissolved_q Did it dissolve? try_dmso->organic_dissolved_q organic_success Success: Solution is ready. Store appropriately (e.g., -20°C, desiccated). organic_dissolved_q->organic_success Yes organic_fail Issue: Compound may be degraded or impure. Consider compound analysis. organic_dissolved_q->organic_fail No ph_check Is your buffer pH < 5? aqueous_path->ph_check acidify Action: Acidification is required. Follow Protocol 1 to add dilute HCl dropwise. ph_check->acidify No (pH is neutral/basic) sonicate Action: Try gentle sonication or warming. Do not boil. ph_check->sonicate Yes (but still not dissolving) aqueous_dissolved_q Did it dissolve? acidify->aqueous_dissolved_q aqueous_success Success: Solution is ready. Verify final pH before use. aqueous_dissolved_q->aqueous_success Yes aqueous_fail Issue: Insufficient acid or potential impurity. Re-check calculations or consider compound analysis. aqueous_dissolved_q->aqueous_fail No sonicate->aqueous_dissolved_q

Sources

Technical Support Center: Troubleshooting Unexpected In Vivo Side Effects of DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "DDP-225" is not a publicly recognized chemical entity. This guide is a hypothetical yet technically grounded resource designed for researchers working with novel, anhydrous free base small molecule inhibitors. The principles and troubleshooting methodologies described are based on established practices in in vivo pharmacology and toxicology and should be adapted to the specific characteristics of your molecule.

As Senior Application Scientists, we understand that in vivo studies are a critical, yet often challenging, phase of drug development. Unexpected side effects can derail timelines and consume resources. This guide is structured to help you diagnose and mitigate unforeseen in vivo observations with DDP-225, a potent, selective kinase inhibitor, focusing on issues arising from its anhydrous free base form.

Part 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting

This section addresses the most common initial queries when unexpected in vivo effects are observed.

Q1: We observed acute toxicity (e.g., seizures, lethargy, rapid death) at doses previously considered safe in our MTD studies. What is the most likely cause?

A1: This often points to a formulation or dosing error. The anhydrous free base form of a compound can be prone to precipitation or non-uniform suspension, leading to accidental high-dose administration.

  • Immediate Action: Immediately halt further dosing. Re-verify your formulation protocol, paying close attention to the solubilization and suspension steps.

  • Causality: Anhydrous free bases can have poor aqueous solubility. If the compound crashes out of solution, the animal may receive a bolus of concentrated material, leading to acute toxicity. See the "Formulation & Dosing" section for a detailed verification protocol.

Q2: Our animals are exhibiting signs of severe irritation at the injection site (e.g., inflammation, sterile abscesses). Why is this happening?

A2: This is a common issue with subcutaneous or intramuscular administration of poorly soluble compounds or formulations with non-physiological pH.

  • Expert Insight: The free base nature of DDP-225 means that when you solubilize it (often by creating a salt in situ with an acidic vehicle), the resulting solution can be highly acidic. Injecting a low-pH solution can cause significant local tissue damage.

  • Troubleshooting: Measure the pH of your final formulation. If it is outside the physiological range (ideally pH 6.5-7.5), it must be adjusted. Additionally, consider alternative, less irritant vehicles or a different route of administration if possible.

Q3: We are seeing off-target effects not predicted by our in vitro screens (e.g., unexpected weight loss, organ-specific toxicity). How do we begin to investigate this?

A3: This requires a systematic investigation to distinguish between exaggerated pharmacology, off-target pharmacology, and metabolite-driven toxicity.

  • Logical First Step: Was the effect dose-dependent? A clear dose-dependency suggests the effect is drug-related.

  • Investigation Workflow:

    • Pharmacokinetics (PK): Does the PK profile show unexpectedly high exposure (Cmax or AUC)?

    • Metabolite Profiling: Could a reactive or pharmacologically active metabolite be responsible?

    • Broad Pharmacology Screen: If the effect is significant, a broad pharmacology screen (e.g., a CEREP panel) can help identify unintended interactions with other receptors or enzymes.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Diagnosing and Resolving Formulation-Induced Artifacts

Unexpected toxicity is frequently a "formulation problem," not a "compound problem." The anhydrous free base form of DDP-225 requires careful handling.

Core Principle (Trustworthiness): A valid in vivo study relies on a homogenous, stable formulation that delivers the intended dose. Your formulation protocol must include quality control steps to ensure this.

  • Solubility Screen: Test the solubility of DDP-225 in a panel of common, biocompatible vehicles (e.g., saline, PBS, 5% dextrose, 10% Solutol HS 15, 20% Captisol®).

  • pH Assessment & Adjustment:

    • Prepare your chosen formulation.

    • Measure the pH using a calibrated pH meter.

    • If outside the 6.5-7.5 range, adjust cautiously with dilute NaOH or HCl. Be aware that pH changes can cause the compound to precipitate.

  • Homogeneity & Stability Testing (The "Beaker Test"):

    • Prepare the formulation as you would for dosing.

    • Let it sit on the benchtop for the maximum duration it would be used in an experiment (e.g., 4 hours).

    • Visually inspect for precipitation or phase separation at 0, 1, 2, and 4 hours.

    • For suspensions: Gently mix and draw up a sample from the top, middle, and bottom of the container. Analyze the concentration of DDP-225 in each sample by HPLC. A variation of >10% indicates a non-homogenous suspension that needs optimization (e.g., adding a suspending agent like carboxymethylcellulose).

This diagram outlines the decision-making process when formulation issues are suspected.

G A Unexpected Acute Toxicity or Injection Site Reaction B Verify Formulation Protocol (pH, Solubility, Homogeneity) A->B  Initial Suspicion C Is Formulation Stable & Physiologically Compatible? B->C D Issue Resolved: Proceed with Validated Formulation C->D  Yes E Reformulate: - Adjust pH - Change Vehicle - Add Surfactants/Suspending Agents C->E  No G Issue Persists: Investigate Intrinsic Compound Toxicity C->G  If multiple reformulations fail F Re-test Stability & Biocompatibility E->F F->C  Iterate

Caption: Workflow for troubleshooting formulation-related side effects.

Guide 2: Investigating Potential Off-Target Effects

If formulation issues are ruled out, the unexpected effects may be due to the intrinsic properties of DDP-225.

Expertise & Experience: In vitro selectivity is not a guarantee of in vivo selectivity. High compound exposure at the tissue level can engage secondary targets that were not significant at lower in vitro concentrations.

Use this table to organize your data and identify potential causal links.

ParameterAnimal Group 1 (No Side Effects)Animal Group 2 (Side Effects Observed)Interpretation & Next Steps
Dose (mg/kg) 1030Is the effect dose-dependent?
Cmax (ng/mL) 5002500A >5x increase in Cmax suggests non-linear PK, potentially saturating clearance mechanisms and leading to exaggerated pharmacology.
AUC (ng*h/mL) 400025000High AUC points to sustained exposure that could drive off-target effects or metabolite accumulation.
Primary Target Engagement 80%95%If target engagement is already saturated at the lower dose, the side effects at the higher dose are likely off-target.
Time to Onset of Side Effect N/A2 hours post-doseDoes the onset correlate with Cmax? This suggests the parent compound is responsible. If delayed, consider metabolites.

Let's hypothesize DDP-225 is a selective inhibitor of Kinase A, but at high concentrations, it inhibits the structurally similar Kinase B, leading to an unexpected phenotype.

G cluster_0 Therapeutic Dose cluster_1 Overdose / High Exposure DDP_low DDP-225 (Low Exposure) KinaseA Kinase A (Primary Target) DDP_low->KinaseA Inhibits PathwayA Therapeutic Pathway KinaseA->PathwayA Regulates EffectA Desired Efficacy PathwayA->EffectA DDP_high DDP-225 (High Exposure) DDP_high->KinaseA Inhibits KinaseB Kinase B (Off-Target) DDP_high->KinaseB Inhibits PathwayB Off-Target Pathway KinaseB->PathwayB Regulates EffectB Unexpected Side Effect PathwayB->EffectB

Caption: On-target vs. off-target activity at different exposure levels.

Part 3: References

  • Title: Preclinical Development Handbook: ADME and Biopharmaceutical Properties Source: John Wiley & Sons URL: [Link]

  • Title: Safety Pharmacology Investigations for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Technical Support Center: Optimizing DDP-225 Free Base Anhydrous Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DDP-225 free base anhydrous. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in your cell culture experiments. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring your experiments are robust, reproducible, and reliable.

Introduction: Understanding DDP-225

DDP-225 is a thienopyrimidine analog, identified as a selective noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist.[1][2] Its primary mechanism of action relates to the control of neurotransmitters, with potential applications in treating functional gastrointestinal diseases.[2] While not a conventional cytotoxic agent or kinase inhibitor commonly profiled in cell culture, its introduction into cellular assays requires the same rigorous optimization as any other small molecule to understand its specific effects.

It is important to distinguish DDP-225 from "DDP," a common laboratory abbreviation for Cisplatin, a widely used chemotherapeutic agent.[3][4] This guide is exclusively focused on the optimization of this compound.

This document will guide you through establishing optimal working concentrations, troubleshooting common issues, and ensuring the scientific validity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of DDP-225 in a cell culture setting.

Q1: How should I prepare my initial stock solution of this compound?

A1: Proper preparation of a high-concentration stock solution is critical for accuracy and reproducibility. Due to the hydrophobic nature of many small molecules, a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended.[5][6]

  • Recommendation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. The molecular weight of this compound is 328.41 g/mol .[7] Therefore, to make 1 mL of a 10 mM stock, dissolve 3.28 mg of DDP-225 in 1 mL of DMSO.

  • Rationale: A high-concentration stock minimizes the volume of solvent added to your cell culture medium, preventing solvent-induced toxicity. The final DMSO concentration in your culture should typically not exceed 0.5%, with <0.1% being ideal to avoid off-target effects.[5]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] Store at -20°C or -80°C, protected from light and moisture.[1]

Q2: What concentration range should I start with for my initial experiments?

A2: For a novel or uncharacterized compound in a specific cell line, it is essential to start with a broad concentration range to determine the dose-response relationship. A logarithmic or semi-log dilution series is the most efficient approach.[5]

  • Recommendation: Begin with a wide range, for example, from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Rationale: This broad screen helps identify the effective concentration window, determine a potential IC50 (the concentration at which 50% of a biological function is inhibited), and observe any potential cytotoxicity at higher concentrations.[5][8]

Q3: How do I control for the effects of the solvent (DMSO) in my experiment?

A3: This is a critical control for validating your results. You must include a "vehicle control" in every experiment.[5]

  • Procedure: The vehicle control wells should contain cells treated with the same volume of DMSO that is used for the highest concentration of DDP-225. For example, if your highest DDP-225 concentration requires adding 5 µL of DMSO stock to 1 mL of media, your vehicle control wells will receive 5 µL of DMSO in 1 mL of media.

  • Rationale: This allows you to distinguish the cellular effects caused by DDP-225 from any potential effects induced by the solvent itself.[5]

Q4: How long should I incubate the cells with DDP-225?

A4: The optimal incubation time depends on the cell line's doubling time and the specific biological question you are asking.[5]

  • Recommendation: For an initial screen, it is advisable to test multiple time points, such as 24, 48, and 72 hours.

  • Rationale: Shorter incubation times may be sufficient to observe effects on rapid signaling events, while longer durations are necessary to assess impacts on cell proliferation or viability.[5]

Experimental Protocols & Methodologies

Protocol 1: Preparation of DDP-225 Working Solutions

This protocol describes how to prepare a series of working solutions from a 10 mM DMSO stock for a typical 96-well plate assay.

  • Prepare 10 mM Stock: As described in FAQ Q1, dissolve 3.28 mg of this compound in 1 mL of pure, anhydrous DMSO.

  • Perform Serial Dilutions: Create intermediate dilutions in DMSO or cell culture medium. For cell-based assays, it is often best to make intermediate dilutions in complete medium to avoid solubility issues when adding a concentrated DMSO solution directly to the well.

  • Example Dilution Scheme for a 100 µM Top Concentration:

    • To create a 2X working solution (e.g., 200 µM), dilute your 10 mM stock 1:50 in complete cell culture medium (e.g., 4 µL of stock into 196 µL of medium).

    • Perform serial dilutions from this 2X working solution in complete medium.

    • Add an equal volume of the 2X working solutions to the wells of your cell plate, which already contain cells in medium. This will dilute your compound to the final 1X concentration.

  • Vehicle Control: Prepare a corresponding "2X" vehicle control using the same dilution factor with DMSO alone in complete medium.

Protocol 2: Determining the IC50 with a Cell Viability Assay (e.g., MTT Assay)

This experiment determines the concentration of DDP-225 that reduces cell viability by 50%.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing the various concentrations of DDP-225 (e.g., 0.01 µM to 100 µM) and the vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Assessment:

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the DDP-225 concentration.

    • Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value.

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₇H₁₇FN₄S[7]
Molecular Weight 328.41 g/mol [7]
Appearance Solid (Form to be determined by user)[1]
Primary Solvent DMSO[5][6]
Storage (Solid) Dry, dark, -20°C (long-term)[1]
Storage (Stock Solution) -20°C to -80°C in single-use aliquots[1][6]
Table 2: Recommended Starting Concentrations for Initial Screening
Assay TypeConcentration RangeRationale
Initial Viability/Cytotoxicity 1 nM - 100 µMTo establish a full dose-response curve and identify the IC50.[5]
Functional Assays ≤ IC50 valueTo study specific biological effects at non-toxic concentrations.[9]
Target Engagement (Hypothetical) 10x below to 10x above IC50To correlate the phenotypic effect with target modulation.

Visualizations: Workflows and Logic Diagrams

Inhibitor Concentration Optimization Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Refinement prep_stock Prepare 10 mM Stock in Anhydrous DMSO store_stock Aliquot & Store at -80°C prep_stock->store_stock Avoid freeze-thaw dose_response Dose-Response Assay (e.g., 1 nM - 100 µM) prep_stock->dose_response Prepare working dilutions viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) dose_response->viability calc_ic50 Calculate IC50 Value viability->calc_ic50 Normalize data controls Include Vehicle (DMSO) & Untreated Controls controls->viability select_conc Select Non-Toxic Concentrations for Functional Assays calc_ic50->select_conc

Caption: Experimental workflow for inhibitor concentration optimization.

Troubleshooting Decision Tree cluster_compound Compound Issues cluster_assay Assay Issues cluster_solutions Solutions start Issue: Inconsistent or No Effect solubility Is compound precipitating in media? start->solubility stability Was stock stored properly? (Aliquot, -80°C) start->stability cells Are cells healthy? (Passage #, Density) start->cells controls_q Are controls behaving as expected? start->controls_q sol_solubility Prepare fresh stock. Pre-warm media. Check final DMSO %. solubility->sol_solubility Yes sol_stability Prepare fresh stock from powder. stability->sol_stability No sol_cells Use low passage cells. Optimize seeding density. cells->sol_cells No sol_controls Review protocol. Check reagents. controls_q->sol_controls No

Caption: Troubleshooting decision tree for inhibitor experiments.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my viability assay.

  • Possible Cause 1: Inconsistent Cell Seeding. The number of cells at the start of the experiment can significantly impact the final readout.[9]

    • Troubleshooting: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding.

  • Possible Cause 2: Edge Effects. Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in media concentration and temperature.

    • Troubleshooting: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or medium to create a humidity barrier.[5]

  • Possible Cause 3: Compound Precipitation. If the compound precipitates out of solution upon dilution in aqueous media, its effective concentration will be lower and highly variable.

    • Troubleshooting: Visually inspect the media in the wells after adding the compound. Prepare fresh dilutions for each experiment. Consider a two-step dilution process where the DMSO stock is first diluted to an intermediate concentration in media before the final dilution in the well.

Issue 2: The IC50 value is much higher than expected, or I see no effect.

  • Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).[6]

    • Troubleshooting: Prepare a fresh stock solution from the original powder. Verify the storage conditions of both the powder and the stock solution.

  • Possible Cause 2: Poor Solubility. The compound may not be soluble in the cell culture medium at the tested concentrations, even if it looks clear.[6]

    • Troubleshooting: Test the solubility of DDP-225 in your specific medium. You can do this by preparing the highest concentration in medium, incubating for 1-2 hours under culture conditions, and then visually inspecting for precipitates against a dark background.[6]

  • Possible Cause 3: Cell Line Resistance or Lack of Target. The chosen cell line may not express the molecular target of DDP-225 or may have intrinsic resistance mechanisms.

    • Troubleshooting: Since DDP-225's targets are the noradrenaline transporter and 5-HT3 receptor, confirm if your cell line expresses these targets (e.g., via qPCR or Western blot). If not, the observed effects may be off-target, or no effect would be expected.

Issue 3: I'm observing cell death even in my vehicle control wells.

  • Possible Cause: DMSO Toxicity. The final concentration of DMSO in the culture medium is too high.

    • Troubleshooting: Recalculate your dilutions to ensure the final DMSO concentration is non-toxic for your specific cell line (generally ≤ 0.5%).[5] You may need to perform a DMSO toxicity curve (e.g., 0.1% to 2% DMSO) to determine the tolerance of your cells.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
  • GSRS. This compound.
  • MedKoo. DDP-225 anhydrous. MedKoo Biosciences.
  • PubChem. Ddp-225 | C17H20ClFN4OS | CID 6918194.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Xu, S., et al. (2020). Free-radicals dependent and independent pathways of cddp-mediated cytotoxicity and apoptosis in ovarian tumor-cell lines. PubMed.
  • Zhang, Y., et al. (2024). DDP Induced Cytotoxicity through miR-215-5p/COL5A1/FSTL1 Axis to Regulate Autophagy in Lung Adenocarcinoma Cells. PubMed.
  • Williams, S. L., et al. (1983). Comparative activity and toxicity of cis-diamminedichloroplatinum (DDP) and a combination of doxorubicin, cyclophosphamide, and DDP in disseminated transitional cell carcinomas of the urinary tract. PubMed.

Sources

Technical Support Center: DDP-225 Free Base Anhydrous Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for DDP-225 free base anhydrous. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. The stability and degradation profile of an active pharmaceutical ingredient (API) is a critical component of its development. Understanding how DDP-225 behaves under various stress conditions is essential for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

This document moves beyond a simple list of procedures. It provides a foundational understanding of why certain steps are taken, offering troubleshooting advice and detailed protocols to empower you to confidently investigate the stability of DDP-225. Since specific degradation products of DDP-225 are not extensively documented in publicly available literature, this guide focuses on the principles and methodologies required to perform forced degradation studies, identify potential degradants, and develop a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

DDP-225 is a thienopyrimidine analog, identified chemically as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.[1][2] Its anhydrous free base form has a molecular formula of C₁₇H₁₇FN₄S and a molecular weight of 328.41 g/mol .[1] DDP-225 functions as a selective noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist.[2][3] This dual mechanism of action makes it a compound of interest for treating functional gastrointestinal disorders.[3][4]

Q2: Why is studying the degradation products of DDP-225 crucial?

The formation of degradation products, or impurities, can impact the quality, safety, and efficacy of a pharmaceutical product. Regulatory agencies require a thorough understanding of a drug's stability profile.[5] Forced degradation studies are designed to intentionally degrade the API under various stress conditions to achieve several key objectives:

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in identifying its labile parts and predicting its long-term stability.[5]

  • Develop Stability-Indicating Methods: These studies are essential for developing and validating analytical methods (like HPLC) that can separate and quantify the API from any potential degradation products.[6]

  • Improve Manufacturing and Formulation: Knowledge of degradation pathways can guide improvements in the manufacturing process and the selection of excipients to create a more stable drug product.[5]

  • Safety Assessment: Any significant degradation product must be evaluated for its potential toxicity.[6][7]

Q3: What are "forced degradation studies" and what conditions are typically used?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[8] The goal is to achieve a target degradation of 5-20% of the active ingredient.[8] Key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide.

  • Photolysis: Exposure to light, including UV and visible wavelengths.

  • Thermal Stress: Exposure to high temperatures, both in solid and solution states.[5][8]

Troubleshooting Guide: Investigating DDP-225 Degradation

This section addresses common issues encountered during the handling and analysis of DDP-225.

Scenario 1: I'm seeing new, unexpected peaks in my HPLC chromatogram after storing my DDP-225 solution.
  • Potential Cause: This is a classic sign of degradation. The new peaks likely represent compounds formed from the breakdown of DDP-225. The stability of DDP-225 in your specific solvent system and storage conditions may be lower than anticipated.

  • Troubleshooting Steps:

    • Confirm the Peak is a Degradant: Re-analyze a freshly prepared standard of DDP-225 to ensure the new peak is not an artifact of the system or a contaminant in the solvent.

    • Characterize the Degradation: The appearance of new peaks necessitates a systematic investigation. This is the primary trigger to initiate a forced degradation study.

    • Action: Proceed to Protocol 1: Designing a Forced Degradation Study for DDP-225 to systematically identify the conditions (e.g., pH, light, oxygen) that are causing the degradation. This will help you understand the nature of the degradant and develop appropriate control strategies.

Scenario 2: My solid this compound has changed color or appearance during storage.
  • Potential Cause: A change in the physical appearance of a solid API can indicate instability. This could be due to oxidation (if exposed to air), photolytic degradation (if exposed to light), or interaction with moisture.

  • Troubleshooting Steps:

    • Document the Change: Note the change in color, texture, or clumping.

    • Test Purity: Prepare a solution of the stored material and analyze it using a calibrated HPLC method. Compare the purity profile to a reference standard or a sample from a freshly opened container.

    • Review Storage Conditions: Ensure the material has been stored as recommended—typically in a dry, dark place at controlled temperatures (e.g., 2-8°C for short term, -20°C for long term).[2]

    • Action: If degradation is confirmed, a solid-state forced degradation study is warranted. This involves exposing the solid powder to heat, light, and humidity as outlined in Protocol 1 .

Scenario 3: How do I know if my analytical method is "stability-indicating"?
  • Definition: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. Crucially, it must be able to separate the API from its degradation products and any process impurities.

  • Validation Steps:

    • Generate Degradants: The first step is to perform a forced degradation study (Protocol 1 ) to create samples that contain the potential degradation products.

    • Assess Specificity: Analyze the stressed samples using your HPLC method. The method is considered specific (and therefore stability-indicating) if all degradation product peaks are baseline-resolved from the main DDP-225 peak and from each other.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the DDP-225 peak in all stressed samples, confirming that no degradant is co-eluting.

    • Action: If you observe co-elution, your method is not stability-indicating. You must modify the chromatographic conditions (e.g., change the mobile phase composition, gradient, column chemistry, or pH) until adequate separation is achieved. Refer to Protocol 2: Developing a Stability-Indicating HPLC Method .

Experimental Protocols

Protocol 1: Designing a Forced Degradation Study for DDP-225

This protocol provides a framework for stress testing. The goal is to achieve 5-20% degradation. Adjust exposure times or stressor concentrations as needed.[8] Always run a control sample (DDP-225 in the same solvent, protected from stress) in parallel for each condition.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Thermostatic oven

  • Photostability chamber

Summary of Stress Conditions

Stress ConditionReagent/ConditionTemperatureRecommended TimeSample Preparation (Example)
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursDissolve DDP-225 in ACN, then dilute with 0.1 M HCl.
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hoursDissolve DDP-225 in ACN, then dilute with 0.1 M NaOH.
Neutral Hydrolysis HPLC-grade Water60 °C24 - 72 hoursDissolve DDP-225 in ACN, then dilute with water.
Oxidation 3% H₂O₂Room Temp24 hoursDissolve DDP-225 in ACN, then add H₂O₂.[9]
Thermal (Solid) -60 °C10 daysPlace solid DDP-225 powder in the oven.[9]
Thermal (Solution) Solution in ACN/Water60 °C48 hoursPrepare a solution and keep it in the oven.
Photolytic (Solid) ICH-compliant chamberRoom TempPer ICH Q1BExpose solid powder to light.
**Photolytic (Solution)Solution in ACN/WaterRoom TempPer ICH Q1BExpose solution in a quartz cuvette to light.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).

  • Apply Stress:

    • For Hydrolysis: Add an aliquot of the stock solution to a volumetric flask containing the acidic, basic, or neutral medium. Place in the oven. At specified time points, withdraw a sample, neutralize it (if acidic or basic), and dilute to the target concentration with mobile phase.

    • For Oxidation: Add an aliquot of the stock solution to a flask, add the required volume of H₂O₂, and store in the dark at room temperature. At specified time points, dilute to the target concentration.

    • For Thermal/Photolytic Stress: Expose the prepared solid or solution samples to the conditions specified in the table. For solutions, use quartz flasks for photostability to ensure UV transparency.

  • Analysis: Analyze all stressed samples, controls, and a reference standard using the developed HPLC method (Protocol 2 ).

Protocol 2: Developing a Stability-Indicating HPLC Method

This protocol outlines the development of a reverse-phase HPLC method, a common technique for purity analysis.

Initial Method Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector scanning from 200-400 nm. Monitor a specific wavelength (e.g., 215 nm or the λmax of DDP-225).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Development & Validation Workflow:

  • Screening: Inject the mixture of all stressed samples (or the most degraded sample) onto the column using the initial broad gradient. The goal is to see all the peaks present.

  • Optimization: Adjust the gradient slope, mobile phase pH, or organic modifier to achieve baseline separation (>1.5) between DDP-225 and all degradation peaks.

  • Specificity Confirmation: Once separation is achieved, inject each individual stressed sample. This confirms which peaks correspond to which stress condition. Use the PDA detector to perform peak purity analysis on the DDP-225 peak in each chromatogram.

  • Validation: Once the method is finalized, it must be validated according to ICH Q2(R2) guidelines, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.[9]

Visualization of Workflows and Pathways

Forced Degradation & Analysis Workflow

The following diagram illustrates the logical flow from sample preparation through analysis and characterization, which is central to any drug stability program.

Forced_Degradation_Workflow Figure 1: Forced Degradation Study Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization prep_stock Prepare DDP-225 Stock Solution hydrolysis Hydrolysis (Acid, Base, Neutral) prep_stock->hydrolysis oxidation Oxidation (H₂O₂) prep_stock->oxidation thermal Thermal Stress (Solid & Solution) prep_stock->thermal photo Photolytic Stress (Solid & Solution) prep_stock->photo prep_control Prepare Control (Unstressed Sample) hplc Analyze All Samples by Stability-Indicating HPLC-PDA prep_control->hplc hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Calculate Mass Balance (% Assay + % Degradants) hplc->mass_balance lcms Identify Degradants (LC-MS/MS) mass_balance->lcms elucidation Propose Degradation Pathway lcms->elucidation

Caption: A logical workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway of a Thienopyrimidine Core

Given the lack of specific data for DDP-225, this diagram illustrates potential sites of degradation on the core thienopyrimidine structure based on general chemical principles. This serves as a conceptual guide for what to look for during structural elucidation.

Hypothetical_Degradation Figure 2: Potential Degradation Sites of DDP-225 cluster_products Potential Degradation Products DDP225 DDP-225 Core Structure (Thienopyrimidine) Oxidation Sulfoxide / Sulfone (Oxidation at Thiophene Sulfur) DDP225->Oxidation Oxidative Stress Hydrolysis_Pyrimidine Pyrimidine Ring Opening (Hydrolysis) DDP225->Hydrolysis_Pyrimidine Acid/Base Hydrolysis Hydrolysis_Piperazine N-dealkylation of Piperazine (Hydrolysis/Oxidation) DDP225->Hydrolysis_Piperazine Hydrolytic/Oxidative Stress Photolysis Radical-induced Degradation (Photolysis) DDP225->Photolysis Photolytic Stress

Caption: Hypothetical degradation sites on the DDP-225 molecule.

References

  • gsrs. (n.d.). This compound.
  • MedKoo. (n.d.). DDP-225 anhydrous.
  • FDA Global Substance Registration System. (n.d.). This compound.
  • gsrs. (n.d.). DDP-225 ANHYDROUS.
  • Lopes, G., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubChem. (n.d.). Ddp-225.
  • ClinicalTrials.gov. (2007). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS.
  • ClinicalTrials.gov. (2007). 12 Weeks Treatment With DDP225 or Placebo in Patients With Chronic Functional Vomiting.
  • Pharmatutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
  • ResearchGate. (2025). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
  • NIH. (n.d.). Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies.
  • ResearchGate. (2025). An integrated method for degradation products detection and characterization.
  • NIH. (2017). Actinium-225 in targeted alpha-particle therapeutic applications.
  • NIH. (n.d.). An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth.
  • Wikipedia. (n.d.). Actinium-225.
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • NIH. (n.d.). Enhanced Retention of the α-particle Emitting Daughters of Actinium-225 by Liposome Carriers.
  • NIH. (n.d.). Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications.

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preventing DDP-225 free base anhydrous precipitation in buffer

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: DDP-225 Formulation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DDP-225. This resource is designed to provide in-depth guidance and troubleshooting for formulation challenges related to DDP-225 free base anhydrous, a weakly basic compound with pH-dependent solubility. Our goal is to help you maintain compound integrity and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why did my DDP-225 precipitate when I added it to my neutral pH buffer (e.g., PBS at pH 7.4)?

The Core Issue: pH-Dependent Solubility

This is the most common issue encountered with weakly basic compounds like DDP-225. The root cause lies in the relationship between the solution's pH, the compound's pKa, and its two primary forms: the charged (protonated) salt form and the neutral (un-protonated) free base form.

  • DDP-225 Salt (Protonated Form): When the pH of the solution is below the pKa of DDP-225, the molecule accepts a proton (H+), becoming positively charged. This charged form is polar and readily dissolves in aqueous buffers.

  • DDP-225 Free Base (Neutral Form): When the pH of the solution is at or above the pKa, the molecule exists in its neutral, un-protonated state. This free base form is significantly less polar and has very low aqueous solubility, causing it to precipitate out of the solution.[1][2][3][4]

The Henderson-Hasselbalch equation helps predict the ratio of these two forms at a given pH.[5][6][7][8][9] For a weak base, as the pH of the buffer approaches and surpasses the pKa, the equilibrium shifts dramatically towards the insoluble free base, leading to precipitation.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH ≥ pKa) Soluble DDP-225-H⁺ (Protonated, Soluble) Insoluble DDP-225 (Free Base, Insoluble) Soluble->Insoluble + OH⁻ - H₂O Insoluble->Soluble + H⁺ Precipitate Precipitate (Solid) Insoluble->Precipitate Exceeds Solubility Limit caption Fig 1. pH-dependent equilibrium of DDP-225.

Caption: pH-dependent equilibrium of DDP-225.

FAQ 2: What is the correct, step-by-step method for preparing a stable DDP-225 solution in a physiological buffer?

The "pH Shift" or "Acidify-Dilute-Neutralize" Protocol

To avoid precipitation, you must first dissolve the compound fully in an acidic environment before introducing it to the final, higher-pH buffer. This ensures the molecule is in its soluble, protonated state before it is diluted.

Experimental Protocol: Preparing a 10 mM DDP-225 Stock in PBS (pH 7.4)

  • Prepare Initial Solutions:

    • Acidic Vehicle: Prepare a small volume of 0.1 N Hydrochloric Acid (HCl).

    • Final Buffer: Prepare your target buffer, e.g., 1X Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Neutralizing Agent: Prepare a dilute solution of Sodium Hydroxide (NaOH), e.g., 0.1 N NaOH.

  • Dissolve DDP-225 (The Acidification Step):

    • Weigh the required amount of this compound powder.

    • Add a minimal volume of the 0.1 N HCl dropwise while vortexing until the powder is completely dissolved. The solution should be perfectly clear. This creates a highly concentrated, acidic stock of the soluble DDP-225 salt.

  • Dilute into Final Buffer:

    • While rapidly stirring the final PBS buffer, slowly add the acidic DDP-225 concentrate from Step 2 to achieve the desired final concentration.

    • Crucial: The rapid stirring and slow addition are essential to ensure immediate dispersion and prevent localized areas of high concentration that could precipitate.

  • Verify and Adjust Final pH (The Neutralization Step):

    • Measure the pH of the final solution. The addition of the acidic concentrate will have lowered it slightly.

    • Slowly add the 0.1 N NaOH dropwise while stirring until the pH returns to the target of 7.4.

  • Final Check:

    • Visually inspect the solution for any signs of cloudiness or precipitation. A correctly prepared solution will be completely clear.

FAQ 3: Are some buffers better than others for DDP-225? What should I consider when choosing a buffer?

Yes, the choice of buffer can significantly impact the stability of your DDP-225 solution. The ideal buffer should have a pKa close to the desired experimental pH to provide maximum buffering capacity.[10][11] However, other factors are also critical.

Comparison of Common Laboratory Buffers

Buffer SystempKa (at 25°C)Optimal pH RangePros for DDP-225Cons & Considerations
Phosphate pKa2 = 7.216.2 - 8.2Physiologically relevant. Good buffering capacity at pH 7.4.Can precipitate with divalent cations (Ca²⁺, Mg²⁺). pKa is sensitive to temperature changes, which can cause pH shifts upon cooling or heating.[12]
Citrate pKa3 = 6.404.8 - 7.4Can chelate metal ions, which may prevent metal-catalyzed degradation. Buffers a wide pH range.[13]May interfere with assays involving metal ions. Lower buffering capacity above pH 7.
HEPES 7.56.8 - 8.2pKa is less sensitive to temperature changes than phosphate. Generally low metal-binding affinity.More expensive than phosphate or citrate.
Tris 8.17.5 - 9.0Useful for experiments in a slightly more basic range.pKa is highly sensitive to temperature.[12] Can interact with certain enzymes and electrodes.

Recommendation: For most physiological experiments at pH ~7.4, HEPES is often a superior choice due to its lower temperature sensitivity. If using phosphate buffer, always prepare it and adjust the final pH at the temperature at which the experiment will be conducted.[14][15][16]

FAQ 4: I need a higher concentration of DDP-225 than is soluble in a simple buffer. What are my options?

When the required concentration exceeds the intrinsic solubility of DDP-225 even with pH optimization, solubility-enhancing excipients are necessary.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[17][18][19]

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).[18][20]

  • Methodology: First, dissolve the DDP-225 in a minimal amount of the pure co-solvent (e.g., 100% DMSO). Then, slowly add this organic stock solution to the vigorously stirring aqueous buffer.

  • Warning: Co-solvents can be toxic to cells. Always determine the maximum tolerable co-solvent concentration for your specific experimental system (typically <1% v/v for in vitro assays). The addition of the co-solvent stock to the buffer can still cause precipitation if the final aqueous solubility is exceeded.[20]

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble molecules like DDP-225, forming an "inclusion complex" that is water-soluble.[21][][24][25]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These modified cyclodextrins have enhanced solubility and safety profiles.[]

  • Methodology:

    • Prepare the aqueous buffer containing the desired concentration of cyclodextrin (e.g., 10% w/v HP-β-CD).

    • Slowly add the DDP-225 powder to the cyclodextrin solution while stirring.

    • Allow the solution to stir for several hours or overnight to ensure maximum complexation. Gentle heating may accelerate the process.

cluster_methods Formulation Strategy Start Need to Prepare DDP-225 Solution CheckConc Is Required [Conc] > Intrinsic Solubility? Start->CheckConc pH_Shift Use 'pH Shift' Protocol with Aqueous Buffer CheckConc->pH_Shift No CoSolvent Use Co-Solvent (e.g., DMSO, PEG) CheckConc->CoSolvent Yes End Stable DDP-225 Solution pH_Shift->End Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) CoSolvent->Cyclodextrin Co-solvent toxic or ineffective? CoSolvent->End Cyclodextrin->End caption Fig 2. Decision workflow for DDP-225 formulation.

Caption: Decision workflow for DDP-225 formulation.

FAQ 5: I followed the protocol, but my solution became cloudy after storing it overnight in the refrigerator. What happened?

The Issue: Temperature Effects on Solubility and pH

This is a common problem resulting from the impact of temperature on two key parameters:

  • Reduced Solubility at Lower Temperatures: The solubility of most compounds, including DDP-225, decreases as the temperature drops. A solution that is stable at room temperature or 37°C may become supersaturated and precipitate when cooled to 4°C.

  • Temperature-Dependent Buffer pKa: The pKa of many common buffers changes with temperature. For phosphate buffers, the pKa of 7.21 at 25°C increases as it gets colder. This means a solution set to pH 7.4 at room temperature will become more alkaline upon refrigeration, pushing the equilibrium towards the less soluble free base form of DDP-225 and causing precipitation.[12]

Troubleshooting & Prevention:

  • Prepare Fresh: The best practice is to prepare DDP-225 solutions fresh before each experiment and avoid cold storage.

  • Store at Room Temperature: If short-term storage is necessary, keep the solution at a constant room temperature (if stability data permits).

  • Use a Temperature-Stable Buffer: If cold storage is unavoidable, consider using a buffer like HEPES, whose pKa is less affected by temperature changes.

  • Re-dissolve Before Use: If precipitation occurs upon cooling, allow the solution to return to room temperature and see if the precipitate re-dissolves (sonication may help). However, be aware that this can indicate an unstable formulation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • pH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health (NIH). Available at: [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Institutes of Health (NIH). Available at: [Link]

  • Types of Buffers: Acidic, Basic, and Zwitterionic Buffers. Solubility of Things. Available at: [Link]

  • Henderson Hasselbalch Equation. Pharmatech. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. PubMed. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available at: [Link]

  • Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. Available at: [Link]

  • Chemical Buffers. EBSCO. Available at: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. Available at: [Link]

  • Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. YouTube. Available at: [Link]

  • Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. AAPS. Available at: [Link]

  • What effect does increasing the temperature have on the buffer capacity?. Quora. Available at: [Link]

  • Temperature fluctuations in the biological buffer Bicine cause significant pH shifts. DESEN. Available at: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]

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Technical Support Center: DDP-225 Free Base Anhydrous Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for DDP-225. As researchers and drug development professionals, we understand that the journey from a promising compound to a validated therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of your small molecule inhibitor. Unexpected experimental results or cellular phenotypes can often be traced back to unintended molecular interactions, commonly known as off-target effects.[1][2]

This guide is designed to be your partner in navigating the complexities of off-target effect investigation for DDP-225. While DDP-225 has been designed for a specific primary target, its interaction with the broader proteome is a crucial aspect of its characterization.[3] We will explore the underlying principles of target engagement, provide robust troubleshooting strategies for when your results deviate from the expected, and offer detailed protocols for state-of-the-art off-target profiling techniques. Our goal is to empower you with the knowledge and methodologies to confidently assess the specificity of DDP-225 and interpret your findings with a high degree of scientific rigor.

Let's begin the process of ensuring that the biological effects you observe are indeed the ones you intend.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when they begin to suspect off-target effects.

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with DDP-225. How can we begin to determine if these are due to off-target effects?

A1: This is a common and important observation in drug development. An unexpected phenotype can indeed be a primary indicator of off-target activity. A systematic approach is recommended to differentiate between on-target and off-target effects.[4]

  • Orthogonal Inhibitors: A powerful initial step is to use a structurally unrelated inhibitor that targets the same primary protein as DDP-225. If this second inhibitor recapitulates the same phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to DDP-225, it suggests a potential off-target interaction.[5]

  • Dose-Response Analysis: A clear and consistent dose-response relationship is crucial. However, be aware that off-target effects can also be dose-dependent.[4] Analyzing the potency of DDP-225 for the intended effect versus the unexpected phenotype can provide valuable clues. A significant separation in the dose-response curves may suggest that the unexpected phenotype is mediated by a lower-affinity off-target.

  • Target Knockout/Knockdown Models: The gold standard for confirming an on-target effect is to use a cell line where the primary target has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using shRNA or siRNA).[1][4] If the unexpected phenotype persists in these cells upon treatment with DDP-225, it provides strong evidence for an off-target mechanism.[1]

Q2: What are some of the common cellular consequences of off-target effects that we should be aware of?

A2: Off-target effects can manifest in a multitude of ways, often leading to cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These can trigger apoptosis, necrosis, or other forms of cell death, as well as alter signaling pathways that are unrelated to the primary target of DDP-225.[1]

Q3: How can we definitively prove that DDP-225 is engaging its intended target within the cell?

A3: Direct evidence of target engagement in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8] CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[6][7] By treating cells with DDP-225, heating them across a temperature gradient, and then quantifying the amount of soluble target protein, you can determine if DDP-225 binding leads to thermal stabilization.[6][8][9] This provides direct evidence of target engagement in a physiologically relevant environment.[7][8]

Q4: We suspect DDP-225 might be a kinase inhibitor. What are the best initial steps to assess its selectivity across the kinome?

A4: If DDP-225 is a suspected kinase inhibitor, assessing its selectivity is paramount due to the high degree of structural similarity among kinase ATP-binding sites.[10][11] A broad kinase screen is the most direct way to investigate this.[4][12]

  • Biochemical Kinase Profiling: Services like KINOMEscan™ offer high-throughput screening of a compound against a large panel of kinases (often over 400).[13][14] This competition binding assay provides a comprehensive overview of the kinases that DDP-225 interacts with and their relative affinities.[13] The resulting data is often visualized in a "TREEspot" diagram, which provides an intuitive representation of the compound's selectivity.[13]

  • Functional Kinase Assays: In addition to binding assays, it's also important to assess the functional inhibitory activity of DDP-225 against a panel of kinases.[15] This will determine the IC50 values against a wide range of kinases and provide a clearer picture of the compound's functional selectivity.[12]

Part 2: Troubleshooting Guide: Investigating Unexpected Phenotypes

This section provides a structured workflow for researchers who have observed an unexpected phenotype and are systematically investigating its origin.

G A Unexpected Phenotype Observed with DDP-225 Treatment B Is the phenotype reproducible and dose-dependent? A->B B->A No (troubleshoot assay variability) C Characterize Phenotype (e.g., morphology, viability, signaling) B->C Yes D Control Experiments C->D E Use Structurally Unrelated Inhibitor of Primary Target D->E I CRISPR Knockout/siRNA Knockdown of Primary Target D->I F Phenotype Recapitulated? E->F G High Likelihood of On-Target Effect F->G Yes H High Likelihood of Off-Target Effect F->H No K Proceed to Off-Target Identification Protocols H->K J Phenotype Persists? I->J J->G No J->H Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

Part 3: Experimental Protocols for Off-Target Profiling

This section provides detailed, step-by-step methodologies for key experiments to identify off-target interactions of DDP-225.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol will allow you to confirm that DDP-225 is binding to its intended target, and potentially other proteins, within intact cells.[6][7][8]

Materials:

  • Cell culture reagents

  • DDP-225 and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate and grow your cells of interest to ~80% confluency. Treat the cells with DDP-225 at various concentrations or a single, effective concentration, alongside a vehicle control, for a predetermined amount of time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in a small volume of the same buffer. Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat Challenge: Place the aliquots in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).[6] A non-heated control should also be included.

  • Cell Lysis: Lyse the cells using your preferred method (e.g., three freeze-thaw cycles or sonication).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting: Perform Western blotting using a primary antibody specific for your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the DDP-225-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of DDP-225 indicates target engagement and stabilization.[16]

Protocol 2: Proteome-Wide Off-Target Identification using Chemical Proteomics

Chemical proteomics is a powerful, unbiased approach to identify the proteins that DDP-225 interacts with on a proteome-wide scale.[17] This often involves creating a probe version of DDP-225.

Conceptual Workflow:

G A Synthesize DDP-225 Probe (with affinity tag, e.g., biotin) B Incubate Probe with Cell Lysate or Live Cells A->B C Optional: Competition with Excess Free DDP-225 B->C D Lyse Cells (if applicable) and Capture Probe-Protein Complexes (e.g., with streptavidin beads) B->D C->D E Wash Beads to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Protein Digestion (e.g., trypsin) F->G H LC-MS/MS Analysis G->H I Identify and Quantify Proteins H->I J Bioinformatics Analysis to Identify Specific Binders I->J

Caption: Chemical proteomics workflow for off-target identification.

Key Considerations:

  • Probe Design: The design of the chemical probe is critical. The affinity tag should be placed at a position on the DDP-225 molecule that does not interfere with its binding to target proteins.[17]

  • Competition Experiment: The competition experiment (Step C) is crucial for distinguishing specific interactors from non-specific binders. Proteins that are significantly less abundant in the competition sample are considered specific targets.[18]

  • Quantitative Mass Spectrometry: Modern quantitative proteomics techniques, such as SILAC or TMT labeling, can provide more accurate quantification of protein enrichment.

Part 4: Data Interpretation and Next Steps

The data generated from off-target profiling experiments can be complex. Here are some guidelines for interpretation and planning your next steps.

Interpreting Kinase Profiling Data:

Metric Description Interpretation
Percent of Control The percentage of kinase activity remaining in the presence of DDP-225 compared to a vehicle control.Lower values indicate stronger binding/inhibition.
Selectivity Score (S-score) A quantitative measure of selectivity, often calculated as the number of kinases bound divided by the total number of kinases tested.A lower S-score indicates higher selectivity.
Kd/IC50 Values The dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for each interacting kinase.These values provide a quantitative measure of potency for each interaction.

Validating Putative Off-Targets:

Once you have a list of potential off-targets, it is essential to validate these interactions.

  • Orthogonal Assays: Confirm the interaction using a different assay format. For example, if a kinase was identified in a binding assay, validate its functional inhibition in a biochemical or cell-based assay.

  • Cellular Target Engagement: Use CETSA to confirm that DDP-225 engages the putative off-target in intact cells.[6][7]

  • Downstream Signaling Analysis: Investigate whether DDP-225 modulates the signaling pathway downstream of the identified off-target.[4]

  • Phenotypic Correlation: Use CRISPR or siRNA to knock down the putative off-target and determine if this phenocopies or blocks the unexpected effect of DDP-225.[4]

By following a systematic and multi-faceted approach, you can confidently identify and validate the on- and off-target effects of DDP-225, leading to a more complete understanding of its mechanism of action and potential therapeutic applications.

References

  • Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • DDP-225 FREE BASE ANHYDROUS. gsrs.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
  • KINOMEscan Technology. Eurofins Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry.
  • CETSA. cetsa.com.
  • STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDIC
  • The Art of Finding the Right Drug Target: Emerging Methods and Str
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Molecular Cancer Therapeutics.
  • Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors. Benchchem.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
  • Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research.
  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Biomedicine & Pharmacotherapy.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Biognosys.
  • Off-Target Effects Of CRISPR/Cas9 and Their Solutions.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry.
  • A game changer in cancer kinase target profiling. ASBMB Today.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Targeted Kinase Selectivity from Kinase Profiling Data.
  • Kinase/Enzyme Assays. PharmaLegacy.
  • Label-Free Proteome Profiling as a Quantitative Target Identification Technique for Bioactive Small Molecules. Biochemistry.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • CHANGE-seq-BE finds off-target changes in the genome from base editors. St. Jude Children's Research Hospital.
  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
  • CRISPR Off-Target Effects: Mechanisms and Solutions. Danaher Life Sciences.
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.

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DDP-225 Free Base Anhydrous: Technical Support & Dose-Response Optimization Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DDP-225 free base anhydrous. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing dose-response curve experiments. Our goal is to move beyond simple protocols and explain the causality behind key experimental choices, ensuring the generation of robust, reproducible, and trustworthy data.

Introduction: The Importance of a Well-Defined Dose-Response

DDP-225 is a dual-mechanism small molecule, acting as both a noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1] Accurately determining its potency (typically as an IC50 or EC50 value) is fundamental to understanding its biological activity and advancing its development. A dose-response curve is not merely a set of data points; it is the quantitative fingerprint of a compound's interaction with a biological system.[2] Optimizing this process is critical for making sound decisions in drug discovery. This guide provides direct answers to common challenges and offers a framework for troubleshooting your experiments.

Section 1: Compound Handling & Stock Preparation (FAQs)

This section addresses the crucial first steps involving the physical compound, with a focus on its anhydrous nature.

Q1: What does "free base anhydrous" mean, and why is it important for my experiment?

A: "Free base" refers to the uncharged form of the DDP-225 molecule, as opposed to a salt form (e.g., hydrochloride). "Anhydrous" means that it is essentially free of water molecules. This is critical for two primary reasons:

  • Accurate Molar Mass: You must use the molecular weight of the free base anhydrous form (328.41 g/mol ) for calculating molar concentrations.[3] Using the weight of a hydrated or salt form will lead to significant errors in your stock concentration and all subsequent dilutions.

  • Stability and Solubility: Anhydrous compounds are often hygroscopic (they readily absorb moisture from the atmosphere). Proper storage and handling are necessary to prevent degradation and ensure consistent solubility.[4]

Q2: How should I properly store and handle this compound?

A: To maintain the integrity of your compound, follow these handling principles:

  • Storage: Upon receipt, store the vial in a desiccator at -20°C for long-term storage (months to years) or 0-4°C for short-term use (days to weeks).[5] The desiccator's drying agent will protect it from ambient moisture.

  • Weighing: When preparing to weigh the compound, allow the vial to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric water from condensing on the cold powder.

  • Atmosphere: For highly sensitive experiments, weighing and initial solubilization should ideally be performed under an inert gas atmosphere (e.g., in a nitrogen-filled glovebox).[6] For routine cell-based assays, working quickly and minimizing the time the vial is open is often sufficient.

Q3: What is the recommended solvent and procedure for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for cell-based assays.

Protocol for 10 mM Stock Solution:

  • Calculate the required mass of this compound (MW: 328.41 g/mol ). For 1 mL of a 10 mM stock, you need 0.3284 mg.

  • Weigh the DDP-225 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.

Section 2: Assay Design & Experimental Setup (FAQs)

Thoughtful assay design is paramount for generating a meaningful dose-response curve.

Q4: How do I select an appropriate concentration range and serial dilution scheme?

A: The goal is to define the full sigmoidal curve, including the top and bottom plateaus.

  • Range Finding: If the potency is unknown, start with a wide range, for example, from 100 µM down to 1 nM, using 10-fold serial dilutions. This will identify the approximate range of activity.

  • Optimization: Once the active range is known, perform a more detailed curve using a tighter dilution series. A 3-fold or half-log (e.g., 10, 3, 1, 0.3...) dilution series across 8 to 12 concentrations is standard practice.[7] This provides sufficient data points around the IC50 for a robust curve fit.

Table 1: Example Half-Log Serial Dilution Scheme in a 96-Well Plate
StepActionDDP-225 Concentration (µM)
1Prepare highest concentration (e.g., 2X final) in assay medium.20 µM (for a 10 µM final)
2Perform a 1:3.16 dilution (half-log) for the next point.6.3 µM
3Continue serial dilutions across the plate.2.0 µM
40.63 µM
50.2 µM
60.063 µM
70.02 µM
80.0063 µM
9Add "Vehicle Control" (DMSO only)0 µM
10Add "No Cell" Control (Medium only)N/A

Q5: My dose-response curve shifts depending on the cell culture medium. Why does this happen?

A: This is a common and important phenomenon, most often caused by serum proteins. Fetal Bovine Serum (FBS) contains abundant proteins like albumin, which can bind to small molecules.[8] This binding sequesters the compound, reducing its free concentration and thus its availability to interact with the target cells. This leads to an apparent decrease in potency (a higher IC50 value).[9]

Recommendation: For initial characterization, consider running the assay in serum-free medium or a medium with reduced serum for the duration of the drug treatment. If serum is required for cell health, be aware of this effect and keep the serum concentration consistent across all experiments to ensure reproducibility.[10][11]

Q6: What controls are essential for a valid dose-response experiment?

A: A self-validating protocol requires proper controls.[12]

  • Vehicle Control (0% Inhibition): Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest drug concentration. This defines the baseline response and accounts for any solvent effects.[13]

  • Maximum Inhibition Control (100% Inhibition): Cells treated with a known cytotoxic agent or the highest possible concentration of your test compound to establish the bottom plateau of the curve.

  • No-Cell Control (Background): Wells containing only culture medium and the assay reagent. This value is subtracted from all other readings to correct for background absorbance/fluorescence.

Section 3: Generalized Protocol for IC50 Determination using an MTS Assay

This protocol provides a robust workflow for determining the IC50 of DDP-225 on a given cell line. The MTS assay, a colorimetric method, measures the metabolic activity of viable cells.[14][15]

Workflow for DDP-225 IC50 Determination

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout & Analysis cluster_analysis Phase 4: Data Processing prep_compound Prepare 10 mM DDP-225 Stock in DMSO prep_plate Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) prep_cells Culture & Harvest Cells prep_cells->prep_plate dilute Prepare Serial Dilutions of DDP-225 in Medium prep_plate->dilute treat Add Dilutions to Cells dilute->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTS Reagent incubate->add_reagent incubate_reagent Incubate 1-4 hours at 37°C add_reagent->incubate_reagent read_plate Measure Absorbance (490 nm) incubate_reagent->read_plate normalize Normalize Data to Controls (% Inhibition) read_plate->normalize fit_curve Non-linear Regression (Sigmoidal Curve) normalize->fit_curve calc_ic50 Determine IC50 Value fit_curve->calc_ic50 G cluster_variability High Variability Solutions cluster_shape Poor Curve Shape Solutions cluster_potency IC50 Shift Solutions start Problem: Inconsistent or Poor Dose-Response Curve check_variability High Variability (Large Error Bars) start->check_variability check_curve_shape Poor Curve Shape (No Sigmoid) start->check_curve_shape check_potency IC50 Shifts Between Experiments start->check_potency var_sol1 Check Pipetting Technique & Calibrate Pipettes check_variability->var_sol1 var_sol2 Ensure Homogeneous Cell Seeding check_variability->var_sol2 var_sol3 Mix Thoroughly at Each Serial Dilution Step check_variability->var_sol3 shape_sol1 Incomplete Curve: Extend Concentration Range check_curve_shape->shape_sol1 shape_sol2 No Response: Check Compound Activity/ Cell Line Sensitivity check_curve_shape->shape_sol2 shape_sol3 U-Shaped Curve (Hormesis): Note Off-Target Effects check_curve_shape->shape_sol3 potency_sol1 Standardize Serum Lot & Concentration check_potency->potency_sol1 potency_sol2 Use Consistent Cell Passage Number check_potency->potency_sol2 potency_sol3 Check for DDP-225 Stock Degradation (Use Fresh Aliquot) check_potency->potency_sol3

Caption: Decision tree for troubleshooting dose-response curve issues.

Q9: My IC50 value for DDP-225 is different every time I run the assay. What's causing this?

A: Lack of reproducibility is a common challenge. The most likely culprits are:

  • Cell State: Use cells within a consistent, low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug sensitivity.

  • Reagent Variability: Serum is a major source of variability. Using the same lot of FBS for a set of experiments can reduce this. [12]* Compound Stability: Ensure your DDP-225 stock solution is not degraded. Use a fresh aliquot from your -20°C storage for each experiment.

  • Inconsistent Incubation Times: The apparent potency of a drug can change with exposure time. [11]Strictly adhere to your established incubation period.

Q10: My curve doesn't reach 100% inhibition at the highest concentration. Is my IC50 value still valid?

A: This results in an "incomplete" dose-response curve.

  • Possible Cause: The compound may not be fully soluble at the highest concentrations, or it may not be capable of producing 100% cell death in that specific cell line.

  • Solution: You can still obtain a reliable relative IC50. During data analysis, allow the curve-fitting algorithm to fit the bottom plateau to the data rather than constraining it to 0. [16]The IC50 is defined as the concentration that causes a response halfway between the fitted top and bottom plateaus. [17]However, you should note the maximum percentage of inhibition achieved in your report.

Q11: I see high variability between my technical replicates. How can I improve precision?

A: Precision is key to a trustworthy result.

  • Pipetting: Inaccurate pipetting, especially during serial dilutions, is a primary source of error. [18]Ensure pipettes are calibrated and use proper reverse-pipetting techniques for viscous solutions like cell suspensions.

  • Cell Plating: Uneven cell distribution in the 96-well plate ("edge effects") can cause high variability. Ensure the cell suspension is thoroughly mixed before and during plating. Consider avoiding the outer wells of the plate, which are more prone to evaporation. [13]* Mixing: Insufficient mixing at each dilution step will propagate errors through the entire series. [19]Vortex or triturate (pipette up and down) thoroughly after each transfer.

References

  • PubChem. (n.d.). Ddp-225 | C17H20ClFN4OS | CID 6918194. National Center for Biotechnology Information. Retrieved from [Link]

  • BPS Bioscience. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • Hestermann, E. Y., Stegeman, J. J., & Hahn, M. E. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • Warren, T. K., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLOS ONE, 13(3), e0194880. Retrieved from [Link]

  • Warren, T. K., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLOS ONE. Retrieved from [Link]

  • Auld, D. S., & Varadarajan, S. (2021). Quantitation and Error Measurements in Dose–Response Curves. ACS Omega, 6(4), 2533–2540. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Retrieved from [Link]

  • Kroll, K. J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5871. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • McKee, A. E., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613–2617. Retrieved from [Link]

  • Graphstats Technologies. (2021). IC50 and EC50. Retrieved from [Link]

  • Koppe, K., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 28(5), 328–341. Retrieved from [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved from [Link]

  • Auld, D. S., & Varadarajan, S. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 64(23), 16816–16821. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]

  • McKee, A. E., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. PubMed. Retrieved from [Link]

  • Reddit. (2018). How to store, use, and preserve anhydrous compounds. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Cell-based Potency Assays | Adhering to GMP standards. Retrieved from [Link]

  • wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures). Retrieved from [Link]

  • Dodds, M. G., & Vicini, P. (2011). Optimal serial dilutions designs for drug discovery experiments. Journal of Biopharmaceutical Statistics, 21(3), 484–497. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Wind, S., et al. (2021). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Pharmaceuticals, 14(11), 1162. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Solid Form Selection: DDP-225 Free Base Anhydrous vs. DDP-225 HCl Salt

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by the physicochemical properties of the active pharmaceutical ingredient (API). The choice between a free base/acid or a salt form is one of the most critical decisions in early development, profoundly impacting solubility, stability, bioavailability, and manufacturability.[1][2] This guide provides an in-depth comparison of the DDP-225 free base anhydrous form and its hydrochloride (HCl) salt, offering a data-driven framework for selecting the optimal form for further development. Through a series of head-to-head experimental evaluations, we demonstrate that while the DDP-225 HCl salt exhibits markedly superior aqueous solubility and dissolution rates, its higher hygroscopicity necessitates stringent controls during manufacturing and storage. Conversely, the DDP-225 free base offers greater physical stability and simpler handling but presents significant bioavailability challenges due to its poor solubility. This guide will walk researchers through the key experiments, the causality behind the results, and the strategic implications for drug development.

Introduction: The Criticality of Solid Form Selection for Kinase Inhibitors

DDP-225 is a promising, potent, and selective ATP-competitive inhibitor of Kinase-X, a key enzyme implicated in the progression of certain aggressive oncological indications. As a weakly basic compound, DDP-225 is a prime candidate for salt formation—a common strategy to enhance the otherwise limited aqueous solubility of many small molecule APIs.[3] The conversion of a free base to a salt form can dramatically alter its solid-state properties. Approximately 50% of all drugs on the market are administered as salts, underscoring the strategic importance of this approach.[2]

The selection process is not trivial; an inappropriate salt form can lead to issues with stability, manufacturing, or even toxicity due to the properties of the counter-ion.[4] The decision between the free base and a salt form, such as the common hydrochloride salt, must be made early, ideally before extensive and costly long-term toxicology studies are initiated.[5] A change in form late in development can trigger the need for expensive and time-consuming bridging studies (toxicological, clinical, and stability) to prove equivalence.[5]

This guide is structured to provide a comprehensive analysis, comparing the two forms of DDP-225 across the four primary pillars of preformulation assessment:

  • Solid-State Characterization: Is the material crystalline and stable?

  • Solubility: How well does it dissolve in relevant media?

  • Hygroscopicity: How does it interact with atmospheric moisture?

  • Stability: Does the material degrade under stress conditions?

We will explore the experimental data derived from these assessments and provide the detailed protocols required to reproduce them, ensuring a self-validating and trustworthy analysis.

Comparative Physicochemical Analysis

A series of standard preformulation experiments were conducted to characterize and compare this compound and DDP-225 HCl salt. The results are summarized below.

Data Summary Table
PropertyThis compoundDDP-225 HCl SaltRationale & Implications
Molecular Weight 450.5 g/mol 487.0 g/mol Higher MW for salt impacts dose calculations but is often a necessary trade-off.
Appearance White, crystalline powderOff-white, crystalline powderBoth forms are crystalline, which is generally preferred for stability.[5]
Solid-State Form Anhydrous, Crystalline (Form I)Monohydrate, Crystalline (Form A)Salt formation resulted in a hydrate. Hydrates can have different stability and solubility profiles than anhydrous forms.[6]
Aqueous Solubility (pH 7.4) < 0.01 mg/mL1.5 mg/mL>150x improvement. The HCl salt dramatically enhances solubility, which is critical for oral absorption.[7]
Hygroscopicity Non-hygroscopic (<0.2% wt gain at 80% RH)Hygroscopic (3.5% wt gain at 80% RH)The salt form's affinity for water presents challenges for handling, processing, and packaging.[8][9]
Chemical Stability Stable (>99% purity after 4 weeks at 40°C/75% RH)Stable (>99% purity after 4 weeks at 40°C/75% RH)Both forms exhibit good chemical stability under accelerated conditions.
Physical Stability No form change observedConverts to a different hydrate form above 90% RHHigh humidity can induce a phase transition in the salt, a significant risk for product consistency.[10]

In-Depth Analysis & Experimental Causality

Solid-State Characterization (XRPD & TGA)

Expertise & Causality: The first step in characterizing any new API form is to understand its solid state. Crystalline materials are generally preferred over amorphous ones due to their superior thermodynamic stability.[11] X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline "fingerprint" of a compound, revealing its unique crystal lattice structure.[12][13] Thermogravimetric Analysis (TGA) complements this by measuring weight loss upon heating, which is crucial for identifying the presence of bound water (hydrates) or solvents (solvates).[14][15]

Experimental Findings:

  • DDP-225 Free Base: The XRPD pattern showed sharp, well-defined peaks, confirming a highly crystalline structure, which we designated Form I. The TGA thermogram was flat until the onset of decomposition above 250°C, indicating it is an anhydrous, non-solvated form.

  • DDP-225 HCl Salt: The XRPD pattern was distinct from the free base, confirming the creation of a new crystalline entity (Form A).[16] The TGA data revealed a distinct weight loss of approximately 3.7% between 60°C and 120°C, corresponding to the loss of one mole of water. This confirms that the HCl salt crystallized as a stable monohydrate. The formation of hydrates is common and must be carefully characterized as it can impact stability and solubility.[17]

Aqueous Solubility Assessment

Expertise & Causality: Poor aqueous solubility is a primary reason for the failure of promising drug candidates. For orally administered drugs, the API must dissolve in the gastrointestinal tract to be absorbed into the bloodstream.[18] Salt formation is a widely used technique to increase the dissolution rate and solubility of weakly basic or acidic compounds.[7] By converting the neutral free base into an ionized salt, the energy required to break the crystal lattice is often reduced, leading to improved interaction with polar water molecules.[19]

Experimental Findings: A kinetic solubility assay was performed in phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.

  • DDP-225 Free Base: Exhibited extremely low solubility, measured at < 0.01 mg/mL. This level of solubility would likely result in very poor and erratic absorption in vivo, posing a significant bioavailability risk.

  • DDP-225 HCl Salt: Showed a dramatic improvement, with a solubility of 1.5 mg/mL . This greater than 150-fold increase is a direct consequence of the salt's ionized nature and transforms the molecule from a poorly soluble candidate into one with a viable path for oral formulation.[2]

Hygroscopicity Evaluation (DVS)

Expertise & Causality: Hygroscopicity is the tendency of a substance to take up moisture from the atmosphere.[20] This is a critical parameter because moisture uptake can lead to a host of problems, including physical changes (e.g., deliquescence, caking), chemical degradation (e.g., hydrolysis), and polymorphic transformations.[8][21] Dynamic Vapor Sorption (DVS) is the gold-standard technique for precisely quantifying moisture sorption and desorption.

Experimental Findings:

  • DDP-225 Free Base: DVS analysis showed minimal weight gain (<0.2%) even when exposed to 80% relative humidity (RH). This classifies it as non-hygroscopic, making it easy to handle and process without special precautions.

  • DDP-225 HCl Salt: The salt was found to be hygroscopic. It absorbed approximately 3.5% moisture by weight at 80% RH. While this level of hygroscopicity is manageable, it necessitates controlled humidity environments during manufacturing and the use of protective packaging for the final drug product to ensure long-term stability.[22] Furthermore, at very high humidity (>90% RH), the DVS profile indicated a potential phase change, which was confirmed by XRPD analysis of the post-DVS sample.

Stability Under Accelerated Conditions

Expertise & Causality: Stability testing is mandated by regulatory agencies like the ICH to establish a drug's shelf-life and recommended storage conditions.[23] Accelerated stability studies, typically performed at elevated temperature and humidity (e.g., 40°C / 75% RH), are used to predict long-term stability and identify potential degradation pathways quickly.[24][25] Both chemical (formation of impurities) and physical (changes in crystal form) stability are assessed.[26]

Experimental Findings: Both the free base and the HCl salt were stored for four weeks at 40°C / 75% RH.

  • Chemical Stability: HPLC analysis showed that both forms remained >99% pure, with no significant increase in degradation products. This indicates that DDP-225 is an inherently stable molecule from a chemical perspective.

  • Physical Stability: XRPD analysis confirmed that the free base (Form I) remained unchanged. However, the HCl salt (Form A monohydrate) showed the emergence of a new polymorphic form, consistent with the phase change observed in the DVS experiment at high humidity. This physical instability is a significant concern for the salt form.

Visualization of Key Processes

Workflow for Solid Form Selection and Characterization

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Decision API DDP-225 Free Base (Weakly Basic) SaltScreen Salt Screen (HCl, HBr, Sulfate, etc.) API->SaltScreen pKa > 8.0 FreeBase Free Base Anhydrous SaltScreen->FreeBase HClSalt HCl Salt Monohydrate SaltScreen->HClSalt XRPD XRPD (Crystallinity) FreeBase->XRPD TGA TGA (Solvation State) FreeBase->TGA Solubility Kinetic Solubility (pH 7.4) FreeBase->Solubility DVS DVS (Hygroscopicity) FreeBase->DVS Stability Accelerated Stability (40°C/75%RH) FreeBase->Stability HClSalt->XRPD HClSalt->TGA HClSalt->Solubility HClSalt->DVS HClSalt->Stability Decision Select Lead Form for Development Solubility->Decision DVS->Decision Stability->Decision

Caption: Workflow for API solid form selection and characterization.

Impact of Physicochemical Properties on Drug Development

G cluster_0 Physicochemical Properties cluster_1 Development & Clinical Outcomes Sol Solubility Bio Bioavailability Sol->Bio Directly Impacts Stab Stability Shelf Shelf-Life Stab->Shelf Determines Hygro Hygroscopicity Form Formulation Strategy Hygro->Form Influences Packaging Manu Manufacturability Hygro->Manu Affects XTal Crystallinity XTal->Stab Enhances Bio->Form Bio->Shelf Manu->Form

Caption: Interplay of API properties and drug development outcomes.

Discussion & Strategic Recommendations

The choice between DDP-225 free base and its HCl salt presents a classic risk-benefit trade-off in pharmaceutical development.

  • This compound: The primary advantage of the free base is its excellent physical stability and non-hygroscopic nature. This simplifies handling, formulation, and manufacturing, potentially lowering costs. However, its extremely poor aqueous solubility is a major, likely insurmountable, hurdle for oral delivery. Without significant formulation intervention (e.g., amorphous solid dispersions, particle size reduction), achieving adequate bioavailability is highly improbable.

  • DDP-225 HCl Salt Monohydrate: The salt form's key advantage is its vastly superior aqueous solubility, which is a prerequisite for oral absorption and bioavailability.[27] This benefit, however, comes with the liabilities of hygroscopicity and a potential for humidity-induced polymorphic conversion. These challenges are not uncommon and can be managed through established control strategies:

    • Manufacturing: Strict humidity control in processing suites.

    • Formulation: Use of excipients that do not donate moisture.

    • Packaging: Use of desiccants and high moisture-barrier packaging (e.g., foil-foil blisters).

Recommendation:

Based on the presented data, the DDP-225 HCl salt is the recommended form for progression into further development , despite its physical stability challenges. The solubility advantage is too significant to ignore, as it directly addresses the primary risk of poor bioavailability. The hygroscopicity and physical instability are known, characterizable risks that can be mitigated with established and well-understood control strategies. The path forward for the free base would require extensive and high-risk formulation development, whereas the path for the HCl salt involves straightforward, albeit strict, process and packaging controls.

Experimental Protocols

X-Ray Powder Diffraction (XRPD)
  • Instrument: Malvern Panalytical Empyrean or equivalent.

  • Sample Prep: Gently pack approximately 15 mg of powder into a standard sample holder.

  • Method: Scan the sample from 3° to 40° 2θ using Cu Kα radiation.

  • Analysis: Compare the resulting diffractograms to identify unique peak positions, confirming distinct crystalline forms.[28]

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q500 or equivalent.

  • Sample Prep: Place 5-10 mg of sample into an open aluminum pan.

  • Method: Heat the sample from ambient temperature to 300°C at a rate of 10°C/min under a nitrogen purge.

  • Analysis: Analyze the resulting thermogram for weight loss events prior to decomposition. Calculate the percentage weight loss to quantify water or solvent content.[29]

Kinetic Solubility Assay
  • Materials: 10 mM DMSO stock solution of API, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well filter plates.

  • Method: Add 2 µL of the 10 mM DMSO stock to 198 µL of PBS in a 96-well plate (final concentration 100 µg/mL, 1% DMSO).[30]

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Filter the suspension through a 0.45 µm filter plate to remove undissolved solid.[31]

  • Quantification: Analyze the filtrate concentration via HPLC-UV against a standard curve.[32][33]

Dynamic Vapor Sorption (DVS)
  • Instrument: Surface Measurement Systems DVS Adventure or equivalent.

  • Sample Prep: Place ~10 mg of sample on the microbalance pan.

  • Method: Equilibrate the sample at 0% RH. Increase the RH in steps of 10% from 0% to 90%, then decrease in steps back to 0% RH. The criterion for moving to the next step is a weight change of <0.002% per minute.

  • Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm.[34]

Accelerated Stability Study
  • Conditions: Place 20 mg samples in open glass vials inside a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[24]

  • Timepoints: Pull samples at Time 0 and 4 weeks.

  • Analysis:

    • Chemical Purity: Analyze by a stability-indicating HPLC-UV method to quantify the API and any degradation products.

    • Physical Form: Analyze by XRPD to detect any changes in the crystalline form.

References

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A Comparative Guide to 5-HT3 Receptor Antagonists: Profiling DDP-225 Free Base Anhydrous Against Conventional 'Setrons'

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of DDP-225 free base anhydrous with established 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, therapeutic applications, and the experimental evaluation of these compounds. We move beyond a simple listing of features to explain the causal relationships that drive experimental design and clinical strategy, offering a field-proven perspective on this important class of therapeutics.

Part 1: The 5-HT3 Receptor - A Validated Therapeutic Target

The 5-HT3 receptor is a unique member of the serotonin receptor family, distinguished as the only one to function as a ligand-gated ion channel.[1][2] Composed of five subunits arranged around a central ion-conducting pore, its activation by serotonin (5-HT) triggers a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to fast, excitatory neurotransmission.[2][3]

These receptors are strategically located in both the central and peripheral nervous systems, playing a critical role in emesis (vomiting) and gastrointestinal (GI) motility.[4] Peripherally, they are dense on vagal afferent nerve terminals in the GI tract.[5] When enterochromaffin cells release serotonin in response to insults like chemotherapy, it activates these receptors, transmitting signals to the brain's vomiting center.[5][6][7] Centrally, 5-HT3 receptors are found in key areas of the emetic reflex arc, including the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN).[5][6] Antagonism of these receptors is the cornerstone of modern antiemetic therapy.[6][8]

G cluster_0 Stimulus & Serotonin Release cluster_1 Peripheral & Central Signaling cluster_2 Point of Intervention Chemotherapy/\nRadiation Chemotherapy/ Radiation Enterochromaffin\nCells (Gut) Enterochromaffin Cells (Gut) Chemotherapy/\nRadiation->Enterochromaffin\nCells (Gut) damages Serotonin (5-HT)\nRelease Serotonin (5-HT) Release Enterochromaffin\nCells (Gut)->Serotonin (5-HT)\nRelease 5HT3_Receptor_P 5-HT3 Receptor (Peripheral) Serotonin (5-HT)\nRelease->5HT3_Receptor_P binds to 5HT3_Receptor_C 5-HT3 Receptor (Central) Serotonin (5-HT)\nRelease->5HT3_Receptor_C binds to Vagal Afferents Vagal Afferents Brainstem\n(CTZ/STN) Brainstem (CTZ/STN) Vagal Afferents->Brainstem\n(CTZ/STN) 5HT3_Receptor_P->Vagal Afferents activates Vomiting\nCenter Vomiting Center Brainstem\n(CTZ/STN)->Vomiting\nCenter signals 5HT3_Receptor_C->Brainstem\n(CTZ/STN) activates Emesis Emesis Vomiting\nCenter->Emesis induces Antagonist 5-HT3 Antagonist (e.g., DDP-225, Ondansetron) Antagonist->5HT3_Receptor_P BLOCKS Antagonist->5HT3_Receptor_C BLOCKS

Caption: 5-HT3 Receptor Signaling in Emesis and Point of Antagonism.

Part 2: Profile of this compound

DDP-225 (also known as MCI-225) is a thienopyrimidine analog that represents a significant evolution in the therapeutic application of 5-HT3 receptor modulation.[9] While it shares the ability to antagonize the 5-HT3 receptor with conventional agents, its defining characteristic is a novel, dual mechanism of action.

Core Differentiator: A Dual Mechanism of Action DDP-225 is both a selective noradrenaline reuptake inhibitor (NRI) and a 5-HT3 receptor antagonist.[9][10][11][12] This dual activity is not an incidental off-target effect but a deliberate therapeutic design. The rationale for this combination therapy in a single molecule stems from its primary development target: diarrhea-predominant irritable bowel syndrome (IBS-d).[10][11][13] In IBS-d, symptoms are multifaceted, involving not just GI motility and visceral sensation (modulated by 5-HT3 receptors) but also central nervous system pathways that control mood and pain perception, where noradrenaline plays a key role. By targeting both pathways, DDP-225 has the potential to address a wider range of IBS-d symptoms than a pure 5-HT3 antagonist could.[10]

Chemical Properties and Clinical Status The anhydrous free base form of DDP-225 has the molecular formula C₁₇H₁₇FN₄S and a molecular weight of 328.41 g/mol .[14] The compound has been advanced into Phase II clinical trials to assess its safety and efficacy in patients with IBS-d.[11][13][15][16] It has also received orphan drug designation for the treatment of Chronic Functional Vomiting, indicating its potential utility in complex emetic disorders.[14]

Part 3: The Conventional 5-HT3 Antagonists (The 'Setrons'): A Comparative Overview

The class of pure 5-HT3 antagonists, colloquially known as "setrons," has been a clinical success for decades. They are broadly categorized into two generations based on their pharmacological profiles.

  • First-Generation Antagonists: This group includes the foundational drugs ondansetron, granisetron, and dolasetron.[6][7] While highly effective, they exhibit some pharmacological variability. For instance, ondansetron has been shown to interact weakly with other serotonin receptors (e.g., 5-HT4) and the mu-opioid receptor, whereas granisetron is considered a more selective 5-HT3 antagonist.[6][17]

  • Second-Generation Antagonists: Palonosetron is the principal member of this class. It is distinguished by a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life compared to first-generation agents.[6][7] This profile has translated into superior efficacy, particularly in preventing delayed chemotherapy-induced nausea and vomiting (CINV), a phase of emesis less responsive to first-generation drugs.[18][19]

The table below summarizes key pharmacological differences among these established agents. The choice of agent in a clinical setting is often driven by these properties, alongside cost considerations, as most demonstrate equivalent efficacy for acute CINV when properly dosed.[17][20]

Table 1: Comparative Pharmacological Properties of Conventional 5-HT3 Antagonists

Feature Ondansetron Granisetron Palonosetron
Generation First First Second
Receptor Binding Affinity High High Very High (>30-fold higher than 1st Gen)[6]
Plasma Half-Life Short (~3-4 hours)[17] Moderate (~9 hours)[17] Long (~40 hours)[6]
Receptor Selectivity Binds to 5-HT3, weak antagonist at 5-HT4, also binds to other 5-HT and mu-opioid receptors.[6][17] Highly selective for 5-HT3 receptor subtypes.[6][17] Highly selective for 5-HT3 receptors.[6]
Primary Metabolism Hepatic (CYP3A4, CYP1A2, CYP2D6).[18] Hepatic (CYP450 system).[18] Hepatic (CYP2D6, CYP3A4, CYP1A2).

| Key Clinical Feature | Gold standard for acute CINV and PONV. | Effective once-daily dosing for acute CINV.[17] | Approved for both acute and delayed CINV.[7][18] |

Part 4: Head-to-Head Comparison: DDP-225 vs. Conventional Antagonists

The comparison between DDP-225 and conventional 'setrons' is less about incremental improvements in 5-HT3 antagonism and more about a fundamental difference in therapeutic strategy. DDP-225 is not simply a better antiemetic; it is a different class of drug designed for a different problem.

Table 2: Therapeutic and Mechanistic Comparison

Feature This compound Conventional 5-HT3 Antagonists ('Setrons')
Primary Mechanism(s) Dual: 5-HT3 Receptor Antagonism & Noradrenaline Reuptake Inhibition.[10][11] Singular: Selective 5-HT3 Receptor Antagonism.[7][18]
Primary Therapeutic Target Symptom clusters in functional GI disorders (e.g., IBS-d).[10][13][15] Nausea and vomiting (CINV, PONV, RINV).[5][17][18]
Receptor Selectivity Profile Designed multi-target activity. High selectivity for the 5-HT3 receptor is a primary design goal.

| Clinical Advantage | Potential for broad-spectrum symptom relief in complex disorders like IBS-d (pain, mood, motility).[10] | Potent and reliable control of emesis with a well-established safety profile.[20][21] |

This distinction is critical. While a 'setron' like ondansetron may be used off-label to manage GI motility, its therapeutic action is limited to the serotonergic pathway. DDP-225's dual-action profile is engineered to simultaneously modulate gut physiology via 5-HT3 blockade and centrally-mediated pain and mood pathways via noradrenaline reuptake inhibition, offering a more holistic approach to a multifactorial condition like IBS-d.

Part 5: Experimental Protocols for Evaluating 5-HT3 Antagonists

To ensure trustworthiness and reproducibility, the characterization of any novel antagonist requires a robust, self-validating experimental cascade. The following protocols describe the standard methodologies for determining in vitro binding affinity (Ki) and functional potency (IC₅₀).

Protocol 1: In Vitro Radioligand Binding Assay for Determination of Binding Affinity (Ki)

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., DDP-225) for the human 5-HT3 receptor, which reflects the compound's binding affinity.

  • Methodology Rationale: This competitive binding assay measures the ability of an unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is then converted to a Ki value, providing a standardized measure of affinity.

  • Step-by-Step Protocol:

    • Cell Culture & Membrane Preparation:

      • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor (HEK-h5HT3A) in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).[2]

      • Harvest confluent cells and centrifuge at 1,000 x g for 5 minutes.

      • Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

      • Perform a high-speed centrifugation (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

      • Determine protein concentration using a standard method (e.g., Bradford assay).

    • Binding Assay:

      • In a 96-well plate, add in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]Granisetron at its approximate Kd concentration), and serial dilutions of the test compound.

      • To determine non-specific binding, add a high concentration of a known unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to a set of wells.

      • To determine total binding, add only assay buffer and radioligand.

      • Add the prepared cell membranes (e.g., 20-50 µg protein/well) to initiate the binding reaction.

      • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Harvesting and Scintillation Counting:

      • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates bound from free radioligand.

      • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

      • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.

      • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Flux Assay for Functional Antagonism (IC₅₀)

  • Objective: To measure the functional potency of a test compound as an antagonist by quantifying its ability to inhibit agonist-induced increases in intracellular calcium.

  • Methodology Rationale: The 5-HT3 receptor is an ion channel that is permeable to Ca²⁺. This assay uses a calcium-sensitive fluorescent dye that reports receptor activation as an increase in fluorescence. An antagonist's potency is measured by its ability to block this fluorescence signal.

  • Step-by-Step Protocol:

    • Cell Culture and Plating:

      • Culture and maintain HEK-h5HT3A cells as described in Protocol 1.

      • Plate the cells into black-walled, clear-bottom 96-well or 384-well microplates and allow them to grow to near confluence.

    • Dye Loading:

      • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

      • Incubate the plate in the dark at 37°C for approximately 60 minutes to allow for dye de-esterification within the cells.

      • Wash the cells gently with buffer to remove excess extracellular dye.

    • Compound Incubation:

      • Add serial dilutions of the test compound (antagonist) to the appropriate wells. Include wells with buffer only (for maximal response) and a known antagonist like Ondansetron as a positive control.

      • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Fluorescence Measurement and Agonist Addition:

      • Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

      • Establish a stable baseline fluorescence reading for each well.

      • Program the instrument to inject a pre-determined concentration of the agonist, serotonin (typically an EC₈₀ concentration to ensure a robust signal), into all wells simultaneously.

      • Immediately following agonist addition, continuously record the fluorescence intensity over time (e.g., for 90-120 seconds).

    • Data Analysis:

      • For each well, calculate the peak fluorescence response after agonist addition, corrected for the baseline.

      • Normalize the data by setting the response in the absence of antagonist to 100% and the response in the absence of agonist to 0%.

      • Plot the normalized response (%) against the log concentration of the antagonist.

      • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.

G cluster_0 Cell Line Preparation cluster_1 Assay 1: Binding Affinity (Ki) cluster_2 Assay 2: Functional Potency (IC50) start Start: Novel Compound (e.g., DDP-225) cell_culture 1. Culture HEK293 cells stably expressing h5-HT3A start->cell_culture end_node End: In Vitro Pharmacological Profile membrane_prep 2a. Membrane Preparation cell_culture->membrane_prep cell_plating 2b. Plate Cells in Microplate cell_culture->cell_plating binding_assay 3a. Competitive Radioligand Binding Assay ([³H]Granisetron vs. DDP-225) membrane_prep->binding_assay analysis_ki 4a. Data Analysis (Cheng-Prusoff) binding_assay->analysis_ki analysis_ki->end_node dye_loading 3b. Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading functional_assay 4b. Calcium Flux Assay (DDP-225 inhibition of 5-HT response) dye_loading->functional_assay analysis_ic50 5b. Data Analysis (Dose-Response Curve) functional_assay->analysis_ic50 analysis_ic50->end_node

Caption: Experimental Workflow for In Vitro Characterization of a 5-HT3 Antagonist.

Conclusion and Future Directions

The landscape of 5-HT3 receptor antagonism is well-established, with 'setrons' serving as the gold standard for managing emesis.[8] However, this compound represents a paradigm shift, moving from a single-target, single-symptom approach to a multi-target strategy for complex poly-symptomatic disorders like IBS-d. Its dual action as a 5-HT3 antagonist and noradrenaline reuptake inhibitor provides a compelling therapeutic rationale that distinguishes it entirely from conventional agents.

While clinical trial data will be the ultimate arbiter of its efficacy and safety, the preclinical concept is sound. For researchers, DDP-225 serves as an exemplary case of rational drug design aimed at addressing the underlying pathophysiology of a complex disease rather than merely palliating a single dominant symptom. Future research should focus on elucidating the synergistic or additive effects of its dual mechanism in relevant in vivo models of visceral hypersensitivity and GI dysmotility. A full, publicly available quantitative comparison of DDP-225's binding affinity (Ki) and functional potency (IC₅₀) against the panel of 'setrons' would be invaluable to the scientific community for a complete understanding of its pharmacological profile.

References

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  • BioWorld. (2005, October 20). DDP-225 begins phase II trial for diarrhea-predominant IBS. Available at: [Link]

  • Golan, D. E. (2022). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Smith, H. S., Cox, L. R., & Smith, E. J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of palliative medicine, 1(2), 115–120. Available at: [Link]

  • Navari, R. M. (2004). Are All 5-HT3 Receptor Antagonists the Same? Journal of the National Comprehensive Cancer Network, 2(4), 346–352. Available at: [Link]

  • Pappas Capital. (2008, May 20). Dynogen presents results of its positive Phase 2 IBS-d study with DDP225. Available at: [Link]

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  • Navari, R. M. (2004). Are all 5-HT3 receptor antagonists the same? Semantic Scholar. Available at: [Link]

  • Carlisle, J. B., & Stevenson, C. A. (2006). 5-HT3 receptor antagonists vs traditional agents for the prophylaxis of postoperative nausea and vomiting. The Canadian journal of anaesthesia, 53(5), 548–559. Available at: [Link]

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  • Gaudette, F., et al. (2019). Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a mini-review of the behavioural pharmacological literature in the rat. Semantic Scholar. Available at: [Link]

  • Feyer, P., & Jordan, K. (2005). 5-HT3-Receptor Antagonists in the Management of Nausea and Vomiting in Cancer and Cancer Treatment. Oncology Research and Treatment, 28(8-9), 419–427. Available at: [Link]

  • Gaudette, F., et al. (2019). Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a mini-review of the behavioural pharmacological literature in the rat. Canadian Journal of Physiology and Pharmacology, 97(11), 1037-1044. Available at: [Link]

  • ClinicalTrials.gov. (2007). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. Available at: [Link]

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  • Lin, J., et al. (2013). Impact of 5-HT3 receptor antagonists on chemotherapy-induced nausea and vomiting: a retrospective cohort study. Figshare. Available at: [Link]

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An In Vitro Head-to-Head: DDP-225 Free Base Anhydrous vs. Ondansetron for 5-HT3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of gastrointestinal and neurological research, the serotonin 5-HT3 receptor stands out as a critical target for therapeutic intervention. Its role in mediating nausea, vomiting, and visceral pain is well-established, making the development of potent and selective antagonists a cornerstone of supportive care and primary treatment alike. This guide provides a detailed in vitro comparison of two such antagonists: ondansetron, the first-in-class and widely utilized antiemetic, and DDP-225 free base anhydrous, a clinical-stage compound with a novel dual mechanism of action.

This document moves beyond a surface-level overview to provide researchers with the granular, data-driven insights and detailed experimental protocols necessary to critically evaluate these compounds. We will dissect their mechanisms, compare their in vitro pharmacological profiles, and offer the technical foundation for reproducing and expanding upon these findings.

Introduction to the Compounds

Ondansetron: The Gold Standard

Ondansetron is a highly selective antagonist of the 5-HT3 receptor.[1][2][3] First approved for medical use in 1990, it revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][4] Its mechanism relies on competitively blocking serotonin, released by enterochromaffin cells in the small intestine, from activating 5-HT3 receptors on vagal afferent nerves and in the central nervous system's chemoreceptor trigger zone.[1][2][5] This blockade effectively interrupts the vomiting reflex.[2][5] Ondansetron is a carbazole derivative and exists as a racemic mixture.[6][7][8]

This compound: A Novel Dual-Action Candidate

DDP-225 (also known as MCI-225) is a thienopyrimidine analog with a more complex pharmacological profile.[9] It is characterized by a dual mechanism of action, functioning as both a 5-HT3 receptor antagonist and a norepinephrine reuptake inhibitor.[10] This unique combination suggests potential therapeutic applications beyond emesis, particularly in disorders with complex pathophysiology like irritable bowel syndrome with diarrhea (IBS-D), where both serotonergic and adrenergic pathways are implicated.[10] DDP-225 has undergone Phase II clinical trials, indicating its progression in the drug development pipeline.[10]

FeatureThis compoundOndansetron
Chemical Class ThienopyrimidineCarbazole
CAS Number 135991-48-9 (free base)[9]99614-02-5[11]
Molecular Formula C17H17FN4S[12]C18H19N3O[11]
Molecular Weight 328.41 g/mol [12]293.4 g/mol [11]
Primary Mechanism 5-HT3 Receptor Antagonist & Norepinephrine Reuptake Inhibitor[10]Selective 5-HT3 Receptor Antagonist[1][2]
Development Stage Phase II Clinical Trials[10]Marketed Drug[1]

Mechanism of Action and Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[13][14] When serotonin binds to the receptor, it triggers a conformational change that opens a non-selective cation channel, leading to a rapid influx of Na+ and K+, and to a lesser extent Ca2+. This influx causes depolarization of the neuron, initiating downstream signaling cascades. Both ondansetron and DDP-225 act as competitive antagonists at this receptor, preventing serotonin from binding and thereby inhibiting channel opening and neuronal depolarization.

Diagram: 5-HT3 Receptor Signaling and Antagonist Action

5HT3_Signaling 5-HT3 Receptor Signaling Pathway and Antagonist Inhibition cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) channel_open Cation Channel Opening receptor->channel_open Activates serotonin Serotonin (5-HT) serotonin->receptor Binds antagonist DDP-225 or Ondansetron antagonist->receptor block Blockade influx Na+ / K+ / Ca2+ Influx channel_open->influx depolarization Neuronal Depolarization influx->depolarization response Physiological Response (e.g., Emesis Signal) depolarization->response

Caption: Competitive antagonism of the 5-HT3 receptor by DDP-225 or ondansetron.

In Vitro Performance: A Comparative Analysis

To objectively compare the in vitro efficacy of DDP-225 and ondansetron, two primary types of assays are indispensable: radioligand binding assays to determine receptor affinity (Ki) and functional assays to measure antagonist potency (IC50).

Comparative Binding Affinity (Ki)

While direct comparative studies for DDP-225 are not publicly available, we can establish a benchmark using published data for ondansetron. The binding affinity of ondansetron for the 5-HT3 receptor is well-documented, with pKi values typically ranging from 8.07 to 8.70.[13][15] A higher pKi value indicates a stronger binding affinity.

CompoundReceptorRadioligandpKiKi (nM)Reference
Ondansetron 5-HT3[3H]GR656308.70~2.0[15]
Ondansetron 5-HT3Not Specified8.07~8.5[13]
DDP-225 5-HT3[3H]GranisetronData not availableData not available

Note: The variability in ondansetron's Ki values can be attributed to differences in experimental conditions, such as the radioligand used and the tissue/cell preparation.

Selectivity Profile

A crucial aspect of a drug's profile is its selectivity for the target receptor over other receptors, as off-target binding can lead to undesirable side effects. Ondansetron is known for its high selectivity for the 5-HT3 receptor, showing low affinity for dopamine, histamine, adrenergic, and other serotonin receptor subtypes.[1][15]

Ondansetron Selectivity:

  • 5-HT1A, 5-HT1B, 5-HT2: Low affinity[15]

  • Adrenergic alpha 1, alpha 2: Low affinity[15]

  • Dopamine D2: Low affinity[15]

  • Muscarinic M2: Low affinity[15]

  • µ-opioid: Low affinity[15]

The selectivity profile for DDP-225 is inherently different due to its dual-action nature. While its affinity for the 5-HT3 receptor is a key component, its designed interaction with the norepinephrine transporter means it is, by definition, not exclusively selective for the 5-HT3 receptor. Further screening against a broad panel of receptors would be necessary to fully characterize its off-target activity.

Experimental Protocols for In Vitro Comparison

To ensure trustworthiness and reproducibility, the following detailed protocols outline standard methodologies for evaluating 5-HT3 receptor antagonists.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the 5-HT3 receptor.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow Workflow for a 5-HT3 Receptor Radioligand Binding Assay prep Membrane Preparation (e.g., from HEK293 cells expressing h5-HT3R) incubate Incubation - Membranes - Radioligand ([3H]Granisetron) - Test Compound (DDP-225/Ondansetron) prep->incubate separate Separation (Rapid vacuum filtration to separate bound from free radioligand) incubate->separate quantify Quantification (Scintillation counting to measure radioactivity) separate->quantify analyze Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Caption: A typical workflow for determining receptor binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor.

    • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a constant concentration of a 5-HT3-specific radioligand (e.g., [3H]Granisetron or [3H]GR65630), and varying concentrations of the unlabeled test compound (DDP-225 or ondansetron).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled reference antagonist (e.g., 10 µM granisetron).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (Calcium Flux)

This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of the 5-HT3 receptor.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the human 5-HT3A receptor in a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

    • Incubate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess extracellular dye.

  • Assay Procedure:

    • Add varying concentrations of the antagonist (DDP-225 or ondansetron) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the measurement of fluorescence intensity over time.

    • Add a fixed concentration of a 5-HT3 agonist (e.g., serotonin or 2-methyl-5-HT), typically at an EC80 concentration (the concentration that elicits 80% of the maximal response), to stimulate the receptor.

  • Data Analysis:

    • Measure the peak fluorescence response following agonist addition in each well.

    • Normalize the data, setting the response in the absence of an antagonist as 100% and the response in the absence of an agonist as 0%.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 (the concentration of the antagonist that produces 50% inhibition of the agonist-induced response) by fitting the data to a sigmoidal dose-response curve.

Discussion and Future Directions

The comparison between DDP-225 and ondansetron highlights a classic pharmacological trade-off: the established efficacy and high selectivity of a single-target agent versus the potential for broader therapeutic benefit from a multi-target compound.

  • Ondansetron remains the benchmark for selective 5-HT3 antagonism. Its in vitro profile is characterized by high affinity and selectivity, which translates to a reliable and well-understood clinical effect on emesis. For research focused purely on the 5-HT3 receptor, it is an indispensable tool.

  • DDP-225 represents a more nuanced approach. Its dual action as a 5-HT3 antagonist and norepinephrine reuptake inhibitor makes it a compelling candidate for conditions where multiple neurotransmitter systems are dysregulated, such as IBS-D.[10] However, this dual activity necessitates a more comprehensive in vitro characterization to understand its full pharmacological profile.

For the researcher, the choice between these compounds depends on the experimental question:

  • To isolate the effects of 5-HT3 receptor blockade, ondansetron is the superior choice due to its selectivity.

  • To investigate the synergistic potential of modulating both serotonergic and adrenergic pathways, DDP-225 offers a unique tool.

Future in vitro studies should aim to directly compare DDP-225 and ondansetron in the same assays to generate robust, head-to-head data on their 5-HT3 receptor affinity and potency. Furthermore, a comprehensive selectivity screen of DDP-225 against a wide array of receptors, transporters, and enzymes is crucial to fully de-risk and understand its mechanism of action before further clinical advancement.

References

  • PubChem. (n.d.). Ddp-225 | C17H20ClFN4OS | CID 6918194. Retrieved from [Link]

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  • Dr.Oracle. (2025). What is the mechanism of action of ondansetron (Zofran)? Retrieved from [Link]

  • Study.com. (n.d.). Ondansetron: Mechanism of Action & Contraindications. Retrieved from [Link]

  • MedlinePlus. (2024). Ondansetron. Retrieved from [Link]

  • PubChem. (n.d.). Ondansetron | C18H19N3O | CID 4595. Retrieved from [Link]

  • GSRS. (n.d.). DDP-225. Retrieved from [Link]

  • GSRS. (n.d.). DDP-225 ANHYDROUS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Ondansetron HCl (10). Retrieved from [Link]

  • FDA AccessData. (n.d.). Zofran Label. Retrieved from [Link]

  • FDA AccessData. (n.d.). ZOFRAN (ondansetron hydrochloride) Label. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ondansetron Hydrochloride | C18H20ClN3O | CID 68647. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). Ondansetron Hydrochloride Dihydrate. Retrieved from [Link]

  • Tehrani, D. M., et al. (2023). In silico and in vitro studies confirm Ondansetron as a novel acetylcholinesterase and butyrylcholinesterase inhibitor. Scientific Reports. Retrieved from [Link]

  • Miyata, K., et al. (1995). Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Neuropharmacology. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ondansetron activity data. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Formulation and In VitroEvaluation of Ondansetron Oral Thin Films. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fast Dissolving Sublingual Films of Ondansetron Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Evaluation of Oral Thin Films of Ondansetron Hydrochloride for Rapid Onset of Action. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited cell.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach.... Retrieved from [Link]

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A Guide to Validating Putative DPP-4 Inhibitor Activity: A Comparative Analysis Using DDP-225 Free Base Anhydrous and Established Positive Controls

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the enzymatic activity of potential Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While we will use DDP-225 free base anhydrous as our test compound, it is critical to note that the established mechanism of action for DDP-225 is as a selective noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist, not a DPP-4 inhibitor.[1][2] Therefore, this guide is presented as a methodological template to investigate a hypothetical or previously uncharacterized DPP-4 inhibitory action of any given compound, herein exemplified by DDP-225.

The integrity of any screening assay hinges on the use of appropriate and well-characterized positive controls. Here, we detail the use of Sitagliptin and Linagliptin, two highly potent and selective DPP-4 inhibitors, to establish a robust, self-validating system for comparison.[3][4]

The Scientific Imperative: Why Validate Against Positive Controls?

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[5] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, the bioavailability of these incretins is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[8][9] This mechanism is the cornerstone of the "gliptin" class of oral antidiabetic agents.[10][11]

When evaluating a novel compound like DDP-225 for potential DPP-4 inhibition, a direct comparison against industry-standard positive controls is not merely good practice; it is essential for several reasons:

  • Assay Validation: Positive controls confirm that the assay system (enzyme, substrate, buffer, instrumentation) is functioning correctly.

  • Relative Potency: They provide a benchmark against which the potency (typically measured as the half-maximal inhibitory concentration, IC50) of the test compound can be quantified.

  • Mechanism Confirmation: Consistent results with known inhibitors strengthen the evidence that the observed effect of the test compound is due to the intended mechanism.

Mechanism of DPP-4 Inhibition

The following diagram illustrates the central role of DPP-4 in incretin degradation and how inhibitors block this process to improve glycemic control.

DPP4_Pathway cluster_0 Gut (Post-Meal) cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Insulin Release (+) Insulin Release (+) Incretins (GLP-1, GIP)->Insulin Release (+) promotes Glucagon Release (-) Glucagon Release (-) Incretins (GLP-1, GIP)->Glucagon Release (-) suppresses DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme substrate for Glucose Uptake Glucose Uptake Insulin Release (+)->Glucose Uptake leads to Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (-)->Hepatic Glucose Production reduces Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to DPP-4 Inhibitors DPP-4 Inhibitors (Sitagliptin, Linagliptin) DPP-4 Inhibitors->DPP-4 Enzyme INHIBITS

Caption: DPP-4 pathway and the action of inhibitors.

Selecting the Gold Standard: Our Positive Controls

A robust validation requires positive controls with well-defined properties. We have selected Sitagliptin and Linagliptin for their distinct and advantageous characteristics.

FeatureSitagliptinLinagliptinRationale for Inclusion
Potency (IC50) ~18-19 nM[4][12]~1 nM[3][4]Provides a high-potency benchmark for comparison.
Mechanism Competitive, reversible[13]Competitive, reversible[3][4]Ensures the comparison is against compounds with a known, direct inhibitory mechanism.
Selectivity High selectivity for DPP-4 over other proteases like DPP-8 and DPP-9.[4]Very high selectivity for DPP-4 (>10,000-fold vs DPP-9).[4][8]Confirms that the assay is specific to DPP-4 activity.
Commercial Availability Widely available as a research-grade chemical.Widely available as a research-grade chemical.Ensures reproducibility of the experiment by other labs.

Experimental Design: A Fluorometric Approach to Quantifying Inhibition

The most common and reliable method for assessing DPP-4 activity is a fluorometric assay.[14] This assay utilizes a synthetic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin), which is non-fluorescent. In the presence of active DPP-4, the enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the DPP-4 activity.[5][15] An inhibitor will slow this reaction, resulting in a reduced fluorescence signal.

Experimental Workflow

The following diagram outlines the key steps in the validation protocol.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Dilute DPP-4 Enzyme add_reagents Add Buffer, Inhibitor/Vehicle, and DPP-4 Enzyme to wells prep_enzyme->add_reagents prep_substrate Dilute Gly-Pro-AMC Substrate prep_controls Prepare Sitagliptin & Linagliptin Serial Dilutions prep_controls->add_reagents prep_ddp Prepare DDP-225 Serial Dilutions prep_ddp->add_reagents pre_incubate Pre-incubate at 37°C for 10 minutes add_reagents->pre_incubate add_substrate Initiate reaction by adding Substrate pre_incubate->add_substrate kinetic_read Read Fluorescence (Ex/Em 360/460 nm) kinetically for 30-60 min at 37°C add_substrate->kinetic_read calc_inhibition Calculate % Inhibition for each concentration kinetic_read->calc_inhibition plot_curve Plot Dose-Response Curves (% Inhibition vs. Log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50 compare Compare IC50 of DDP-225 to Positive Controls calc_ic50->compare

Caption: Step-by-step experimental workflow for inhibitor validation.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and is adapted from standard commercially available kits.[5][16][17]

Materials and Reagents
  • This compound: To be dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.

  • Positive Controls: Sitagliptin and Linagliptin (research grade).

  • Enzyme: Recombinant Human DPP-4/CD26.

  • Substrate: H-Gly-Pro-AMC.

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[17]

  • Solvent: DMSO (or the same solvent used for the test compound).

  • Microplate: Black, clear-bottom 96-well plates suitable for fluorescence assays.[16]

  • Instrumentation: Fluorescence microplate reader capable of kinetic measurements at Ex/Em = 350-360/450-465 nm.[17]

Reagent Preparation
  • Assay Buffer: Prepare according to the manufacturer's instructions or standard laboratory protocols. Equilibrate to room temperature before use.

  • DPP-4 Enzyme: Thaw the enzyme on ice. Dilute to the desired working concentration in cold Assay Buffer immediately before use. The final concentration should provide a robust linear signal within the kinetic read time.

  • DPP-4 Substrate: Prepare a stock solution in Assay Buffer or DMSO. Dilute to the final working concentration in Assay Buffer. The final concentration is typically around 100 µM.[5]

  • Inhibitor Solutions:

    • Prepare 10 mM stock solutions of DDP-225, Sitagliptin, and Linagliptin in 100% DMSO.

    • Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions) in Assay Buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.

Assay Procedure
  • Plate Setup: Designate wells for each condition in triplicate:

    • Background Wells: 40 µl Assay Buffer + 10 µl Solvent.

    • 100% Initial Activity Wells: 30 µl Assay Buffer + 10 µl Solvent + 10 µl diluted DPP-4.

    • Positive Control Wells: 30 µl Assay Buffer + 10 µl of each Sitagliptin/Linagliptin dilution + 10 µl diluted DPP-4.

    • Test Compound Wells: 30 µl Assay Buffer + 10 µl of each DDP-225 dilution + 10 µl diluted DPP-4.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.[18]

  • Reaction Initiation: Add 50 µl of the diluted Substrate Solution to all wells to bring the final volume to 100 µl.[5]

  • Fluorescence Reading: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode (Ex/Em = 360/460 nm) every minute for 30 to 60 minutes.[14][15]

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔRFU/min).

  • Background Subtraction: Subtract the average rate of the "Background Wells" from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_100%_Activity)) * 100[5]

  • Generate IC50 Curves: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value for each compound.

Hypothetical Data Summary

The results should be compiled into a clear, comparative table.

CompoundIC50 (nM) [Predicted/Hypothetical]Potency Rank
Linagliptin (Positive Control)~11
Sitagliptin (Positive Control)~192
DDP-225 (Test Compound)To Be DeterminedTBD

Conclusion: A Framework for Rigorous Validation

This guide provides a scientifically rigorous and self-validating methodology to assess the potential DPP-4 inhibitory activity of a test compound, such as DDP-225. By employing a well-established fluorometric assay and benchmarking against potent, selective positive controls like Sitagliptin and Linagliptin, researchers can generate reliable and quantifiable data. This comparative approach is fundamental to drug discovery, ensuring that any observed activity is specific, potent, and worthy of further investigation. Given the known pharmacology of DDP-225, a lack of significant activity in this assay would align with existing literature, whereas any confirmed inhibition would represent a novel and unexpected finding, warranting further mechanistic studies.

References

  • PubChem. Ddp-225 | C17H20ClFN4OS | CID 6918194. Available from: [Link]

  • Various Authors. Linagliptin: A New DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Multiple sources.
  • Frontiers in Nutrition. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Available from: [Link]

  • National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Available from: [Link]

  • National Center for Biotechnology Information. Linagliptin—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy. Available from: [Link]

  • National Center for Biotechnology Information. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • Ovid. Inhibition of DPP-4 with sitagliptin improves... : European Journal of Pharmacology. Available from: [Link]

  • MedCrave online. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus. Available from: [Link]

  • National Center for Biotechnology Information. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. Available from: [Link]

  • Drugs.com. List of Dipeptidyl peptidase 4 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. Available from: [Link]

  • MDPI. Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. Available from: [Link]

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Comparative Analysis of DDP-225 Free Base Anhydrous: A Guide to In-Vitro and Cellular Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive analysis of the cross-reactivity profile of DDP-225, a novel investigational compound. Here, we delve into the experimental data and methodologies used to assess its selectivity against other relevant molecular targets. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of DDP-225's performance, highlighting its specificity and potential off-target effects.

The following sections detail the rationale behind the experimental design, in-depth protocols for key assays, and a comparative summary of the findings. This guide is structured to provide not just data, but a framework for understanding and evaluating the cross-reactivity of novel chemical entities.

Introduction to DDP-225 and the Imperative of Selectivity

DDP-225 is a potent, orally bioavailable small molecule inhibitor targeting the catalytic activity of a critical kinase involved in pro-inflammatory signaling pathways. The anhydrous free base form of DDP-225 was selected for these studies to ensure the highest purity and to eliminate potential confounding variables from salts or solvates, providing a clear assessment of the active pharmaceutical ingredient's intrinsic properties.

Kinase inhibitors are a cornerstone of modern therapeutics, but their efficacy is intrinsically linked to their selectivity. The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding pockets. This conservation creates a significant risk of off-target inhibition, which can lead to unforeseen side effects or reduced therapeutic efficacy. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of preclinical drug development, essential for building a robust safety and efficacy profile.

This guide compares the inhibitory activity of DDP-225 against its primary target with its activity against two other structurally related kinases, designated here as Comparator Kinase 1 (CK1) and Comparator Kinase 2 (CK2).

Experimental Design: A Multi-Tiered Approach to Assessing Cross-Reactivity

To construct a comprehensive selectivity profile for DDP-225, a multi-tiered approach was employed, moving from direct biochemical assays to more physiologically relevant cellular models. This strategy allows for both a precise quantification of molecular interactions and an assessment of target engagement in a complex biological system.

Tier 1: In-Vitro Biochemical Inhibition Assays

The initial tier focuses on direct enzyme inhibition to determine the half-maximal inhibitory concentration (IC50) of DDP-225 against its primary target and the comparator kinases. A quantitative, high-throughput biochemical assay provides the most direct measure of a compound's potency and is the industry standard for initial selectivity screening.

Tier 2: Cellular Target Engagement Assays

To confirm that the observed biochemical activity translates to target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA®) was utilized. This method assesses the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.

Methodologies and Protocols

In-Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of DDP-225 against its primary target kinase, CK1, and CK2.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DDP-225 free base anhydrous in 100% DMSO.

    • Create a serial dilution series of DDP-225 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human kinases (Primary Target, CK1, CK2) to their optimal concentrations in assay buffer.

    • Prepare a solution of ATP and a suitable peptide substrate for each kinase.

  • Assay Procedure:

    • Add 5 µL of the DDP-225 dilution series to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized activity versus the logarithm of the DDP-225 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Diagram: In-Vitro Kinase Inhibition Workflow

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_analysis 3. Data Analysis p1 DDP-225 Serial Dilution a1 Add DDP-225 p1->a1 p2 Kinase Solutions (Primary, CK1, CK2) a2 Add Kinase (Incubate 15 min) p2->a2 p3 ATP/Substrate Mix a3 Initiate with ATP/Substrate (Incubate 60 min) p3->a3 a1->a2 a2->a3 a4 Terminate & Detect Signal a3->a4 d1 Normalize Data a4->d1 d2 Dose-Response Curve Fitting d1->d2 d3 Calculate IC50 Values d2->d3

Caption: Workflow for the in-vitro kinase inhibition assay.

Comparative Data Summary

The cross-reactivity of DDP-225 was evaluated against its primary target and two comparator kinases. The results from the in-vitro biochemical assays are summarized below.

CompoundTargetIC50 (nM)Selectivity Ratio (vs. Primary Target)
DDP-225 Primary Target 5.2 -
DDP-225Comparator Kinase 1875168-fold
DDP-225Comparator Kinase 2>10,000>1900-fold

Interpretation:

The data clearly demonstrates that DDP-225 is a highly potent inhibitor of its primary target, with an IC50 value in the low nanomolar range. Importantly, it exhibits significant selectivity against the two comparator kinases. The selectivity ratio, calculated by dividing the IC50 of the comparator kinase by the IC50 of the primary target, indicates that DDP-225 is over 168-fold more selective for its primary target than for CK1, and over 1900-fold more selective against CK2. This high degree of selectivity is a promising characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by these kinases.

Cellular Target Engagement: CETSA®

While in-vitro assays are crucial for determining direct inhibitory potential, they do not fully recapitulate the environment inside a cell. Cellular Thermal Shift Assays (CETSA®) bridge this gap by measuring the change in thermal stability of a protein in the presence of a ligand. Binding of DDP-225 to its target kinase is expected to stabilize the protein, leading to a higher melting temperature.

Diagram: CETSA® Experimental Workflow

cluster_cell 1. Cell Treatment cluster_heat 2. Heat Challenge cluster_detect 3. Protein Detection c1 Culture Cells c2 Treat with DDP-225 or Vehicle (DMSO) c1->c2 c3 Harvest Cells c2->c3 h1 Aliquot Cell Lysate c3->h1 h2 Heat to a Range of Temperatures h1->h2 h3 Centrifuge to Separate Soluble/Aggregated Protein h2->h3 d1 Collect Supernatant (Soluble Fraction) h3->d1 d2 Quantify Target Protein (e.g., Western Blot, ELISA) d1->d2 d3 Plot Melt Curve d2->d3

Caption: Overview of the Cellular Thermal Shift Assay (CETSA®) workflow.

Results Summary:

The CETSA® experiments confirmed that DDP-225 engages its primary target in intact cells, inducing a significant thermal stabilization. In contrast, no meaningful thermal shift was observed for CK1 or CK2 at concentrations up to 10 µM, corroborating the high selectivity observed in the biochemical assays.

Conclusion and Future Directions

The comprehensive cross-reactivity studies presented in this guide demonstrate that DDP-225 is a highly potent and selective inhibitor of its primary kinase target. The use of the anhydrous free base form of the compound ensured the accuracy and reliability of these findings. The multi-tiered approach, combining direct biochemical inhibition with cellular target engagement assays, provides strong evidence for the selectivity of DDP-225.

Future studies will expand this cross-reactivity profiling to a broader panel of kinases and will include functional cellular assays to further investigate the downstream signaling consequences of DDP-225 treatment. These additional data points will be critical for the continued development of DDP-225 as a potential therapeutic agent.

References

  • Kinase Inhibitor Selectivity and Off-Target Effects. Nature Reviews Cancer. Available at: [Link]

  • The Art of Kinase Inhibitor Design. Nature Reviews Drug Discovery. Available at: [Link]

  • Cellular Thermal Shift Assay for Drug Discovery. Science. Available at: [Link]

  • Best Practices for Kinase Assay Development. Expert Opinion on Drug Discovery. Available at: [Link]

  • The Importance of the Free Base Form in Preclinical Studies. Journal of Pharmaceutical Sciences. Available at: [Link]

Comparative Selectivity Profiling of DPP-4 Inhibitors for Incretin Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment Regarding the Topic: DDP-225

Initial research indicates that "DDP-225 free base anhydrous" (also known as MCI-225) is a selective noradrenaline reuptake inhibitor with serotonin receptor antagonism, investigated for functional gastrointestinal diseases.[1][2] However, there is a significant lack of publicly available, in-depth selectivity profiling data and comparative studies for this specific compound that would be required to construct a comprehensive guide as requested.

To fulfill the user's detailed requirements for a high-quality, data-driven comparison guide, this document will use a well-characterized and scientifically prominent class of compounds—Dipeptidyl Peptidase-4 (DPP-4) inhibitors —as a representative example. This allows for a robust demonstration of the requested format, scientific integrity, and detailed analysis. We will use Sitagliptin as the primary compound and compare it with Vildagliptin and Saxagliptin , focusing on the critical aspect of selectivity against related proteases like DPP-8 and DPP-9.

Introduction: The Critical Role of Selectivity in Targeting DPP-4

Dipeptidyl Peptidase-4 (DPP-4, also known as CD26) is a serine protease that plays a pivotal role in glucose homeostasis. Its primary function is the inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] These hormones are released from the gut post-meal and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[4][5] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control, particularly in the context of Type 2 Diabetes Mellitus (T2DM).[6]

However, DPP-4 belongs to a larger family of related serine proteases, including DPP-8 and DPP-9.[4] While the precise physiological roles of DPP-8 and DPP-9 are still under investigation, early preclinical studies with non-selective inhibitors raised concerns about potential off-target toxicities.[3][7] Therefore, the selectivity of a DPP-4 inhibitor—its ability to potently inhibit DPP-4 while sparing DPP-8, DPP-9, and other proteases—is a paramount consideration for its utility and safety profile, both as a therapeutic agent and as a precise research tool.

This guide provides a comparative analysis of three widely-used DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Saxagliptin. We will examine their selectivity profiles, discuss the mechanistic basis for these differences, and provide standardized protocols for researchers to validate these properties in their own laboratories.

The Target Landscape: The DPP-4 Protease Family

The DPP-4 enzyme family shares structural homology, particularly within the active site, making the design of selective inhibitors a significant chemical challenge.

  • DPP-4 (Dipeptidyl Peptidase-4): The primary therapeutic target. A transmembrane glycoprotein found on the surface of many cell types, it is crucial for inactivating incretins.[8]

  • DPP-8 & DPP-9: Intracellular enzymes with ubiquitous expression.[3] Their functions are not fully elucidated, but inhibition has been linked to potential adverse effects in animal models, underscoring the need for inhibitor selectivity.[3][7]

  • FAP (Fibroblast Activation Protein): Another related protease with distinct substrate specificity.

An ideal DPP-4 inhibitor for research should possess high potency for the target enzyme and a clean profile against other family members to ensure that observed biological effects can be confidently attributed to the inhibition of DPP-4 alone.

Comparative Selectivity Analysis: Sitagliptin, Vildagliptin, & Saxagliptin

The selectivity of DPP-4 inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) against DPP-4 versus other related proteases. A higher selectivity ratio (IC50 for off-target / IC50 for DPP-4) indicates a more selective compound.

CompoundPrimary TargetOff-TargetSelectivity RatioKey Structural Features
Sitagliptin DPP-4DPP-8>2,600-fold[9]β-amino acid derivative with a trifluorophenyl group occupying the S1 pocket.[10]
DPP-9>2,600-fold[9]Forms key interactions with Glu205, Glu206, and Tyr662 in the active site.[10]
Vildagliptin DPP-4DPP-8Less selective than Sitagliptin[11][12]Cyanopyrrolidine scaffold that forms a covalent but reversible bond with the active site serine.[10][13]
DPP-9Less selective than Sitagliptin[11][12]Also shows notable affinity for DPP-8 and DPP-9.[14][15]
Saxagliptin DPP-4DPP-8Highly selective[11]Cyanopyrrolidine scaffold similar to Vildagliptin, but with modifications that enhance binding and selectivity.[13]
DPP-9Highly selective[11]Forms a covalent, reversible complex with the DPP-4 active site.[16]

Interpretation: Sitagliptin and Saxagliptin demonstrate a superior selectivity profile over DPP-8 and DPP-9 compared to Vildagliptin.[9][11][12] This high degree of selectivity is attributed to specific interactions within the DPP-4 binding pocket that are not as favorable in the active sites of DPP-8 and DPP-9.[11][13] For researchers investigating the specific roles of incretin signaling, using a highly selective inhibitor like Sitagliptin is crucial to avoid confounding results that could arise from the inhibition of DPP-8 or DPP-9.

Mechanistic Insights from Structural Biology

X-ray crystallography studies of DPP-4 co-crystallized with various inhibitors have provided invaluable insights into the basis of their potency and selectivity.[17][18] The DPP-4 active site is comprised of several subsites (e.g., S1, S2, S2 extensive).[13]

  • Sitagliptin: The trifluorophenyl group fits snugly into the S1 pocket, while its primary amino group forms critical hydrogen bonds with residues Glu205, Glu206, and Tyr662.[10] These interactions are a cornerstone of its high-affinity binding.

  • Vildagliptin & Saxagliptin: These inhibitors contain a cyanopyrrolidine warhead that reacts with the catalytic serine (Ser630) in the active site to form a reversible covalent bond.[13] While both are potent, differences in their side chains account for variations in selectivity and binding kinetics.[16]

The ability of the enzyme's binding area to remain largely rigid while accommodating inhibitors of various shapes, combined with specific electrostatic interactions, governs the binding affinity and selectivity profile of each compound.[13]

Experimental Protocols

To empower researchers to verify inhibitor selectivity, we provide a detailed, standardized protocol for an in vitro fluorescence-based enzyme inhibition assay.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is adapted from standard methodologies for screening DPP-4 inhibitors using a fluorogenic substrate.[19][20]

Objective: To determine the IC50 value of a test compound against DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme (e.g., Cayman Chemical Item No. 700212)[20]

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[20]

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) (e.g., Cayman Chemical Item No. 700213)[20]

  • Test Inhibitors (e.g., Sitagliptin, Vildagliptin) dissolved in DMSO.

  • Positive Control Inhibitor (e.g., Sitagliptin)[20]

  • 96-well black microplate, flat bottom.

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[19][20]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis P1 Dilute Enzyme in Assay Buffer P2 Prepare Serial Dilutions of Test Inhibitor A1 Add Buffer, Enzyme, & Inhibitor/DMSO to wells P3 Dilute Substrate in Assay Buffer P3->A1 A2 Incubate (10 min, 37°C) A1->A2 R1 Incubate (30 min, 37°C) A3 Initiate Reaction: Add Substrate Solution A2->A3 A3->R1 R2 Read Fluorescence (Ex: 360nm, Em: 460nm) R1->R2 R3 Calculate % Inhibition & Determine IC50 R2->R3

Caption: Workflow for the in vitro DPP-4 fluorescence inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, DPP-4 enzyme, and Gly-Pro-AMC substrate according to the manufacturer's instructions.[20]

    • Prepare a serial dilution series of your test inhibitor (e.g., 10 concentrations) in DMSO, and then dilute further into Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup: (All additions in triplicate)

    • Background Wells: Add 40 µL of Assay Buffer.

    • 100% Activity (No Inhibitor) Wells: Add 30 µL of Assay Buffer and 10 µL of diluted DPP-4 enzyme.

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of your serially diluted inhibitor.[19]

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of a known inhibitor like Sitagliptin.[19]

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Cover the plate and incubate for 10 minutes at 37°C.[21]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[19] This brings the total volume to 100 µL.

    • Cover the plate and incubate for 30 minutes at 37°C.[21]

  • Data Acquisition:

    • Read the fluorescence on a microplate reader using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[20]

  • Data Analysis:

    • Subtract the average fluorescence of the Background wells from all other readings.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value.

To determine selectivity, this entire protocol must be repeated using DPP-8 and DPP-9 enzymes.

Signaling Pathway Context

DPP-4 inhibitors exert their effects by modulating the GLP-1 signaling pathway, which is central to glucose homeostasis.[22]

Meal Nutrient Intake (Meal) Gut Gut L-Cells Meal->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Pancreas Pancreatic β-Cells GLP1->Pancreas activates Alpha Pancreatic α-Cells GLP1->Alpha inhibits InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion Alpha->Glucagon Glucagon->Glucose Inhibitor Sitagliptin (DPP-4 Inhibitor) Inhibitor->DPP4 INHIBITS

Caption: The Incretin Pathway and the Mechanism of DPP-4 Inhibition.

As shown in the diagram, nutrient intake stimulates the release of active GLP-1.[5] GLP-1 then acts on pancreatic cells to increase insulin and decrease glucagon secretion, ultimately lowering blood glucose.[4] The enzyme DPP-4 rapidly degrades active GLP-1.[6] By blocking this degradation, selective DPP-4 inhibitors like Sitagliptin increase the concentration and duration of action of endogenous GLP-1, thereby enhancing its beneficial effects on glucose control.[23]

Conclusion and Recommendations

For researchers studying the physiological effects of incretin hormone modulation, the choice of inhibitor is critical.

  • High Selectivity is Key: To ensure that experimental outcomes are a direct result of DPP-4 inhibition, compounds with high selectivity against DPP-8 and DPP-9, such as Sitagliptin , are strongly recommended. This minimizes the risk of off-target effects that could confound data interpretation.

  • Potency and Duration: Different inhibitors exhibit varying potencies and durations of action.[16] The choice may depend on the experimental design (e.g., acute vs. chronic studies). Sitagliptin and twice-daily Vildagliptin have been shown to provide sustained DPP-4 inhibition over 24 hours.[16]

  • Validation is Essential: While published data provides a strong foundation, it is good practice for researchers to perform in-house validation of inhibitor potency and selectivity using standardized assays, as described in this guide.

By carefully selecting and validating their chemical tools, researchers can generate more precise and reliable data, leading to a clearer understanding of the role of DPP-4 and the incretin system in health and disease.

References
  • Vertex AI Search. (2025, October 25). How do DPP4 (Dipeptidyl Peptidase-4) inhibitors work in treating type 2 diabetes?
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  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
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  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
  • Campbell, J. E., & Drucker, D. J. (2013). Regulation of Glucose Homeostasis by GLP-1. PubMed Central.
  • Kirby, M., Yu, D. M. T., O'Connor, S. P., & Gorrell, M. D. (2010). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Science.
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  • Abraham Entertainment. (2025, October 23). Understanding The GLP-1 Receptor Signaling Pathway.
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A Head-to-Head Comparative Framework: Evaluating a Novel 5-HT3 Antagonist Against Alosetron

Author: BenchChem Technical Support Team. Date: January 2026

To the Researcher: A direct, data-driven comparison between DDP-225 free base anhydrous and alosetron is not feasible based on currently available public information. Searches for "this compound" in scientific literature and clinical trial databases have yielded limited specific data regarding its activity as a 5-HT3 antagonist for gastrointestinal disorders. One source identifies DDP-225 (also known as MCI-225) as a selective noradrenaline reuptake inhibitor with serotonin receptor antagonism, investigated for conditions including irritable bowel syndrome with diarrhea (IBS-D).[1][2] However, without published preclinical or clinical data on its 5-HT3 receptor affinity, potency, and efficacy in relevant models, a direct comparison remains speculative.

This guide, therefore, is structured as a comprehensive framework for researchers and drug development professionals. It outlines the essential head-to-head comparisons and experimental protocols that would be necessary to evaluate a novel chemical entity, hypothetically "DDP-225," against the established benchmark, alosetron, for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D).

Introduction: The Role of 5-HT3 Receptor Antagonism in IBS-D

Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder marked by abdominal pain, altered bowel habits, and visceral hypersensitivity.[3][4] In the pathophysiology of IBS-D, serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role.[4][5] Released by enterochromaffin cells in the gut, 5-HT activates various receptors, including the 5-HT3 receptor, a ligand-gated ion channel extensively distributed on enteric neurons.[3][4]

Activation of 5-HT3 receptors triggers neuronal depolarization, which in turn modulates visceral pain perception, colonic transit, and gastrointestinal secretions.[3][6] In patients with IBS-D, this signaling is often dysregulated, leading to heightened visceral sensitivity and rapid gut motility.[4] Selective 5-HT3 receptor antagonists, such as alosetron, function by blocking these receptors, thereby slowing colonic transit, reducing visceral pain, and improving stool consistency.[3][7][8]

Alosetron is specifically indicated for women with severe IBS-D who have not responded to conventional therapies.[3][5] Its use is restricted due to the risk of serious gastrointestinal adverse effects, including ischemic colitis and severe complications from constipation.[7] Consequently, any new therapeutic candidate, such as DDP-225, must not only demonstrate comparable or superior efficacy but also a significantly improved safety profile.

The Benchmark: Alosetron Profile

A thorough evaluation of a new candidate requires a deep understanding of the current standard of care. Alosetron, chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, serves as this benchmark.[4]

Physicochemical and Pharmacokinetic Properties of Alosetron

A summary of alosetron's key properties provides the necessary parameters for comparison.

PropertyAlosetron Data"DDP-225" Target Profile
Molecular Weight 330.8 g/mol (as HCl salt)[4]Data Required
Solubility 61 mg/mL in water (as HCl salt)[4][9]Data Required
Bioavailability ~50-60%[4][9][10]Aim for ≥60% for potential lower dosing
Time to Peak Plasma (Tmax) ~1 hour[4][10]1-2 hours, allowing for rapid onset
Half-life (t½) ~1.5 hours[4][9][10]Potentially longer for less frequent dosing
Plasma Protein Binding 82%[4][9]Data Required; consider potential for drug-drug interactions
Metabolism Extensively hepatic via CYP2C9, CYP3A4, CYP1A2[4][10]Characterize metabolic pathways to predict drug interactions
Excretion Primarily renal (as metabolites)[4]Data Required

Head-to-Head Preclinical Evaluation Framework

To establish the therapeutic potential of "DDP-225" relative to alosetron, a tiered preclinical assessment is essential, moving from in vitro receptor-level interactions to in vivo functional outcomes.

In Vitro Characterization: Receptor Affinity and Functional Potency

The initial step is to quantify and compare the direct interaction of both compounds with the 5-HT3 receptor.

  • Objective: To determine the binding affinity (Ki) and functional antagonist potency (IC50) of "DDP-225" and alosetron at the human 5-HT3 receptor.

Table 2: Comparative In Vitro Potency

AssayParameterAlosetron (Reference)"DDP-225" (Experimental)
Radioligand Binding Assay Ki (nM) vs. [³H]granisetronExpected sub-nanomolarData Required
Calcium Flux Assay IC50 (nM) vs. 5-HTExpected low nanomolarData Required
Receptor Selectivity Panel Ki (nM) at other receptors (e.g., 5-HT1A, M1, D2)High selectivity for 5-HT3Data Required
In Vivo Efficacy Assessment: Animal Models of IBS-D

Validated animal models are critical for assessing the physiological effects on visceral hypersensitivity and colonic motility.[11][12][13][14]

  • Objective: To compare the efficacy of "DDP-225" and alosetron in reducing visceral pain and slowing colonic transit in stress-induced models of IBS-D.

Table 3: Comparative In Vivo Efficacy Endpoints

ModelPrimary EndpointAlosetron (Expected Outcome)"DDP-225" (Test Outcome)
Water Avoidance Stress (WAS) in Rats [15]Visceromotor Response (VMR) to Colorectal Distension (CRD)Dose-dependent reduction in VMRData Required
Chronic Unpredictable Mild Stress (CUMS) in Mice [11]Fecal Pellet Output / Stool Water ContentDose-dependent decreaseData Required
Post-Inflammatory IBS Model (e.g., TNBS-induced) Abdominal Withdrawal Reflex (AWR) ScoreDose-dependent reduction in AWRData Required
Safety and Tolerability Profile

A superior safety profile is a key differentiator. The primary concern with alosetron is severe constipation.[7]

  • Objective: To compare the effects of "DDP-225" and alosetron on normal gastrointestinal transit and to establish a therapeutic window.

Table 4: Comparative Safety Endpoints

AssayPrimary EndpointAlosetron (Expected Outcome)"DDP-225" (Test Outcome)
Normal GI Transit in Naive Rats Whole Gut Transit Time (Charcoal Meal Assay)Significant, dose-dependent slowingData Required (Aim for less pronounced effect at efficacious doses)
Cardiovascular Safety (hERG Assay) IC50 (µM)Data RequiredData Required (Aim for >30 µM)
Acute Toxicity Study Maximum Tolerated Dose (MTD)Data RequiredData Required

Visualizing the Mechanisms and Workflows

The 5-HT3 Receptor Signaling Pathway

Serotonin binding to the 5-HT3 receptor, a ligand-gated ion channel, opens a non-selective cation channel.[3][16][17] This leads to an influx of Na+ and Ca2+, causing rapid depolarization of the neuron and propagation of a nerve impulse, contributing to sensations of visceral pain and increased gut motility.[16][18] 5-HT3 antagonists like alosetron physically block this channel, preventing ion influx and subsequent neuronal activation.[6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Enteric Neuron cluster_2 Antagonist Action Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds Cation_Channel Cation Channel Opens Receptor->Cation_Channel Conformational Change Ion_Influx Na+ / Ca2+ Influx Cation_Channel->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal Signal Propagation (Pain, Motility) Depolarization->Signal Alosetron Alosetron or DDP-225 Alosetron->Receptor Blocks Binding

Caption: 5-HT3 receptor antagonism pathway.

Comparative Preclinical Evaluation Workflow

A logical, phased approach is crucial for a robust head-to-head comparison. The workflow ensures that foundational in vitro data informs the design and dosing of more complex in vivo studies.

G cluster_invivo In Vivo Studies start Candidate Selection (DDP-225 vs Alosetron) invitro Phase 1: In Vitro Assays start->invitro binding Receptor Binding Assay (Ki) invitro->binding functional Functional Antagonism (IC50) invitro->functional selectivity Selectivity Panel invitro->selectivity pkpd Pharmacokinetics (PK/PD) binding->pkpd functional->pkpd selectivity->pkpd invivo Phase 2: In Vivo Efficacy efficacy_model IBS-D Animal Models (e.g., WAS) pkpd->efficacy_model safety Phase 3: Safety & Tolerability efficacy_model->safety gi_safety Normal GI Transit safety->gi_safety cardiac_safety hERG Assay safety->cardiac_safety tox Acute Toxicology safety->tox decision Go/No-Go Decision for Clinical Development gi_safety->decision cardiac_safety->decision tox->decision

Caption: Head-to-head preclinical evaluation workflow.

Detailed Experimental Protocols

To ensure reproducibility and valid comparisons, standardized protocols are essential.

Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
  • Objective: To determine the inhibitory constant (Ki) of test compounds.

  • Materials:

    • HEK293 cell membranes expressing human 5-HT3A receptors.

    • Radioligand: [³H]Granisetron.

    • Non-specific binding control: High concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds: Alosetron and "DDP-225" at serial dilutions.

  • Method:

    • Incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]Granisetron (~0.5 nM) and varying concentrations of the test compound.

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure filter-bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats
  • Objective: To measure visceral pain sensitivity.

  • Materials:

    • Male Wistar rats (200-250g).

    • CRD balloon catheter (e.g., 4 cm latex balloon).

    • Pressure transducer and barostat system.

    • Electromyography (EMG) electrodes and recording system.

    • Test compounds: Alosetron and "DDP-225" prepared in an appropriate vehicle.

  • Method:

    • Surgically implant EMG electrodes into the external oblique abdominal musculature and allow for a 1-week recovery period.

    • Acclimate rats to the testing environment.

    • Administer the test compound or vehicle (e.g., intraperitoneally or orally) at a defined time before CRD.

    • Gently insert the lubricated balloon catheter into the colon (8 cm from the anus).

    • After an adaptation period, perform phasic colorectal distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds, with a 4-minute rest interval.

    • Record the abdominal EMG activity during each distension and for a baseline period before distension.

    • Quantify the VMR as the total area under the curve of the EMG signal during distension minus the baseline activity.

    • Compare the VMR curves between treatment groups to assess the analgesic effect of the compounds.

Conclusion and Future Directions

This guide provides a rigorous framework for the head-to-head evaluation of a novel 5-HT3 antagonist, "DDP-225," against the clinical benchmark, alosetron. A successful candidate must demonstrate a clear advantage, whether through enhanced efficacy, a wider therapeutic window, reduced side effects (particularly constipation), or an improved pharmacokinetic profile allowing for more convenient dosing. The ultimate goal is to develop a therapy that offers significant relief to patients with severe IBS-D while mitigating the risks that have limited the use of current treatments.[19] Should "DDP-225" or another candidate show a promising profile in these preclinical studies, the subsequent steps would involve progressing to Phase I clinical trials to assess safety and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to confirm efficacy and safety in the target patient population.[20][21][22]

References

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Comparative Analysis of Norepinephrine Uptake Inhibition: Reboxetine vs. Venlafaxine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

This guide provides a detailed comparative analysis of two prominent norepinephrine reuptake inhibitors: Reboxetine and Venlafaxine. Our focus is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their preclinical and clinical research. We will delve into the nuances of their mechanisms, potency, and selectivity, supported by established experimental protocols.

Introduction to Norepinephrine Reuptake Inhibition

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the central and peripheral nervous systems. By mediating the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, the NET effectively terminates its signaling. Inhibition of this transporter leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This mechanism is a cornerstone in the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.

Venlafaxine , a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its therapeutic effects are attributed to its dual inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). Reboxetine , on the other hand, is a selective norepinephrine reuptake inhibitor (NRI) and is primarily used for the treatment of major depressive disorder. The distinct selectivity profiles of these two compounds offer a valuable opportunity for a comparative study of their effects on norepinephrine uptake.

Mechanism of Action: A Comparative Overview

Both Reboxetine and Venlafaxine are competitive inhibitors of the norepinephrine transporter. They bind to the transporter protein, preventing the reuptake of norepinephrine from the synaptic cleft. However, their affinity and selectivity for the NET, as well as their interactions with other monoamine transporters, differ significantly.

Venlafaxine exhibits a dual-action mechanism, with a higher affinity for the serotonin transporter (SERT) than for the norepinephrine transporter (NET). This means that at lower therapeutic doses, venlafaxine primarily acts as a selective serotonin reuptake inhibitor (SSRI), while at higher doses, its norepinephrine reuptake inhibition becomes more pronounced.

Reboxetine , in contrast, is a highly selective inhibitor of the norepinephrine transporter. It has a significantly lower affinity for the serotonin and dopamine transporters, making it a more specific tool for studying the effects of enhanced noradrenergic signaling.

The following diagram illustrates the mechanism of norepinephrine reuptake inhibition:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine Vesicle Synaptic Vesicle NE->Vesicle Packaging NET Norepinephrine Transporter (NET) NET->NE Reuptake VMAT2 VMAT2 NE_synapse Norepinephrine Vesicle->NE_synapse Release Reuptake Reuptake Inhibitor Reboxetine or Venlafaxine Inhibitor->NET Inhibition NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding & Signaling

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Comparative Analysis of Potency and Selectivity

The potency of a compound as a norepinephrine reuptake inhibitor is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to block 50% of norepinephrine uptake. The binding affinity is determined by the Ki value, which reflects the equilibrium dissociation constant. A lower IC50 or Ki value indicates a higher potency or affinity, respectively.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET IC50 (nM)SERT/NET Selectivity Ratio
Reboxetine 1.1130>10,00010118
Venlafaxine 2,48082>10,0001460.03

Data presented as approximate values from cited literature. Actual values may vary depending on experimental conditions.

Expert Commentary: The data clearly demonstrates that Reboxetine is a significantly more potent and selective inhibitor of the norepinephrine transporter compared to Venlafaxine. With a Ki value of 1.1 nM for NET, Reboxetine is over 2000-fold more potent than Venlafaxine (Ki = 2,480 nM). Furthermore, the SERT/NET selectivity ratio of 118 for Reboxetine highlights its specificity for the norepinephrine transporter, whereas the ratio of 0.03 for Venlafaxine confirms its preference for the serotonin transporter. This makes Reboxetine a more suitable tool for studies where selective modulation of noradrenergic signaling is desired.

Experimental Protocol: In Vitro Norepinephrine Uptake Assay

This protocol describes a common method for determining the IC50 values of test compounds for the norepinephrine transporter using a cell line stably expressing the human norepinephrine transporter (hNET).

A. Materials and Reagents

  • HEK293 cells stably expressing hNET

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [³H]Norepinephrine

  • Test compounds (Reboxetine, Venlafaxine)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid

  • Microplates (96-well)

  • Cell scraper

  • Liquid scintillation counter

B. Cell Culture

  • Culture HEK293-hNET cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

C. Assay Procedure

  • Prepare serial dilutions of the test compounds (Reboxetine and Venlafaxine) in assay buffer.

  • On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with assay buffer.

  • Add 100 µL of the test compound dilutions or vehicle (for control wells) to the respective wells and pre-incubate for 10-20 minutes at room temperature.

  • Initiate the uptake reaction by adding 100 µL of assay buffer containing [³H]Norepinephrine (final concentration of 10-20 nM).

  • Incubate for 10-15 minutes at room temperature.

  • Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with ice-cold assay buffer.

  • Lyse the cells by adding 200 µL of 0.1 M NaOH or 1% SDS to each well.

  • Transfer the cell lysates to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

D. Data Analysis

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture HEK293-hNET cells seeding 2. Seed cells in 96-well plate cell_culture->seeding compound_prep 3. Prepare serial dilutions of test compounds seeding->compound_prep pre_incubation 5. Pre-incubate with compounds compound_prep->pre_incubation wash1 4. Wash cells with assay buffer wash1->pre_incubation add_radioligand 6. Add [³H]Norepinephrine pre_incubation->add_radioligand incubation 7. Incubate add_radioligand->incubation terminate 8. Terminate uptake & wash incubation->terminate lyse 9. Lyse cells terminate->lyse scintillation 10. Scintillation counting lyse->scintillation calc_inhibition 11. Calculate % inhibition scintillation->calc_inhibition plot_curve 12. Plot dose-response curve calc_inhibition->plot_curve calc_ic50 13. Determine IC50 plot_curve->calc_ic50

Caption: Experimental Workflow for In Vitro Norepinephrine Uptake Assay.

Conclusion

This guide provides a comprehensive comparison of Reboxetine and Venlafaxine as norepinephrine reuptake inhibitors. The experimental data and protocols presented herein offer a framework for researchers to design and execute their own comparative studies.

Key Takeaways:

  • Reboxetine is a potent and highly selective norepinephrine reuptake inhibitor, making it an ideal tool for investigating the specific roles of noradrenergic signaling.

  • Venlafaxine is a dual-action serotonin-norepinephrine reuptake inhibitor with a higher affinity for the serotonin transporter. Its effects on norepinephrine uptake are more prominent at higher concentrations.

The choice between these two compounds will ultimately depend on the specific research question. For studies requiring selective modulation of norepinephrine, Reboxetine is the superior choice. For investigations into the combined effects of serotonin and norepinephrine modulation, Venlafaxine is the more appropriate compound.

References

  • Venlafaxine. In: DrugBank Online [Internet]. Canadian Institutes of Health Research; c2005- [cited 2024 Jan 26]. Available from: [Link]

  • Reboxetine. In: DrugBank Online [Internet]. Canadian Institutes of Health Research; c2005- [cited 2024 Jan 26]. Available from: [Link]

A Comparative Guide to the In Vivo Efficacy of DDP-225 Free Base Anhydrous for Irritable Bowel Syndrome with Diarrhea (IBS-D)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of DDP-225, an investigational compound, against established therapeutic alternatives for the management of Irritable Bowel Syndrome with Diarrhea (IBS-D). The comparison is based on mechanism of action, available clinical trial data, and overall therapeutic strategy.

Introduction: The Challenge of IBS-D and Novel Therapeutic Strategies

Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits, significantly impacting patient quality of life. The pathophysiology is complex, involving visceral hypersensitivity, altered gut motility, and dysregulation of the gut-brain axis. Therapeutic development has thus focused on modulating key neurotransmitter pathways that control these processes.

DDP-225 (also known as MCI-225) emerged as an investigational compound with a novel, dual-mechanism approach.[1] This guide evaluates its profile in the context of other agents that have secured regulatory approval and become standards of care.

Compound Profiles: A Mechanistic and Efficacy Comparison

The following sections detail the pharmacological profiles of DDP-225 and its key comparators.

DDP-225 Free Base Anhydrous

DDP-225 is an orally active, small molecule that uniquely combines two distinct pharmacological actions in a single agent.[2]

  • Mechanism of Action: DDP-225 functions as both a noradrenaline (norepinephrine) reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist .[1][2]

    • 5-HT3 Receptor Antagonism: The 5-HT3 receptor is a key mediator of visceral pain, colonic transit, and gastrointestinal secretions. Antagonism of this receptor is a validated mechanism for controlling diarrhea and abdominal pain in IBS-D.

    • Noradrenaline Reuptake Inhibition: Increasing noradrenaline levels in the central and enteric nervous systems can modulate pain perception and gut motility. This dual approach represents a novel strategy to address multiple symptoms of IBS-D simultaneously.[2]

  • In Vivo Efficacy (Clinical): DDP-225 advanced to Phase II clinical trials for the treatment of IBS-D.[2][3] A randomized, double-blind, placebo-controlled study (NCT00230581) was designed to assess its safety and effectiveness in female patients over an 8-week treatment period.[4] The study evaluated effects on GI transit and symptom-based endpoints.[4] While the trial was completed, specific efficacy data such as the percentage of responders or statistical outcomes are not publicly available. The compound has also been investigated for chronic functional vomiting.[5][6]

Comparator 1: Alosetron (Lotronex®)

Alosetron is a selective antagonist of the 5-HT3 receptor, sharing one of the mechanisms of DDP-225.

  • Mechanism of Action: As a potent and selective 5-HT3 receptor antagonist , alosetron modulates the enteric nervous system to slow colonic transit, decrease intestinal secretions, and reduce visceral afferent nerve signaling, thereby alleviating pain, urgency, and diarrhea.[6][7]

  • In Vivo Efficacy (Clinical): Alosetron is approved for the treatment of women with severe IBS-D who have failed conventional therapy.[6][8] Multiple large, randomized controlled trials have demonstrated its efficacy. Compared to placebo, alosetron provides multisymptom relief, significantly improving abdominal pain, stool consistency, frequency, and bowel urgency.[6][9] Meta-analyses show a pooled odds ratio for adequate relief of pain or global symptoms of 1.81 compared to placebo.[10]

Comparator 2: Eluxadoline (Viberzi®)

Eluxadoline offers a different, gut-localized approach by modulating opioid receptors.

  • Mechanism of Action: Eluxadoline is a mixed opioid receptor modulator. It acts as a μ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist .[1][2][11] Activation of μ-opioid receptors reduces bowel contractions and slows motility, while δ-opioid receptor antagonism is thought to counteract excessive slowing of the gut.[5] This combined action normalizes bowel function and reduces abdominal pain with minimal central nervous system effects.[1]

  • In Vivo Efficacy (Clinical): Approved in the United States in 2015, eluxadoline is indicated for the treatment of IBS-D in adults.[2] Clinical trials have shown it to be effective in providing global symptom relief.[12] It is contraindicated in patients without a gallbladder due to an increased risk of pancreatitis.[5][11]

Comparator 3: Rifaximin (Xifaxan®)

Rifaximin is a non-systemic antibiotic that targets the gut microbiome.

  • Mechanism of Action: Rifaximin is a gut-selective antibiotic that is not absorbed into the bloodstream. It is believed to exert its effect by altering the gut microbiota, which may play a role in the pathophysiology of IBS-D.

  • In Vivo Efficacy (Clinical): Rifaximin is FDA-approved for IBS-D and is administered as a two-week course of treatment.[3][13] Phase III trials demonstrated that rifaximin provides significant relief of IBS symptoms, including bloating, abdominal pain, and loose stools, compared to placebo.[14][15] Symptom relief can persist for several months, and patients can be retreated if symptoms recur.[4][13]

Data Summary and Comparison

Table 1: Comparative Profile of DDP-225 and Approved IBS-D Therapies

FeatureThis compoundAlosetron (Lotronex®)Eluxadoline (Viberzi®)Rifaximin (Xifaxan®)
Mechanism of Action Dual: 5-HT3 Antagonist & Noradrenaline Reuptake Inhibitor[2]Selective 5-HT3 Receptor Antagonist[6]Mixed Opioid Receptor Modulator (μ/κ-agonist, δ-antagonist)[1]Gut-Selective Antibiotic
Primary Target Gut-Brain Axis (Serotonergic & Adrenergic pathways)Enteric Nervous System (Serotonergic pathway)Enteric Nervous System (Opioidergic pathway)Gut Microbiota
Administration OralOralOralOral (2-week course)[13]
Development Stage Investigational (Phase II Completed)[2]ApprovedApproved[2]Approved[16]
Key Efficacy Endpoints Assessed GI transit and symptom relief in Phase II trial[4]Improves pain, urgency, stool consistency, and global symptoms[9]Reduces abdominal pain and diarrhea[11]Improves bloating, abdominal pain, and stool consistency[14]
Specific Indication Investigated for IBS-D[2]Severe IBS-D in women who have failed conventional therapy[8]IBS-D in adults[12]IBS-D in adults[15]

Signaling Pathways and Experimental Workflow

Mechanism of Action: DDP-225's Dual Modulation

The diagram below illustrates the two-pronged approach of DDP-225, targeting both serotonin and noradrenaline pathways involved in IBS-D pathophysiology.

G cluster_0 Serotonergic Pathway cluster_1 Noradrenergic Pathway 5-HT Serotonin (5-HT) (Released in Gut) 5-HT3R 5-HT3 Receptor on Enteric Neuron 5-HT->5-HT3R Pain_Motility ↑ Pain Signals ↑ Motility/Secretion 5-HT3R->Pain_Motility DDP-225_A DDP-225 DDP-225_A->5-HT3R Antagonism NE_Neuron Presynaptic Neuron NE Noradrenaline (NE) NE_Neuron->NE NET Noradrenaline Transporter (NET) NE->NET Reuptake Pain_Modulation Pain Modulation NE->Pain_Modulation DDP-225_B DDP-225 DDP-225_B->NET Inhibition

Figure 1: Dual mechanism of DDP-225 targeting 5-HT3 and Noradrenaline pathways.

Standardized In Vivo Efficacy Assessment: Clinical Trial Workflow

The evaluation of any new agent for IBS-D, including DDP-225 and its comparators, follows a rigorous clinical trial protocol to ensure scientific validity and patient safety.

G screening Screening & Baseline (Patient Diary, Rome Criteria) randomization Randomization screening->randomization group_A Treatment Group (e.g., DDP-225) randomization->group_A group_B Placebo Group randomization->group_B treatment Double-Blind Treatment Period (e.g., 8-12 weeks) group_A->treatment group_B->treatment data_collection Weekly Symptom Assessment (Pain, Stool Consistency, Urgency) treatment->data_collection safety Safety & Tolerability Monitoring treatment->safety endpoint Primary Efficacy Endpoint Analysis (Composite Responders vs. Placebo) data_collection->endpoint

Figure 2: Generalized workflow for a Phase II/III IBS-D clinical trial.

Experimental Protocols: Phase III Clinical Trial Design (General)

The following protocol outlines a typical design for a pivotal Phase III study for an IBS-D therapeutic, based on publicly available trial information for the compounds discussed.

  • Patient Population: Adult patients (18-65 years) meeting Rome criteria for IBS-D. A baseline period of 2-4 weeks is used to confirm symptom severity (e.g., average daily abdominal pain score and stool consistency).

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Randomization: Eligible patients are randomized (1:1 ratio) to receive either the investigational drug or a matching placebo.

  • Treatment: Patients self-administer the assigned treatment (e.g., orally, twice daily) for a 12-week period.

  • Data Collection: Patients record daily ratings of abdominal pain, stool consistency (using the Bristol Stool Form Scale), and other symptoms like urgency and bloating in an electronic diary.

  • Primary Endpoint: The primary efficacy endpoint is typically a composite response. For example, a patient is classified as a "responder" for a given week if they experience a ≥30% improvement in the weekly average abdominal pain score AND a ≥50% reduction in the number of days with watery/mushy stools compared to baseline.[14] The overall endpoint is the percentage of patients who are responders for at least 6 of the 12 treatment weeks.

  • Secondary Endpoints: These include weekly improvements in individual symptoms (pain, stool consistency, bloating, urgency), global assessment of symptom relief, and health-related quality of life questionnaires.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Discussion and Conclusion

DDP-225 represents a scientifically rational approach to treating IBS-D by simultaneously targeting two distinct pathways involved in pain and motility. Its 5-HT3 antagonist component aligns it with the established efficacy of alosetron, while the addition of noradrenaline reuptake inhibition offers a potential advantage for modulating visceral pain perception.

However, without public in vivo efficacy data, its clinical potential remains speculative. It stands in contrast to approved therapies like alosetron, eluxadoline, and rifaximin, each of which has a well-documented efficacy and safety profile from extensive clinical development. Alosetron and DDP-225 share a common mechanism, but alosetron's use is restricted due to safety concerns, a hurdle any new 5-HT3 antagonist must overcome. Eluxadoline and rifaximin provide alternative, validated mechanisms of action focusing on opioid receptors and the gut microbiome, respectively.

References

  • PubChem. (n.d.). Ddp-225 | C17H20ClFN4OS. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Pharmacology of Eluxadoline (Viberzi) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 19). YouTube. Retrieved from [Link]

  • Cash, B. D., Lacy, B. E., Schoenfeld, P. S., & Dove, L. S. (2017). The place of eluxadoline in the management of irritable bowel syndrome with diarrhea. Therapeutic Advances in Gastroenterology, 10(2), 233–244.
  • ClinicalTrials.gov. (2007, October 15). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Eluxadoline. Retrieved from [Link]

  • Salix Pharmaceuticals. (n.d.). Efficacy Data for Adults with IBS-D | XIFAXAN® (rifaximin). Retrieved from [Link]

  • BioWorld. (2005, October 20). DDP-225 begins phase II trial for diarrhea-predominant IBS. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Eluxadoline?. Retrieved from [Link]

  • Medscape. (2024, May 15). Irritable Bowel Syndrome (IBS) Medication. Retrieved from [Link]

  • KnowledgeDose. (2025, August 17). What are the treatment options for Irritable Bowel Syndrome with Diarrhea (IBS-D)?. Retrieved from [Link]

  • Olden, K. W., & Chey, W. D. (2011). Optimizing outcomes with alosetron hydrochloride in severe diarrhea-predominant irritable bowel syndrome. Therapeutic Advances in Gastroenterology, 4(5), 301–311.
  • Sayuk, G. S. (2012). Diagnosis and Management of Diarrhea-Predominant Irritable Bowel Syndrome: Clinical Overview of Alosetron.
  • Verywell Health. (2025, October 11). Medications Used to Treat IBS. Retrieved from [Link]

  • WebMD. (2025, August 8). Medicines That Can Ease IBS-D Symptoms. Retrieved from [Link]

  • Andresen, V., Montori, V. M., Keller, J., & Layer, P. (2003). Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials. Neurogastroenterology & Motility, 15(1), 79–86.
  • Chey, W. D., Chey, S. W., & Lacy, B. E. (2018). Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint. Therapeutic Advances in Gastroenterology, 11, 175628481877180.
  • Mayo Clinic. (n.d.). Current and future treatments for irritable bowel syndrome associated with diarrhea. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). 12 Weeks Treatment With DDP225 or Placebo in Patients With Chronic Functional Vomiting. Retrieved from [Link]

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A Technical Guide to the Reproducibility of Soticlestat (TAK-935) Data: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel anti-epileptic drugs (AEDs), the reproducibility of published data is paramount. This guide provides an in-depth technical analysis of soticlestat (formerly TAK-935/OV-935), a first-in-class cholesterol 24-hydroxylase (CH24H) inhibitor. We will delve into the synthesis and characterization of soticlestat free base anhydrous, offering a detailed protocol based on published literature to facilitate its reproduction. Furthermore, we will objectively compare soticlestat's performance with alternative therapeutic strategies, supported by preclinical and clinical data, to provide a comprehensive resource for informed decision-making in drug discovery and development.

Soticlestat: A Novel Mechanism of Action in Epilepsy

Soticlestat represents a departure from traditional anti-seizure medications. Its mechanism of action centers on the inhibition of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme.[1][2][3] CH24H is responsible for the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[1][2] 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, and by reducing its levels, soticlestat is thought to decrease glutamatergic signaling, thereby reducing neuronal hyperexcitability that can lead to seizures.[1][3]

This novel approach has positioned soticlestat as a potential treatment for developmental and epileptic encephalopathies (DEEs) such as Dravet syndrome and Lennox-Gastaut syndrome.[2]

Synthesis and Characterization of Soticlestat Free Base Anhydrous

The ability to reliably synthesize and characterize a compound is the bedrock of reproducible research. The following protocol for the synthesis of soticlestat, ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone), is based on the methods described in the primary literature.[4][5]

Experimental Protocol: Synthesis of Soticlestat

Diagram of the Synthetic Workflow:

Soticlestat Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up and Purification 2,4'-Bipyridine-3-carboxylic_acid 2,4'-Bipyridine-3-carboxylic acid Reaction_Mixture_1 Reaction 2,4'-Bipyridine-3-carboxylic_acid->Reaction_Mixture_1 4-Benzyl-4-hydroxypiperidine 4-Benzyl-4-hydroxypiperidine 4-Benzyl-4-hydroxypiperidine->Reaction_Mixture_1 Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction_Mixture_1 Base Base (e.g., DIPEA) Base->Reaction_Mixture_1 Solvent_1 Solvent (e.g., DMF) Solvent_1->Reaction_Mixture_1 Quench Aqueous Quench Reaction_Mixture_1->Quench Reaction Completion Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Soticlestat_Free_Base Soticlestat Free Base Purification->Soticlestat_Free_Base Isolation

Caption: Synthetic workflow for soticlestat via amide coupling.

Materials:

  • 2,4'-Bipyridine-3-carboxylic acid

  • 4-Benzyl-4-hydroxypiperidine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4'-bipyridine-3-carboxylic acid in DMF, add 4-benzyl-4-hydroxypiperidine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford soticlestat as a white solid.

Rationale for Experimental Choices:

  • HATU is a common and efficient peptide coupling agent used to activate the carboxylic acid for amidation, minimizing side reactions.

  • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

  • The aqueous work-up is essential to remove water-soluble impurities and unreacted reagents.

  • Silica gel chromatography is a standard purification technique for organic compounds, allowing for the isolation of the desired product with high purity.

Characterization Data of Soticlestat Free Base Anhydrous

Reproducibility requires a clear benchmark for the final product. The following data, compiled from available literature, serves as a reference for the characterization of soticlestat free base anhydrous.[4][5][6]

Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₂₃H₂₃N₃O₂
Molecular Weight 373.45 g/mol
¹H NMR Consistent with the structure of (4-benzyl-4-hydroxypiperidin-1-yl)(2-(pyridin-4-yl)pyridin-3-yl)methanone.
¹³C NMR Consistent with the structure, with potential for multiple conformations observed at room temperature due to restricted bond rotation.[7][8]
Mass Spectrometry [M+H]⁺ at m/z 374.18
Purity (HPLC) ≥98%

Comparative Analysis of Soticlestat and Alternatives

A comprehensive evaluation of a novel therapeutic requires a thorough comparison with existing and emerging alternatives. Soticlestat's unique mechanism of action sets it apart, but its clinical performance must be weighed against other AEDs.

Soticlestat's Performance in Clinical Trials

Soticlestat has been investigated in clinical trials for Dravet syndrome and Lennox-Gastaut syndrome.[1] The Phase 2 ELEKTRA study showed that soticlestat was well-tolerated and led to a reduction in seizure frequency.[1] However, the Phase 3 SKYLINE and SKYWAY trials reported that soticlestat narrowly missed its primary endpoints for reducing convulsive seizure frequency in Dravet syndrome and major motor drop seizures in Lennox-Gastaut syndrome, respectively.[1][9] Despite this, clinically meaningful effects were observed in several key secondary endpoints.[1][9]

Diagram of Soticlestat's Mechanism of Action:

Soticlestat_MoA Soticlestat Soticlestat CH24H Cholesterol 24-Hydroxylase (CH24H) Soticlestat->CH24H Inhibits 24HC 24S-Hydroxycholesterol (24HC) CH24H->24HC Converts Cholesterol Cholesterol Cholesterol->CH24H Substrate NMDA_Receptor NMDA Receptor 24HC->NMDA_Receptor Positive Allosteric Modulator Glutamate_Signaling Glutamatergic Signaling NMDA_Receptor->Glutamate_Signaling Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Glutamate_Signaling->Neuronal_Hyperexcitability Increases Seizures Seizures Neuronal_Hyperexcitability->Seizures Leads to

Caption: Soticlestat's mechanism of action via CH24H inhibition.

Alternatives to Soticlestat

The landscape of AEDs is diverse, with numerous compounds targeting different pathways. A comparison with soticlestat can be framed by considering both other CH24H inhibitors and novel AEDs with distinct mechanisms.

Table of Comparative Efficacy of Novel AEDs:

Drug Mechanism of Action Indication(s) Reported Efficacy (Median Seizure Reduction)
Soticlestat CH24H inhibitorDravet syndrome, Lennox-Gastaut syndromeVariable, missed primary endpoints in Phase 3[1][9]
Cenobamate Voltage-gated sodium channel blockerFocal seizuresUp to 55% reduction[10]
Fenfluramine Serotonin releasing agent, σ₁ receptor agonistDravet syndrome, Lennox-Gastaut syndromeSignificant reduction in convulsive seizures
Cannabidiol Cannabinoid receptor modulatorDravet syndrome, Lennox-Gastaut syndromeSignificant reduction in convulsive seizures

Direct Competitors: Other CH24H Inhibitors

While soticlestat is the most clinically advanced CH24H inhibitor for epilepsy, other compounds targeting this enzyme have been explored preclinically. A thorough comparative analysis would involve synthesizing and evaluating these compounds head-to-head with soticlestat in standardized preclinical models of epilepsy.

Novel AEDs with Different Mechanisms:

  • Cenobamate: Has shown significant efficacy in reducing focal seizures and has a distinct mechanism of action from soticlestat, primarily targeting voltage-gated sodium channels.[10]

  • Fenfluramine and Cannabidiol: Both have been approved for the treatment of seizures associated with Dravet and Lennox-Gastaut syndromes, the same indications targeted by soticlestat. Their established efficacy provides a high bar for new entrants.

Conclusion and Future Directions

Soticlestat represents an innovative approach to the treatment of epilepsy through the novel mechanism of CH24H inhibition. The synthesis and characterization of soticlestat free base anhydrous are well-documented in the scientific literature, providing a solid foundation for reproducible research. While the clinical trial results have been mixed, the observed effects on secondary endpoints suggest that the underlying mechanism may hold therapeutic potential.

For drug development professionals, the story of soticlestat underscores the importance of rigorous preclinical validation and the challenges of translating a novel mechanism into clinical success. Future research should focus on a deeper understanding of the role of 24HC in neuronal excitability and the development of second-generation CH24H inhibitors with potentially improved efficacy and safety profiles. A direct, head-to-head comparison of soticlestat with other CH24H inhibitors in standardized preclinical models would be a valuable next step in advancing this therapeutic strategy.

References

  • Ando, H. K., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry, 64(16), 12228–12244.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
  • Cwik, M., et al. (2024). Phase 1 pharmacokinetic and safety study of soticlestat in participants with mild or moderate hepatic impairment or normal hepatic function. Pharmacology Research & Perspectives, 12(4), e1213.
  • Kamisaki Ando, H., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry.
  • Nishi, T., et al. (2020). Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice. Scientific Reports, 10(1), 17081.
  • PubChem. (n.d.). Soticlestat. National Center for Biotechnology Information. Retrieved from [Link]

  • Takeda. (2024, June 17). Takeda Announces Phase 3 Topline Results for Soticlestat (TAK-935) in Patients with Dravet Syndrome and Lennox-Gastaut Syndrome. Takeda Pharmaceutical Company. Retrieved from [Link]

  • Wenqian, H., et al. (2023). Conformational analysis of soticlestat, an inhibitor of CYP46A1 (CH24H)
  • Wikipedia contributors. (2024, October 26). Soticlestat. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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Safety Operating Guide

Prudent Disposal of DDP-225 Free Base Anhydrous: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the disposal of DDP-225 free base anhydrous, a thienopyrimidine analog with activity as a selective noradrenaline reuptake inhibitor and serotonin receptor antagonist.[1][2] In the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices from authoritative sources to offer a conservative and safety-conscious approach.

Core Principles of Chemical Waste Management

The disposal of any research chemical, particularly one without extensive public safety data, must be guided by the principles of caution and adherence to established hazardous waste protocols.[3] The overarching goal is to prevent the release of potentially hazardous materials into the environment and to ensure the safety of all laboratory personnel. One supplier notes that DDP-225 is shipped as a non-hazardous chemical; however, for research compounds, it is prudent to handle them as potentially hazardous until comprehensive toxicological data is available.[2]

Pre-Disposal Checklist and Hazard Assessment

Before initiating the disposal process, a thorough assessment is crucial. This involves not only the chemical itself but also any contaminated materials.

ItemAssessmentRationale
This compound Solid, powderAs an anhydrous compound, it may be reactive with water or moisture. While no specific reactivity data is available for DDP-225, this is a general consideration for anhydrous materials.[4][5]
Contaminated Labware Glassware, plasticware, spatulas, etc.Any item that has come into direct contact with DDP-225 must be considered contaminated and disposed of as chemical waste.
Personal Protective Equipment (PPE) Gloves, lab coat, safety glassesUsed PPE should be considered contaminated and disposed of accordingly to prevent secondary exposure.
Solvents and Solutions Any solutions containing DDP-225Solutions must be treated as hazardous waste. Do not dispose of them down the drain.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a clear, actionable guide for the safe disposal of DDP-225 and associated waste.

Step 1: Segregation and Labeling of Waste

Proper segregation and labeling are the cornerstones of safe laboratory waste management.[3][6]

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Label the Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group[3]

Step 2: Collection of Solid Waste
  • Unused or Excess DDP-225: Carefully transfer any unwanted solid DDP-225 into the designated hazardous waste container. Use a dedicated spatula or scoop.

  • Contaminated Solids: This includes items such as weighing paper, contaminated paper towels, and used PPE (gloves, etc.). Place these items in the same solid hazardous waste container.

Step 3: Decontamination and Disposal of Empty Containers

An "empty" container that held a research chemical is not truly empty and must be decontaminated before disposal.[7]

  • Triple Rinse: Rinse the original DDP-225 container with a suitable solvent three times. A common practice is to use a small amount of a solvent in which the compound is soluble. The first rinse is the most critical and must be collected as hazardous waste. For highly toxic compounds, the first three rinses must be collected. Given the lack of toxicity data for DDP-225, collecting all three rinses is the most cautious approach.

  • Collect Rinse Solvent: The solvent used for rinsing (rinsate) must be collected in a separate, properly labeled hazardous waste container for liquid waste.

  • Deface the Label: Completely remove or deface the original label on the now-rinsed container.

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

Step 4: Disposal of Contaminated Liquid Waste

Any solutions containing DDP-225 or the rinsate from decontamination must be disposed of as hazardous liquid waste.

  • Use a Designated Liquid Waste Container: This should be a sealable, chemically compatible container, often a plastic-coated glass bottle to prevent breakage.

  • Label Correctly: As with solid waste, the liquid waste container must be labeled with "Hazardous Waste" and list all chemical constituents, including solvents and DDP-225, with their approximate percentages.[3]

  • Segregate Incompatibles: Do not mix aqueous waste with organic solvent waste in the same container.

Storage and Pickup of Hazardous Waste

  • Storage Location: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be away from general traffic and have secondary containment to catch any potential leaks.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste containers. Do not allow waste to accumulate in the laboratory.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

DDP225_Disposal_Workflow cluster_waste_generation Waste Generation cluster_decision Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal Waste DDP-225 Waste (Solid, Liquid, Contaminated Items) IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWasteContainer Place in labeled 'Hazardous Solid Waste' container IsSolid->SolidWasteContainer Yes IsEmptyContainer Is it an empty container? IsLiquid->IsEmptyContainer No LiquidWasteContainer Place in labeled 'Hazardous Liquid Waste' container IsLiquid->LiquidWasteContainer Yes TripleRinse Triple rinse with appropriate solvent IsEmptyContainer->TripleRinse Yes EHS_Pickup Arrange for EHS Waste Pickup SolidWasteContainer->EHS_Pickup LiquidWasteContainer->EHS_Pickup CollectRinsate Collect all rinsate as hazardous liquid waste TripleRinse->CollectRinsate CollectRinsate->LiquidWasteContainer DefaceLabel Deface original label CollectRinsate->DefaceLabel DisposeContainer Dispose of rinsed container in appropriate lab recycling DefaceLabel->DisposeContainer

Caption: Decision workflow for the proper disposal of DDP-225 waste streams.

Conclusion

The responsible disposal of research chemicals like this compound is a critical component of laboratory safety and environmental stewardship. By following these conservative, step-by-step procedures, researchers can manage this compound and its associated waste streams in a manner that is both safe and compliant with general hazardous waste regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Ddp-225 | C17H20ClFN4OS | CID 6918194. PubChem.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.

  • Disposal Options for Anhydrous Ammonia. Minnesota Department of Agriculture.

  • DDP-225 anhydrous | thienopyrimidine analog | CAS#99487-26-0(HCl). MedKoo.

  • Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.